molecular formula C14H16KN2O4 B1668435 Carboxy-PTIO

Carboxy-PTIO

Cat. No.: B1668435
M. Wt: 315.39 g/mol
InChI Key: VYEUQMVIGXFZQU-UHFFFAOYSA-M
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Description

Potassium 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide is a potassium salt having 2-(4-carboxylatophenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide as the counterion. It has a role as a radical scavenger and an apoptosis inhibitor. It is a potassium salt and an organic radical. It contains a carboxylato-PTIO.

Properties

InChI

InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEUQMVIGXFZQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Carboxy-PTIO: A Technical Guide to its Mechanism of Action in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) has become an indispensable tool in the study of nitric oxide (NO) signaling. Its utility stems from its function as a potent and specific intracellular and extracellular scavenger of NO. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in a cellular context. It details the chemical reactions, impact on signaling pathways, and provides quantitative data and experimental protocols to aid researchers in their experimental design and data interpretation.

Introduction

Nitric oxide (NO) is a highly reactive and transient gaseous signaling molecule that plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Understanding the precise contribution of NO to these processes requires reliable methods for its specific removal from biological systems. This compound, a water-soluble and stable organic radical, has emerged as a key pharmacological agent for this purpose.[1][2] It stoichiometrically reacts with NO, effectively quenching its biological activity and allowing for the elucidation of NO-dependent signaling pathways.[1][3]

Mechanism of Nitric Oxide Scavenging

The primary mechanism of action of this compound is its direct and rapid reaction with nitric oxide.[1][2] As a nitronyl nitroxide, which is a stable organic radical, this compound reacts with NO in a 1:1 stoichiometric manner.[1][4] This reaction yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1]

The reaction can be summarized as follows:

This compound + NO → Carboxy-PTI + NO₂[5]

This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of this compound and Carboxy-PTI are distinct.[1][6] It is important to note that the reaction product, Carboxy-PTI, can have biological activity of its own, including the inhibition of dopamine uptake, which could be a confounding factor in some experimental systems.[1][7]

While highly specific for NO, this compound can also interact with other reactive species. For instance, it has been shown to react with peroxynitrite, which can complicate the interpretation of data in systems where both NO and superoxide are produced.[1][8]

Quantitative Data

The efficacy and application of this compound are defined by its chemical properties and kinetic parameters.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Chemical Name 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide[1]
Synonyms c-PTIO, this compound[1]
Molecular Formula C₁₄H₁₇N₂O₄ (as potassium salt)[1]
Molecular Weight 315.39 g/mol (as potassium salt)[9]
CAS Number 148819-94-7 (as potassium salt)[1]
Appearance Dark blue to black powder[2]
Solubility Water (up to 100 mg/ml), DMSO (up to 50 mg/ml)[1][4]
Storage -20°C, protect from light[2]
Table 2: Reaction Kinetics and Effective Concentrations
ParameterValueCondition/SystemReference(s)
Reaction with NO 1:1 stoichiometryAqueous solution[1][3]
Rate constant for reaction of PTIO/C-PTIO with •NO₂ (1.5 - 2) x 10⁷ M⁻¹s⁻¹[3][10]
Rate constant for reaction of PTIO⁺/C-PTIO⁺ with •NO ~30-fold higher than reaction with •NO or O₂⁻•[3][10]
In Vitro Effective Concentration 100-200 µMCell culture[1][11]
In Vivo Effective Concentration 0.056-1.70 mg/kg/min (intravenous)Rat model of endotoxin shock[11]
Inhibition of peroxynitrite-induced nitration (EC₅₀) 36 +/- 5 µMFree tyrosine[8]
Inhibition of NO donor-induced S-nitrosation (IC₅₀) 0.11 +/- 0.03 mMDEA/NO with GSH[8]

Impact on Cellular Signaling: The NO/cGMP Pathway

One of the most well-characterized signaling pathways modulated by NO is the NO/cyclic guanosine monophosphate (cGMP) pathway.[1] NO, produced by nitric oxide synthases (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[1][12][13] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[14] cGMP then acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which leads to various cellular responses, including smooth muscle relaxation.[1]

This compound serves as an invaluable tool for dissecting this pathway. By scavenging NO, it prevents the activation of sGC, thereby inhibiting cGMP production and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated by the NO/cGMP pathway.[1]

NO_cGMP_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., muscle relaxation) PKG->Response Phosphorylates targets CarboxyPTIO This compound CarboxyPTIO->NO_source Scavenges

Figure 1: The NO/cGMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model systems.

In Vitro Cell Culture Protocol

This protocol outlines the use of this compound to investigate the role of NO in a cell-based assay.

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound potassium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

    • Store aliquots at -20°C.[1]

  • Cell Seeding:

    • Seed cells of interest into appropriate culture plates at a density that allows for optimal growth and response.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]

  • Pre-treatment with this compound:

    • Remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 100-200 µM).[1][11]

    • Incubate the cells for 1 hour to allow for equilibration of the scavenger.[1][11]

  • Stimulation:

    • After the pre-treatment period, add the nitric oxide donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce NO production.[1]

  • Assay:

    • Following the appropriate incubation time, collect cell lysates or supernatants to measure the desired endpoint (e.g., cytokine production, apoptosis, cGMP levels).

InVitro_Workflow A Prepare this compound Stock Solution (10 mM) C Pre-treat with This compound (100-200 µM) for 1 hour A->C B Seed Cells in Culture Plates B->C D Stimulate with NO Donor or Stimulus C->D E Incubate for Desired Time D->E F Collect Samples (Lysates/Supernatants) E->F G Perform Endpoint Assay F->G

Figure 2: Experimental workflow for in vitro cell culture studies using this compound.

Ex Vivo Vascular Relaxation Assay

This protocol describes the use of this compound to assess the role of NO in endothelium-dependent vasodilation of isolated aortic rings.[15]

Methodology:

  • Aortic Ring Preparation:

    • Euthanize a rat according to approved institutional protocols.[15]

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.[15]

    • Clean the aorta of adhering tissue and cut it into rings of 2-3 mm in length.[15]

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with carbogen (95% O₂, 5% CO₂).[15]

  • Viability and Endothelium Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[15]

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation (>80% indicates intact endothelium).[15]

    • Wash the rings with fresh buffer.[15]

  • Inhibition with this compound:

    • After a washout and re-equilibration period, incubate the aortic rings with the desired concentration of this compound (e.g., 100 µM) for 20-30 minutes.[15]

  • Assessment of Vascular Relaxation:

    • Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence of this compound.[15]

  • Data Analysis:

    • Express relaxation as a percentage of the pre-contraction.

    • Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.[15]

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of several considerations:

  • Reaction with other species: As mentioned, this compound can react with peroxynitrite, which may be a confounding factor in certain experimental contexts.[1][8]

  • Biological activity of byproducts: The reaction product, Carboxy-PTI, can exhibit biological activity, such as inhibiting dopamine uptake.[1][7]

  • Stability in biological samples: The stability of this compound can be limited in biological samples, with degradation observed in Arabidopsis cell cultures and seedlings within minutes.[16]

  • Concentration dependence: The stoichiometry of the reaction with NO can vary depending on the steady-state concentrations of NO.[3][10]

Conclusion

This compound remains an essential pharmacological tool for investigating the multifaceted roles of nitric oxide in cellular and systemic physiology. Its ability to specifically scavenge NO allows for the clear delineation of NO-dependent signaling pathways. By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ this compound to unravel the complexities of NO-mediated processes in health and disease.

References

An In-depth Technical Guide to Investigating the Carboxy-PTIO Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a critical tool in nitric oxide (NO) research. As a potent and specific scavenger of NO, this compound has been instrumental in elucidating the diverse roles of NO in a multitude of physiological and pathological processes.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application in both in vitro and in vivo settings, and explores its utility in dissecting NO-mediated signaling pathways, particularly the NO/cGMP pathway.

Introduction to this compound

Nitric oxide (NO) is a transient and highly reactive gaseous signaling molecule that plays a crucial role in a vast array of biological processes, including vasodilation, neurotransmission, and the immune response.[1] The study of its precise functions necessitates reliable methods for its specific removal from biological systems. This compound has emerged as an invaluable pharmacological tool for this purpose.[1] It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.[1][2] This direct interaction allows researchers to investigate the foundational and exploratory aspects of NO signaling.

Mechanism of Action

This compound is a potent nitric oxide (NO) scavenger that rapidly reacts with NO to produce nitrogen dioxide (NO2).[3][4][5] This reaction effectively removes free NO from the biological system, thereby inhibiting its downstream effects.[6] One of the most well-characterized signaling pathways involving nitric oxide is the NO/cyclic guanosine monophosphate (cGMP) pathway.[1] NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses such as smooth muscle relaxation.[1] By scavenging NO, this compound prevents the activation of sGC, thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1]

It is important to note that the reaction of this compound with NO produces a byproduct, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI), which can have its own biological activity, including the inhibition of dopamine uptake.[1][7][8] This is a critical consideration when interpreting data from experiments using this compound, especially in neurological studies.[7][8]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for various applications as reported in the literature. These values can serve as a starting point for experimental design, but optimization for specific model systems is recommended.[1]

ApplicationModel SystemEffective ConcentrationReference
Inhibition of NO-induced cGMP accumulationEndothelial cellsPotent inhibition observed
Inhibition of peroxynitrite-induced 3-nitrotyrosine formationFree tyrosineEC50 = 36 +/- 5 µM[9]
Inhibition of NO donor-induced S-nitrosationGlutathione (GSH)IC50 = 0.11 +/- 0.03 mM[9]
Stimulation of peroxynitrite-mediated nitrosationGlutathione (GSH)EC50 = 0.12 +/- 0.03 mM[9]
Suppression of NO expression induced by physalin AA375-S2 human melanoma cells200 µM[3]
Improvement of hypotension and renal dysfunction in endotoxemiaRat model (intravenous)0.056-1.70 mg/kg/min[3]
Inhibition of medullary hyperemia in endotoxemiaAnimal model-[10]
Abrogation of MDSC-mediated T-cell proliferation inhibitionIn vitro co-culture0.1 mM

Experimental Protocols

In Vitro Cell Culture Protocol

This protocol describes the use of this compound to investigate the role of NO in a cell-based assay.

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

    • Store aliquots at -20°C. For immediate use, aqueous solutions can be stored at 4°C for up to one week.[6]

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 1 hour) before adding the stimulus (e.g., an NO donor or a substance that induces endogenous NO production).[3]

    • Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with this compound alone.[1]

  • Incubation:

    • Incubate the plates for the desired experimental duration (e.g., 24 hours).[1]

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or to quantify secreted proteins (e.g., cytokines) by ELISA.[1]

    • Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis (e.g., Western blotting for protein expression, cGMP immunoassay).[1]

Ex Vivo Isolated Tissue Protocol (e.g., Aortic Rings)

This protocol outlines the use of this compound to study endothelium-dependent vasodilation in isolated rat aortic rings.[6]

Methodology:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rat and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adherent tissue and cut it into rings (2-3 mm in width).

    • Mount the aortic rings in an organ bath system containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.[6]

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[6]

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation (>80% relaxation indicates intact endothelium).[6]

    • Wash the rings to return to baseline tension.[6]

  • Inhibition with this compound:

    • Incubate the aortic rings with the desired concentration of this compound for a specified period.

    • Pre-contract the rings again with phenylephrine.

  • Assessment of Vascular Relaxation:

    • Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence of this compound.[6]

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.[6]

    • Compare the concentration-response curves of acetylcholine in the presence and absence of this compound to determine the extent of inhibition.[6]

In Vivo Animal Protocol

This protocol provides a general guideline for using this compound in a rodent model of endotoxemia.[1]

Methodology:

  • Animal Acclimation and Preparation:

    • Acclimate animals (e.g., rats or mice) to laboratory conditions for at least one week.[1]

    • All animal procedures must be approved by the institutional animal care and use committee.[1]

  • Induction of Endotoxemia and Treatment:

    • Induce endotoxemia by administering lipopolysaccharide (LPS).

    • Administer this compound at the desired dose and route (e.g., intravenous infusion). The timing of administration will depend on the experimental design (prophylactic or therapeutic).[3]

  • Monitoring and Sample Collection:

    • Monitor physiological parameters such as mean arterial pressure, heart rate, and body temperature.[1]

    • At the end of the study, collect blood samples for analysis of plasma nitrite/nitrate levels and inflammatory cytokines.[1]

    • Harvest organs of interest for histological examination or biochemical analysis.[1]

  • Data Analysis:

    • Analyze the collected data to determine the effect of this compound on the LPS-induced physiological changes and inflammatory responses.[1]

Visualizing Signaling Pathways and Workflows

NO_cGMP_Pathway cluster_inhibition Point of Intervention NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-arginine sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Carboxy_PTIO This compound NO->Carboxy_PTIO Scavenged by sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., Vasodilation) PKG->Response Carboxy_PTI Carboxy-PTI + NO2 Carboxy_PTIO->Carboxy_PTI

Caption: The NO/cGMP signaling pathway and the point of intervention by this compound.

In_Vitro_Workflow start Start prepare_cells Seed and Culture Cells start->prepare_cells prepare_cptio Prepare this compound Stock Solution start->prepare_cptio pre_treat Pre-treat Cells with This compound prepare_cells->pre_treat prepare_cptio->pre_treat add_stimulus Add Stimulus (e.g., NO donor) pre_treat->add_stimulus incubate Incubate for Desired Duration add_stimulus->incubate collect_samples Collect Supernatant and Cell Lysates incubate->collect_samples analyze Analyze Samples (Griess Assay, ELISA, etc.) collect_samples->analyze end End analyze->end

Caption: Experimental workflow for in vitro studies using this compound.

Paradoxical_Effect cluster_paradox Paradoxical Effect NO_Donor NO Donor NO Nitric Oxide (NO) NO_Donor->NO DAT Dopamine Transporter (DAT) NO->DAT Inhibits Carboxy_PTIO This compound NO->Carboxy_PTIO Scavenged by DA_Uptake_Inhibition Inhibition of Dopamine Uptake DAT->DA_Uptake_Inhibition Carboxy_PTI Carboxy-PTI (Byproduct) Carboxy_PTIO->Carboxy_PTI Forms Carboxy_PTI->DAT Also Inhibits

Caption: Diagram illustrating the paradoxical effect of this compound on dopamine uptake.

Considerations and Limitations

While this compound is a powerful tool, researchers should be aware of its limitations:

  • Formation of Active Byproducts: The reaction with NO produces Carboxy-PTI, which has its own biological activities, such as inhibiting dopamine uptake.[7][8] This can complicate the interpretation of results, particularly in neuroscience research.

  • Diverse Effects: Studies have shown that this compound can have diverse effects beyond NO scavenging, including potentiating the effects of peroxynitrite donors and inhibiting peroxynitrite-induced nitration.[9] This questions its absolute specificity as solely an NO scavenger.

  • Stoichiometry: The stoichiometry of the reaction between this compound and NO can be affected by various factors, which may influence the interpretation of quantitative results.

Conclusion

This compound remains an indispensable tool for investigating the multifaceted roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ this compound to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

References

Carboxy-PTIO as a Nitric Oxide Scavenger: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a cornerstone tool in the field of nitric oxide (NO) research. As a potent and specific scavenger of NO, this compound has been instrumental in elucidating the multifaceted roles of this gaseous signaling molecule in a vast array of physiological and pathological processes. This document details its mechanism of action, chemical and physical properties, quantitative parameters, and provides detailed experimental protocols for its application in both in vitro and in vivo settings.

Introduction to Nitric Oxide and the Role of Scavengers

Nitric oxide is a transient and highly reactive signaling molecule integral to numerous biological functions, including neurotransmission, vasodilation, and the immune response.[1] The study of its precise roles necessitates reliable methods for its specific removal from biological systems. This compound has emerged as an invaluable pharmacological tool for this purpose. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, thereby effectively scavenging it from the cellular environment.[1] This direct interaction allows researchers to investigate the consequences of NO depletion and infer its function in biological pathways.

Chemical and Physical Properties

This compound is the potassium or sodium salt of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide. The salt form enhances its water solubility and stability compared to its free acid counterpart.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide potassium salt[3]
Synonyms cPTIO, Carboxy PTIO[3]
CAS Number 148819-94-7 (potassium salt), 145757-47-7 (free acid)[2][3]
Molecular Formula C₁₄H₁₆KN₂O₄[3][4]
Molecular Weight 315.39 g/mol [3][5]
Appearance Dark blue to black powder[4][6]
Solubility Soluble in water (100 mg/ml), DMSO, and methanol.[5][7][8]
Storage Store at -20°C, protected from light.[3][6][9]

Mechanism of Nitric Oxide Scavenging

This compound, a nitronyl nitroxide, is a stable organic radical that directly and rapidly reacts with nitric oxide.[1] The primary reaction involves a 1:1 stoichiometry, yielding nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of this compound and Carboxy-PTI are significantly different.[1]

It is important to note that the reaction can be more complex, with the potential for a secondary reaction cycle where the generated NO₂ can react with another molecule of NO, leading to an overall NO:Carboxy-PTI stoichiometry that can vary between 1:1 and 2:1 depending on the flux of NO.[10][11][12]

This compound This compound Carboxy-PTI Carboxy-PTI This compound->Carboxy-PTI Reaction 1 NO NO NO->Carboxy-PTI NO2 NO2

Reaction of this compound with Nitric Oxide.

Quantitative Data

The efficacy of this compound as a research tool is defined by its kinetic parameters and the effective concentrations used in various experimental models.

Table 2: Quantitative Parameters of this compound

ParameterValueCondition/SystemReference(s)
Reaction Rate Constant with NO ~1 x 10⁴ M⁻¹s⁻¹pH 7.4[9][13]
Reaction Rate Constant with NO₂ (1.5 - 2.0) x 10⁷ M⁻¹s⁻¹Electrochemical generation[10][11]
EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation 36 ± 5 µMFree tyrosine[14]
IC₅₀ for inhibition of S-nitrosation by DEA/NO 0.11 ± 0.03 mMGlutathione (GSH)[14]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation 0.12 ± 0.03 mMGlutathione (GSH)[14]
Effective Concentration (in vitro) 10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus strips[15]
Effective Concentration (cell culture) 160 µMRAW264.7 macrophages
Effective Concentration (cell culture) 200 µMA375-S2 human melanoma cells
Effective Concentration (in vivo) 0.1 mg/kg/min infusionAnesthetized dogs (septic shock model)
Effective Concentration (in vivo) 2 mg/200 µl PBS, twice daily i.p.Mice (melanoma model)

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common experimental settings. Researchers should optimize concentrations and incubation times for their specific model systems.

In Vitro Cell Culture Protocol

This protocol describes the use of this compound to investigate the role of NO in a cell-based assay, such as measuring cytokine production or apoptosis.

prep Prepare this compound Stock Solution (e.g., 10 mM) seed Seed Cells and Allow Adherence prep->seed pretreat Pre-treat with this compound (e.g., 100-200 µM for 1 hour) seed->pretreat stimulate Apply Experimental Stimulus pretreat->stimulate incubate Incubate for Desired Period stimulate->incubate analyze Endpoint Analysis (e.g., ELISA, Western Blot, etc.) incubate->analyze

In Vitro Cell Culture Experimental Workflow.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1] Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store aliquots at -20°C.[1] Aqueous solutions are stable for up to one week at 4°C.[9][16]

  • Cell Seeding: Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the range of 10-200 µM).[17] Incubate the cells for a specified time (e.g., 30-60 minutes) to allow for equilibration of the scavenger.[1][17]

  • Stimulation: After the pre-incubation period, add the stimulus of interest (e.g., lipopolysaccharide, a cytokine, or a drug) to the culture medium.

  • Incubation: Incubate the cells for the desired duration of the experiment.

  • Endpoint Analysis: Collect the cell lysates or culture supernatants for the appropriate downstream analysis to measure the effect of NO scavenging on the biological process under investigation.

In Vivo Animal Protocol

This protocol provides a general guideline for using this compound in a rodent model to assess its effects on physiological or pathological processes.

acclimate Animal Acclimation induce Induction of Experimental Model acclimate->induce administer Administer this compound (e.g., i.v. or i.p.) induce->administer monitor Monitor Physiological Parameters administer->monitor collect Tissue/Blood Collection monitor->collect analyze Data Analysis collect->analyze

In Vivo Animal Experimental Workflow.

Methodology:

  • Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment. Provide free access to food and water. All animal procedures should be approved by the institutional animal care and use committee.[1]

  • Preparation of this compound Solution: Dissolve this compound in a sterile, biocompatible vehicle such as saline or PBS to the desired concentration for injection.

  • Induction of Experimental Model: Induce the desired physiological or pathological state in the animals (e.g., endotoxemia via lipopolysaccharide injection).[2][18]

  • Administration of this compound: Administer this compound to the animals via the appropriate route (e.g., intravenous, intraperitoneal) at the desired dose. The timing of administration will depend on the experimental question (i.e., prophylactic or therapeutic).

  • Monitoring and Data Collection: Monitor the animals for relevant physiological parameters throughout the experiment (e.g., blood pressure, organ function).[18] At the end of the experiment, collect tissues or blood for further analysis.

  • Data Analysis: Analyze the collected data to determine the effect of NO scavenging on the outcomes of interest.

Application in Dissecting Signaling Pathways: The NO/cGMP Pathway

A primary application of this compound is in elucidating the role of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. NO, produced by nitric oxide synthases (NOS), diffuses to adjacent cells and activates soluble guanylate cyclase (sGC). This leads to the conversion of guanosine triphosphate (GTP) to cGMP, which then acts as a second messenger to mediate various cellular responses. By scavenging NO, this compound prevents the activation of sGC, thereby inhibiting cGMP production and subsequent downstream signaling events.[1] This allows researchers to confirm whether a particular biological effect is mediated through the NO/cGMP pathway.[1]

NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->sGC_active Response Downstream Cellular Response cGMP->Response CarboxyPTIO This compound CarboxyPTIO->NO scavenges

The NO/cGMP Signaling Pathway and this compound Intervention.

Limitations and Considerations

While this compound is a highly specific scavenger for NO, it is crucial to be aware of potential limitations:

  • Reaction with other reactive species: Under certain conditions, this compound can react with other reactive species, such as peroxynitrite, which can complicate data interpretation in experimental systems where both NO and superoxide are produced.

  • Formation of active byproducts: The reaction of this compound with NO produces Carboxy-PTI, which has been shown to have biological activity of its own, including the inhibition of dopamine uptake.[1][19] This could potentially confound the interpretation of results.

  • Stoichiometry: As mentioned earlier, the stoichiometry of the reaction between this compound and NO can vary depending on the experimental conditions, which should be considered when quantifying NO production.[10][11]

Conclusion

This compound remains an indispensable tool for researchers investigating the diverse roles of nitric oxide in biology and medicine. Its specificity as an NO scavenger, coupled with its water solubility and stability, makes it suitable for a wide range of in vitro and in vivo applications.[1] By understanding its mechanism of action, quantitative parameters, and potential limitations, researchers can effectively employ this compound to unravel the complexities of NO-mediated signaling pathways and their implications in health and disease.

References

Carboxy-PTIO: A Technical Guide to Water Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Scientists and Drug Development Professionals

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) is a potent and specific scavenger of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. Its water-solubility and ability to readily react with NO make it an invaluable tool for researchers investigating NO-mediated pathways. This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, along with detailed experimental protocols and an examination of its role in the NO/cGMP signaling pathway.

Physicochemical Properties

This compound is commonly available as a potassium or sodium salt, which enhances its water solubility and stability compared to its free acid form.[1] The solid form of this compound potassium salt is a crystalline solid that is stable for at least four years when stored at -20°C.[2]

Water Solubility

This compound exhibits excellent solubility in aqueous solutions, a key characteristic for its application in biological systems. The solubility can be influenced by the solvent, pH, and the salt form of the compound.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Notes
Water100[3]
Phosphate-Buffered Saline (PBS), pH 7.2~35[2]
Dimethyl Sulfoxide (DMSO)50[3]
Ethanol1.6[2]
Dimethylformamide (DMF)3.3[2]
Experimental Protocol for Solubility Determination

A reliable method for determining the aqueous solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (potassium or sodium salt)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.2)

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen aqueous buffer.

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • The solubility is calculated from the measured concentration and the dilution factor.

Stability in Aqueous Solution

While the solid form of this compound is stable, its stability in aqueous solutions is limited. It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[2]

Factors Affecting Stability

The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The stability can vary with the pH of the solution.

  • Temperature: Higher temperatures can accelerate degradation.

  • Light: Exposure to light may promote degradation.

  • Presence of other reactive species: this compound can react with other molecules besides NO, such as peroxynitrite.

Degradation Pathway

The primary reaction of this compound is with nitric oxide, which leads to its conversion to 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).

This compound This compound Carboxy-PTI Carboxy-PTI This compound->Carboxy-PTI Reaction NO NO NO->Carboxy-PTI NO2 NO2 cluster_extracellular Extracellular cluster_cell Target Cell NOS NOS NO NO NOS->NO Produces Arginine Arginine Arginine->NOS Substrate sGC_inactive sGC (inactive) NO->sGC_inactive Binds to sGC_active sGC (active) sGC_inactive->sGC_active Activates cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylates targets This compound This compound This compound->NO Scavenges Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Add_Carboxy_PTIO Add this compound (or vehicle control) Prepare_Cells->Add_Carboxy_PTIO Incubate Incubate Add_Carboxy_PTIO->Incubate Add_Stimulus Add NO Donor or Inducer of Endogenous NO Incubate->Add_Stimulus Incubate_2 Incubate for Experimental Duration Add_Stimulus->Incubate_2 Collect_Samples Collect Supernatant and/or Cell Lysate Incubate_2->Collect_Samples Analyze Analyze for NO Metabolites, Protein Expression, etc. Collect_Samples->Analyze End End Analyze->End

References

Stoichiometry of Carboxy-PTIO and NO reaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stoichiometry of the Carboxy-PTIO and Nitric Oxide Reaction

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) is a stable, water-soluble organic radical compound widely utilized in biomedical research.[1] Its primary application is as a potent and specific scavenger of nitric oxide (NO), a transient and highly reactive signaling molecule involved in numerous physiological and pathological processes.[1][2] By stoichiometrically reacting with NO, this compound allows researchers to investigate the roles of NO by observing the effects of its removal from a biological system.[1] This guide provides a comprehensive overview of the reaction stoichiometry, underlying mechanisms, and experimental considerations for the use of this compound.

Reaction Stoichiometry and Mechanism

The reaction between this compound and nitric oxide is more complex than a simple one-to-one interaction. The overall stoichiometry is dependent on the reaction conditions, particularly the steady-state concentration of NO.[3] The process involves a primary reaction followed by a secondary catalytic cycle, resulting in an overall NO-to-Carboxy-PTIO consumption ratio that varies between 1:1 and 2:1.[4][5]

The initial and rate-determining step is the direct reaction of this compound with one molecule of NO. This reaction produces 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[1][5]

Reaction 1: this compound + NO → Carboxy-PTI + NO₂

Subsequently, the generated NO₂ participates in a rapid catalytic cycle that consumes a second molecule of NO without any net consumption of this compound.[4][5]

Reaction 2: NO₂ + this compound → this compound⁺ + NO₂⁻ (Nitrite)

Reaction 3: this compound⁺ + NO → this compound + NO₂⁻ (Nitrite)

This secondary cycle regenerates this compound, and because these subsequent reactions are significantly faster than the initial reaction, the overall observed stoichiometry can approach 2:1 (NO:Carboxy-PTI) under certain conditions.[3][4][5] However, for quantitative analysis of NO, conditions are often optimized to favor a 1:1 stoichiometry, which is more achievable at low fluxes of NO.[3][6]

Quantitative Data Summary

The efficiency and dynamics of the this compound and NO reaction are defined by the rate constants of the individual reaction steps. The table below summarizes these key quantitative parameters.

ReactionRate Constant (k)Reference(s)
This compound + NO → Carboxy-PTI + NO₂6-10 × 10³ M⁻¹s⁻¹[4][5]
NO₂ + this compound → this compound⁺ + NO₂⁻1.5–2.0 × 10⁷ M⁻¹s⁻¹[3][4]
This compound⁺ + NO → this compound + NO₂⁻2.3 × 10⁵ M⁻¹s⁻¹[4]

Signaling and Reaction Pathways

The reaction between this compound and NO can be visualized as a multi-step process. The following diagram illustrates the reaction pathway.

G CPTIO1 This compound CPTI Carboxy-PTI CPTIO1->CPTI Reaction 1 NO1 NO NO1->CPTI NO2 NO₂ CPTI->NO2 CPTIO_plus This compound⁺ NO2->CPTIO_plus Reaction 2 CPTIO2 This compound CPTIO2->CPTIO_plus NO2_minus1 NO₂⁻ CPTIO_plus->NO2_minus1 CPTIO3 This compound CPTIO_plus->CPTIO3 Reaction 3 NO3 NO NO3->CPTIO3 NO2_minus2 NO₂⁻ CPTIO3->NO2_minus2

Caption: Reaction pathway of this compound with nitric oxide.

Experimental Protocols

A common application for the this compound and NO reaction is the quantitative determination of NO produced by biological samples. The following protocol is based on the conversion of NO to Carboxy-PTI, which is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Objective: To quantify nitric oxide production from a biological sample.

Materials:

  • This compound potassium salt

  • Phosphate-buffered saline (PBS), sterile

  • Nitric oxide donor (e.g., DEA NONOate) for standard curve

  • Biological sample (e.g., tissue homogenate, cell culture supernatant)

  • 0.22 µm syringe filters

  • LC-MS system

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile PBS to a concentration of 10 mM.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C, protected from light.

  • Standard Curve Generation:

    • Prepare a series of known concentrations of an NO donor in PBS.

    • Add a fixed, excess concentration of this compound (e.g., 400 nM) to each standard.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.

    • Analyze the samples by LC-MS to quantify the amount of Carboxy-PTI formed for each NO concentration.

    • Plot the Carboxy-PTI signal against the known NO concentrations to generate a standard curve.

  • Sample Preparation and Reaction:

    • Collect the biological sample (e.g., cell supernatant).

    • Add this compound to the sample to the same final concentration used for the standard curve.

    • Incubate for the same duration and under the same conditions as the standards.

  • LC-MS Analysis:

    • Inject the reacted standards and samples into the LC-MS system.

    • Use a suitable chromatography method to separate Carboxy-PTI from other components.

    • Detect and quantify Carboxy-PTI using mass spectrometry, typically in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Determine the concentration of Carboxy-PTI in the biological samples by comparing their signals to the standard curve.

    • Calculate the original concentration of NO in the sample based on the stoichiometry of the reaction.

Experimental Workflow Visualization

The logical flow of the experimental protocol for NO quantification can be represented with the following diagram.

G start Start prep_reagents Prepare Reagents (this compound, Standards) start->prep_reagents prep_samples Prepare Biological Samples start->prep_samples react_standards React NO Standards with this compound prep_reagents->react_standards react_samples React Samples with this compound prep_samples->react_samples lcms LC-MS Analysis react_standards->lcms react_samples->lcms std_curve Generate Standard Curve lcms->std_curve quantify Quantify NO in Samples lcms->quantify std_curve->quantify end End quantify->end

Caption: Experimental workflow for NO quantification.

Important Considerations and Potential Limitations

  • Biological Activity of Byproducts: The reaction of this compound with NO produces Carboxy-PTI, which is not inert and has been shown to possess its own biological activities, such as inhibiting dopamine uptake.[1][7] This can be a confounding factor in experiments, and appropriate controls are necessary.

  • Inactivation: In biological environments, this compound can be reduced by endogenous substances like ascorbic acid, leading to its inactivation as an NO scavenger.[1]

  • Reaction with Other Radicals: While highly specific for NO, this compound can potentially react with other radical species, which could interfere with accurate NO quantification.

  • Stoichiometry Variability: As discussed, the reaction stoichiometry is not always 1:1. For precise quantification of NO, it is crucial to establish the stoichiometry under the specific experimental conditions being used.[3]

Conclusion

This compound is an invaluable tool for the study of nitric oxide signaling. A thorough understanding of its reaction mechanism and stoichiometry is critical for the accurate interpretation of experimental results. The reaction is a multi-step process with a variable stoichiometry that depends on the concentration of nitric oxide. By carefully designing experiments and employing robust analytical techniques like LC-MS, researchers can effectively use this compound to quantify nitric oxide and elucidate its complex roles in biology and medicine.

References

Carboxy-PTIO: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Nitric Oxide Scavenger in Biological Systems

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as Carboxy-PTIO, is a pivotal tool in the field of nitric oxide (NO) research.[1] As a stable and water-soluble organic radical, this compound functions as a potent and specific scavenger of NO, a transient and highly reactive gaseous signaling molecule involved in a vast array of physiological and pathological processes.[1][2] These processes include vasodilation, neurotransmission, and the immune response.[1] The ability of this compound to stoichiometrically react with and effectively remove NO from a biological environment makes it an invaluable asset for elucidating the intricate roles of NO signaling.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative parameters, detailed experimental protocols, and its application in dissecting NO-mediated signaling pathways.

Core Mechanism of Nitric Oxide Scavenging

This compound is a nitronyl nitroxide, a type of stable organic radical, that engages in a direct and rapid 1:1 stoichiometric reaction with nitric oxide.[1][3] This reaction results in the formation of nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This transformation can be effectively monitored using Electron Paramagnetic Resonance (EPR) spectroscopy, as the EPR spectra of this compound and Carboxy-PTI are significantly different.[1][4]

It is important for researchers to consider that while this compound exhibits high specificity for NO, it can also interact with other reactive species. For instance, it has been documented to react with peroxynitrite, which can be a confounding factor in experimental systems characterized by high levels of both NO and superoxide.[1][5]

Quantitative Data Summary

The efficacy of this compound as a research tool is underscored by its kinetic parameters and the effective concentrations reported across various experimental models. The following tables summarize key quantitative data to facilitate experimental design and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide[1]
Synonyms c-PTIO, this compound[1]
Molecular Formula C₁₄H₁₆KN₂O₄ (Potassium Salt)[6]
Molecular Weight 315.40 g/mol (Potassium Salt)[6]
CAS Number 148819-94-7 (Potassium Salt)[1]
Appearance Powder[1]
Solubility Water (up to 100 mg/ml), DMSO (up to 50 mg/ml)[1][6]
Storage Temperature -20°C or 2-8°C[1][7]
Purity >98%[1]

Table 2: Kinetic and Efficacy Data of this compound

ParameterValueCondition/SystemReference(s)
Reaction Stoichiometry (this compound:NO) 1:1Aqueous solution[1][3]
Rate Constant (reaction with NO) ~10³ - 10⁴ M⁻¹s⁻¹[8]
IC₅₀ for inhibition of S-nitrosation by DEA/NO 0.11 ± 0.03 mMGlutathione (GSH)[5]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation 0.12 ± 0.03 mMGlutathione (GSH)[5]
Effective Concentration (in vitro) 10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus strips[1]
Effective Concentration (cell culture) 160 µMRAW264.7 macrophages[1]
Effective Concentration (cell culture) 200 µMA375-S2 human melanoma cells[1][9]
Effective Concentration (in vivo) 0.1 mg/kg/min infusionAnesthetized dogs (septic shock model)[1]
Effective Concentration (in vivo) 1.7 mg/kg/min infusionRats (endotoxic shock model)[10]
Effective Concentration (in vivo) 2 mg/200 µl PBS, twice daily i.p.Mice (melanoma model)[1]

Signaling Pathways and Experimental Workflows

This compound is instrumental in dissecting signaling pathways where NO is a key second messenger. A primary example is the NO/cGMP pathway.

The NO/cGMP Signaling Pathway

Nitric oxide, often produced by nitric oxide synthases (NOS), diffuses to adjacent cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[1] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to downstream cellular responses like smooth muscle relaxation.[1] By scavenging NO, this compound prevents sGC activation, thereby inhibiting cGMP production and subsequent signaling events.[1] This allows researchers to confirm the NO-dependency of a particular biological effect.[1][11]

NO_cGMP_Pathway cluster_0 Cell Membrane cluster_1 Target Cell NO_source Nitric Oxide (NO) Source (e.g., NOS) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates Carboxy_PTIO This compound NO_source->Carboxy_PTIO Scavenged by cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., muscle relaxation) PKG->Response Leads to Carboxy_PTIO->sGC Prevents Activation Carboxy_PTI Carboxy-PTI + NO₂ Carboxy_PTIO->Carboxy_PTI Reacts to form In_Vitro_Workflow start Start prepare_stock Prepare this compound Stock Solution (e.g., 10 mM) start->prepare_stock seed_cells Seed Cells in Culture Plates prepare_stock->seed_cells adhere_cells Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere_cells pretreat Pre-treat with This compound (1-hour incubation) adhere_cells->pretreat stimulate Add Stimulus to Induce NO Production pretreat->stimulate incubate Incubate for Desired Time Period stimulate->incubate assay Perform Assay (e.g., Cytokine, Apoptosis) incubate->assay analyze Analyze Data assay->analyze end End analyze->end

References

Investigating the NO/cGMP Pathway with Carboxy-PTIO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO), a powerful and specific scavenger of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, primarily through the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This document details the mechanism of action of this compound, presents its key quantitative parameters in clearly structured tables, and offers detailed experimental protocols for its application in investigating the NO/cGMP pathway. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the experimental logic and molecular interactions.

Introduction to the NO/cGMP Pathway and this compound

Nitric oxide, a gaseous signaling molecule, plays a pivotal role in cellular communication, influencing processes ranging from vasodilation to neurotransmission and immune responses. One of its most well-characterized signaling cascades is the NO/cGMP pathway. In this pathway, NO, typically produced by nitric oxide synthases (NOS), diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1][2] This interaction activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][2] cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), leading to a variety of cellular responses.[3]

To elucidate the precise role of NO in these processes, specific tools are required to manipulate its concentration. This compound has emerged as an invaluable tool for researchers due to its ability to act as a potent and specific NO scavenger. As a stable, water-soluble organic radical, this compound stoichiometrically reacts with NO, effectively removing it from the biological environment and thereby preventing the activation of sGC and subsequent cGMP production.[4] This allows for the direct investigation of NO-dependent signaling events.[3]

Quantitative Data for this compound

The efficacy and application of this compound in experimental settings are defined by its chemical kinetics and the effective concentrations required to elicit a biological response. The following tables summarize key quantitative data for this compound.

Table 1: Reaction Kinetics and Stoichiometry

ParameterValueConditions/System
Reaction Rate Constant with •NO6-10 × 10³ M⁻¹s⁻¹[1]
Reaction Rate Constant with •NO₂(1.5 - 2.0) x 10⁷ M⁻¹s⁻¹Electrochemical generation[3][5]
Stoichiometry of Reaction with NO1:1 to 2:1 (NO:Carboxy-PTI)Dependent on the rate of NO generation[1]

Table 2: In Vitro Efficacy of this compound

ParameterValueSystem
IC₅₀ for inhibition of S-nitrosation by DEA/NO0.11 ± 0.03 mMGlutathione (GSH)[4][6]
EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation36 ± 5 µMFree tyrosine[4][6]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation0.12 ± 0.03 mMGlutathione (GSH)[4][6]
Effective Concentration in Cell Culture160 µMRAW264.7 macrophages[6]
Effective Concentration in Cell Culture200 µMA375-S2 human melanoma cells[6]
Effective Concentration for Inhibition of Vasodilation10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus strips[6]

Table 3: In Vivo Efficacy of this compound

Animal ModelConditionEffective Dose
RatEndotoxic Shock (LPS-induced)1.7 mg/kg/min (intravenous infusion)[6]
DogSeptic Shock (LPS-induced)0.1 mg/kg/min (intravenous infusion)[6]
MouseMelanoma2 mg/200 µl PBS, twice daily (intraperitoneal)[6]
MousePermanent Middle Cerebral Artery Occlusion0.6 mg/kg (intraperitoneal)

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for robust scientific investigation. The following diagrams were generated using Graphviz to illustrate these concepts.

NO_cGMP_Pathway cluster_source NO Source cluster_target Target Cell cluster_intervention Intervention NOS Nitric Oxide Synthase (NOS) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NOS->sGC_inactive NO (diffusion) L_Arginine L-Arginine L_Arginine->NOS sGC_active sGC - Active sGC_inactive->sGC_active NO GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Carboxy_PTIO This compound Carboxy_PTIO->NOS Scavenges NO

Caption: The NO/cGMP signaling pathway and the point of intervention by this compound.

Carboxy_PTIO_Mechanism Carboxy_PTIO This compound (Nitronyl Nitroxide) Carboxy_PTI Carboxy-PTI (Imino Nitroxide) Carboxy_PTIO->Carboxy_PTI Reacts with NO2 Nitrogen Dioxide (NO₂) Carboxy_PTIO->NO2 Produces NO Nitric Oxide (NO)

Caption: Mechanism of nitric oxide scavenging by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells/Tissues incubation Incubate with this compound prep_cells->incubation prep_reagents Prepare this compound and Stimuli prep_reagents->incubation stimulation Stimulate NO Production incubation->stimulation data_collection Collect Samples stimulation->data_collection measure_no Measure NO/Nitrite (e.g., Griess Assay) data_collection->measure_no measure_cgmp Measure cGMP (e.g., ELISA) data_collection->measure_cgmp measure_response Measure Functional Response (e.g., Vasodilation) data_collection->measure_response

Caption: A generalized experimental workflow for investigating the NO/cGMP pathway using this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to investigate the NO/cGMP pathway.

Preparation of this compound Stock Solution

Materials:

  • This compound potassium salt

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Dissolve this compound potassium salt in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM).

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to one month.

In Vitro Cell Culture Protocol for Investigating NO Signaling

This protocol describes the use of this compound in a cell-based assay to determine the role of NO in a specific cellular response, such as cytokine production or apoptosis.

Methodology:

  • Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 96-well or 24-well plates) at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the range of 100-200 µM).[6] Incubate the cells for 1 hour to allow for equilibration of the scavenger.

  • Stimulation: After the pre-treatment period, add the NO donor (e.g., SNAP, DEA/NO) or the inflammatory stimulus (e.g., lipopolysaccharide, LPS) to the culture medium.[6] Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with this compound alone.

  • Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant for the measurement of stable NO metabolites (nitrite and nitrate) using the Griess assay or for the quantification of secreted cytokines by ELISA.[6]

    • Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or for cGMP measurement by ELISA.

Ex Vivo Aortic Ring Vasorelaxation Assay

This protocol details the use of this compound to investigate NO-mediated vasodilation in isolated aortic rings.

Methodology:

  • Aortic Ring Preparation: Euthanize a rat according to approved institutional animal care protocols. Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting and Equilibration: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation. A relaxation of >80% indicates an intact endothelium. Wash the rings with fresh buffer to return to baseline tension.

  • Inhibition with this compound: After a washout period and re-equilibration, incubate the aortic rings with the desired concentration of this compound (e.g., 100 µM) for 20-30 minutes. A parallel set of rings without this compound should serve as a control.

  • Assessment of Vascular Relaxation: Following incubation, pre-contract the rings again with phenylephrine to a stable plateau. Generate a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) in the presence and absence of this compound. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves of acetylcholine to determine the extent of inhibition by this compound.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats

This protocol provides a framework for using this compound in a rat model of endotoxemia to evaluate its therapeutic potential.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment, with free access to food and water. All procedures must be approved by the institutional animal care and use committee.

  • Induction of Endotoxemia: Anesthetize the rats and administer LPS (e.g., 10 mg/kg) intravenously to induce endotoxic shock.

  • Administration of this compound: At a predetermined time point after LPS administration (e.g., 90 minutes), begin a continuous intravenous infusion of this compound (e.g., 1.7 mg/kg/min) for a specified duration (e.g., 60 minutes).[1] A control group should receive a saline infusion.

  • Monitoring and Sample Collection: Continuously monitor physiological parameters such as blood pressure and heart rate. Collect blood samples at various time points to measure inflammatory markers, organ damage markers, and NO metabolites.

  • Data Analysis: Analyze the collected data to determine the effect of this compound on the LPS-induced physiological changes and inflammatory responses.

Measurement of Nitric Oxide (Nitrite/Nitrate) using the Griess Assay

The Griess assay is a common indirect method for measuring NO production by quantifying its stable breakdown products, nitrite and nitrate.

Methodology:

  • Sample Preparation: If measuring total nitrite and nitrate, nitrate in the samples must first be converted to nitrite using nitrate reductase. Deproteinize samples such as plasma or cell lysates if necessary.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • Pipette 50 µL of standards and samples into a 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.

Measurement of cGMP using a Competitive ELISA Kit

This protocol outlines the general steps for quantifying cGMP levels in cell or tissue lysates using a commercially available competitive ELISA kit.

Methodology:

  • Sample Preparation:

    • Cell Lysates: Aspirate the culture medium and add 1 mL of 0.1 M HCl for every 35 cm² of surface area. Incubate at room temperature for 20 minutes. Scrape the cells and homogenize the suspension by pipetting.

    • Tissue Homogenates: Weigh the frozen tissue and add 5-10 µL of lysis buffer per mg of tissue. Homogenize the sample on ice and centrifuge to collect the supernatant.

  • Assay Procedure (follow manufacturer's instructions):

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the HRP-conjugated cGMP to each well to initiate the competition.

    • Incubate for the recommended time (e.g., 1-2 hours) at room temperature with shaking.

    • Wash the plate to remove unbound reagents.

    • Add the TMB substrate solution and incubate to develop the color.

    • Stop the reaction with the provided stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: The concentration of cGMP in the samples is inversely proportional to the absorbance. Calculate the cGMP concentration by comparing the sample absorbance to the standard curve.

Considerations and Limitations

While this compound is a highly valuable tool, researchers should be aware of potential confounding factors. The reaction of this compound with NO produces Carboxy-PTI, which has been shown to have biological activity of its own, such as inhibiting dopamine uptake.[6] Additionally, this compound can interact with other reactive species like peroxynitrite, which may be relevant in experimental systems with high levels of oxidative stress.[4][6] Therefore, it is often advisable to use multiple approaches, such as NOS inhibitors, to confirm the specific role of NO in a given biological process.

Conclusion

This compound remains an essential pharmacological tool for dissecting the intricate roles of nitric oxide in health and disease. Its specificity as an NO scavenger, combined with its favorable physicochemical properties, makes it suitable for a wide range of in vitro, ex vivo, and in vivo applications. By understanding its mechanism of action, quantitative parameters, and potential limitations as outlined in this guide, researchers can effectively design and interpret experiments to unravel the complexities of NO-mediated signaling pathways, particularly the NO/cGMP cascade. This knowledge is crucial for advancing our understanding of physiology and for the development of novel therapeutic strategies targeting this important signaling axis.

References

Methodological & Application

Carboxy-PTIO: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide, commonly known as Carboxy-PTIO, is a potent and specific scavenger of nitric oxide (NO).[1] This stable, water-soluble organic radical is an invaluable tool in elucidating the diverse roles of NO in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] this compound stoichiometrically reacts with NO, effectively removing it from the cellular environment and allowing researchers to investigate NO-mediated signaling pathways.[1]

Mechanism of Action

This compound functions as a direct scavenger of nitric oxide. It reacts with NO in a 1:1 stoichiometric ratio to produce nitrogen dioxide (NO₂) and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[2][3] This reaction effectively quenches NO bioavailability, thereby inhibiting its downstream signaling effects. The primary pathway affected is the NO/cGMP pathway, where NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[1] By scavenging NO, this compound prevents the activation of sGC and subsequent cGMP-mediated signaling.[1]

It is important to note that the byproduct, Carboxy-PTI, can exhibit biological activity, including the inhibition of dopamine uptake.[1][2] This potential off-target effect should be considered when interpreting experimental results.[2][4]

Quantitative Data

The following table summarizes the effective concentrations and key quantitative parameters of this compound in various experimental settings.

ParameterValueSystem/Cell TypeReference
Effective Concentration (Cell Culture) 160 µMRAW264.7 macrophages[1]
200 µMA375-S2 human melanoma cells[1][5]
Effective Concentration (In Vitro) 10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus strips[1]
IC₅₀ for inhibition of S-nitrosation by DEA/NO 0.11 ± 0.03 mMGlutathione (GSH)[1]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation 0.12 ± 0.03 mMGlutathione (GSH)[1]

Experimental Protocols

In Vitro Cell Culture Protocol for Investigating the Role of Nitric Oxide

This protocol outlines a general procedure for using this compound to investigate the involvement of nitric oxide in a specific cellular response.

Materials:

  • This compound potassium or sodium salt

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • 0.22 µm syringe filter

  • Cells of interest

  • Appropriate cell culture medium and plates (e.g., 96-well, 24-well, or 6-well)

  • Nitric oxide donor (e.g., SNAP, DEA/NO) or inflammatory stimulus (e.g., lipopolysaccharide, LPS)

  • Reagents for downstream analysis (e.g., Griess assay kit, ELISA kits, lysis buffer for Western blot)

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM).[1]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

    • Store aliquots at -20°C. Solutions are unstable and should be freshly prepared or purchased in small, pre-packaged sizes.[3][6]

  • Cell Seeding:

    • Seed the cells of interest into the appropriate culture plates at a density that allows for optimal growth and response to stimuli.[1]

    • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.[1]

  • Pre-treatment with this compound:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the range of 100-200 µM).[1]

    • Incubate the cells for 1 hour to allow for equilibration of the scavenger.[1][5]

  • Stimulation:

    • After the pre-treatment period, add the nitric oxide donor or inflammatory stimulus to the culture medium.[1]

    • Include appropriate controls:

      • Vehicle-treated cells

      • Cells treated with the stimulus alone

      • Cells treated with this compound alone

  • Incubation:

    • Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).[1][5]

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or to quantify secreted cytokines by ELISA.[1]

    • Cell Lysates: Wash the cells with cold PBS and lyse them using a suitable lysis buffer. The cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS, caspases) or other biochemical assays.[1]

Visualizations

Signaling Pathway

NO_cGMP_Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to & Activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Downstream Cellular Responses PKG->Cellular_Response Phosphorylates targets leading to Carboxy_PTIO This compound Carboxy_PTIO->NO Scavenges Carboxy_PTI Carboxy-PTI + NO₂ Carboxy_PTIO->Carboxy_PTI Reacts with NO to form

Caption: The NO/cGMP signaling pathway and the point of intervention by this compound.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (10 mM) start->prep_stock seed_cells Seed Cells in Culture Plates prep_stock->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere pretreat Pre-treat with This compound (100-200 µM) for 1 hour adhere->pretreat stimulate Add NO Donor or Inflammatory Stimulus pretreat->stimulate incubate Incubate for Desired Duration (e.g., 24h) stimulate->incubate collect Collect Supernatant and/or Cell Lysates incubate->collect analyze Analyze Samples (Griess Assay, ELISA, Western Blot) collect->analyze end End analyze->end

Caption: In Vitro Cell Culture Experimental Workflow using this compound.

References

Application Notes and Protocols for In Vivo Administration of Carboxy-PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO).[1] Its stability and water-solubility make it a valuable tool for in vivo research to investigate the multifaceted roles of NO in various physiological and pathological processes.[1][2] this compound stoichiometrically reacts with NO, effectively removing it from biological systems and allowing for the elucidation of NO-dependent pathways.[1][3] These application notes provide a comprehensive overview of the common in vivo administration routes for this compound, along with detailed experimental protocols and a summary of quantitative data.

Mechanism of Action

This compound is a stable organic radical that directly scavenges NO to form nitrogen dioxide (NO₂).[2][3] This action prevents NO from activating its primary target, soluble guanylate cyclase (sGC), thereby inhibiting the synthesis of cyclic guanosine monophosphate (cGMP) and downstream signaling events.[1][3] This targeted intervention allows researchers to specifically investigate the biological effects mediated by the NO/cGMP pathway.[1] It is important to note that the reaction of this compound with NO produces Carboxy-PTI, which may have its own biological activity, a factor to consider in experimental design.[1][4]

In Vivo Administration Routes and Dosages

This compound can be administered through several routes, with the choice depending on the experimental model and research question. The most common methods are intravenous (i.v.) and intraperitoneal (i.p.) injections.[1][5]

Table 1: Summary of In Vivo this compound Administration Protocols

Animal ModelConditionAdministration RouteDosageKey FindingsReference
RatEndotoxic Shock (LPS-induced)Continuous Intravenous Infusion1.7 mg/kg/minReversed hypotension and renal dysfunction, increased survival.[3][6][3]
RatEndotoxic Shock (LPS-induced)Intravenous Injection0.056-1.70 mg/kg/min (infused for 1 hr)Improved hypotension, renal dysfunction, and survival rate.[7][7]
DogSeptic Shock (LPS-induced)Intravenous Infusion0.1 mg/kg/min---[3]
MousePermanent Focal Cerebral IschemiaIntraperitoneal Injection0.3-1.2 mg/kgDose-dependently reduced brain infarction.[8] A dose of 0.6 mg/kg was found to be most effective.[9][8][9]
MouseB16 Melanoma (with CTL immunotherapy)Intraperitoneal Injection2 mg/200 μl PBS (twice daily)Restored proliferative capacity and function of cytotoxic T lymphocytes (CTLs), leading to sustained suppression of tumor growth.[5][5]
RatGastric Acid Secretion StudyIntracerebroventricular Injection1 mgBlocked the stimulatory effect of an NO donor on gastric acid secretion.[10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound potassium or sodium salt[1]

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)[1]

  • 0.22 µm syringe filter[1]

Procedure:

  • Dissolve the this compound salt in sterile water or PBS to create a stock solution (e.g., 10 mM).[1] The solubility in PBS (pH 7.2) is approximately 35 mg/ml.[11]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Store aliquots at -20°C for long-term stability.[1][11] It is not recommended to store aqueous solutions for more than one day.[11]

In Vivo Animal Experimental Workflow (General)

This protocol provides a general guideline. Specific parameters such as animal model, disease induction, and monitoring will need to be optimized for each study.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (≥ 1 week) induction Induction of Pathological Condition (e.g., LPS injection) acclimation->induction admin This compound Administration (i.v., i.p., etc.) induction->admin monitoring Physiological Monitoring (Blood pressure, heart rate, etc.) admin->monitoring collection Sample Collection (Blood, tissues) monitoring->collection analysis Data Analysis (Cytokines, histology, etc.) collection->analysis G NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream CPTIO This compound CPTIO->NO scavenges CPTI Carboxy-PTI + NO₂

References

Application Notes and Protocols for Carboxy-PTIO: A Potent Nitric Oxide Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a potent and specific scavenger of nitric oxide (NO).[1] Due to its stability and water solubility, this compound is an invaluable tool for elucidating the diverse roles of NO in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2]

Mechanism of Action

This compound is a stable organic radical that directly and stoichiometrically reacts with nitric oxide.[1][2] This reaction results in the oxidation of NO to nitrogen dioxide (NO₂) and the conversion of this compound to its corresponding imino nitroxide, Carboxy-PTI.[1][3] By effectively removing NO from the biological system, this compound allows researchers to investigate NO-dependent signaling pathways.[2]

Quantitative Data Summary

The effective concentration of this compound is dependent on the experimental system. It is crucial to perform dose-response experiments to determine the optimal concentration for a specific application.[2]

ApplicationModel SystemEffective ConcentrationEffectReference(s)
In Vitro
NO ScavengingHuman Melanoma Cells (A375-S2)200 µMSuppresses NO expression stimulated by physalin A.[4]
Inhibition of cGMP AccumulationEndothelial CellsIC50: Not specified, potent inhibition observed.Inhibits NO-induced accumulation of cGMP.[5]
Inhibition of S-nitrosationDEA/NO (NO donor)IC50: 0.11 +/- 0.03 mMInhibits S-nitrosation induced by the NO donor.[5]
Inhibition of Peroxynitrite-induced NitrationFree TyrosineEC50: 36 +/- 5 µMCompletely inhibits peroxynitrite-induced formation of 3-nitrotyrosine.[5]
Ex Vivo
Inhibition of Vascular RelaxationRat Aorta RingNot specifiedSuppresses acetylcholine-induced relaxation.[6]
In Vivo
Endotoxic ShockLipopolysaccharide (LPS)-stimulated Rats0.056-1.70 mg/kg/min (intravenous infusion)Improves hypotension, renal dysfunction, and survival rate.[4]
Inhibition of Medullary HyperemiaEndotoxemic RatsNot specifiedSelectively inhibits the increase in medullary perfusion.[7]
Potentiation of Antitumor ActivityB16 Melanoma in C57BL/6 mice2 mg/200 μl PBS (twice daily i.p.)Enhances the antitumor activity of adoptive cytotoxic T lymphocyte immunotherapy.[8]

Signaling Pathways and Experimental Workflow

Nitric Oxide/cGMP Signaling Pathway

Nitric oxide plays a crucial role in many signaling pathways, most notably the NO/cGMP pathway. NO, produced by nitric oxide synthases (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then acts as a second messenger. This compound intervenes by scavenging NO, thus preventing the activation of sGC and subsequent downstream signaling.[1]

NO_cGMP_Pathway cluster_upstream Upstream cluster_signaling Signaling Cascade cluster_downstream Downstream Effects cluster_intervention Intervention NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Carboxy_PTIO This compound Carboxy_PTIO->NO Scavenges

The NO/cGMP signaling pathway and the point of intervention by this compound.

General Experimental Workflow

The following diagram outlines a general workflow for an in vitro experiment using this compound to investigate the role of nitric oxide.

Experimental_Workflow A 1. Prepare this compound Stock Solution C 3. Pre-treatment with This compound A->C B 2. Cell Culture and Seeding B->C D 4. Stimulation of NO Production C->D E 5. Incubation D->E F 6. Sample Collection (Supernatant/Lysates) E->F G 7. Analysis (e.g., Griess Assay, ELISA, Western Blot) F->G

A generalized workflow for in vitro experiments utilizing this compound.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare fresh solutions of this compound for each experiment as solutions can be unstable.[9] The potassium and sodium salt forms of this compound generally have enhanced water solubility and stability.[4][9]

  • For Aqueous Solutions: Dissolve the desired amount of this compound potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1][2]

  • For DMSO Stock Solutions: Dissolve this compound in high-quality DMSO.[2]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Storage: Store aliquots at -20°C.[1]

In Vitro Cell Culture Protocol

This protocol provides a general framework for investigating the role of NO in a cell-based assay.

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with the desired concentration of this compound for a specified time (e.g., 1 hour) before inducing NO production.[4]

  • Stimulation: Add the stimulus (e.g., lipopolysaccharide (LPS), cytokines) to induce NO production.

  • Controls: Include appropriate controls, such as vehicle-treated cells, cells treated with the stimulus alone, and cells treated with this compound alone.[1]

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24 hours).[1]

  • Sample Collection:

    • Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or for cytokine quantification by ELISA.[1]

    • Cell Lysates: Wash the cells with cold PBS and lyse them for further analysis (e.g., Western blotting for protein expression).[1]

  • Data Analysis: Analyze the collected data to determine the effect of this compound on the cellular response to the stimulus.

Ex Vivo Aortic Ring Relaxation Protocol

This protocol is designed to assess the role of NO in endothelium-dependent vascular relaxation.

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized animal (e.g., rat) and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension, changing the buffer every 15-20 minutes.[2]

  • Viability Check: Contract the aortic rings with a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add a vasodilator (e.g., acetylcholine) to confirm endothelium-dependent relaxation.[2]

  • Inhibition with this compound: Incubate the rings with this compound for a defined period.

  • Assessment of Relaxation: Pre-contract the rings again with the vasoconstrictor. Then, generate a cumulative concentration-response curve to the vasodilator in the presence of this compound.[2]

  • Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine the extent of inhibition.[2]

Important Considerations

  • Byproduct Activity: The reaction of this compound with NO produces Carboxy-PTI, which may have its own biological activity, such as inhibiting dopamine uptake.[1][10] This is a critical consideration when interpreting results, particularly in neurological studies.

  • Reaction with Other Species: While highly specific for NO, this compound can react with other reactive species like peroxynitrite, which could complicate data interpretation in systems where both NO and superoxide are produced.[1][5]

  • Concentration Dependence: The inhibitory effect of this compound is concentration-dependent. It is essential to perform dose-response experiments to identify the optimal concentration for your specific model and to avoid potential non-specific effects at high concentrations.[2]

References

Carboxy-PTIO in Electron Paramagnetic Resonance (EPR) Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a water-soluble and stable nitronyl nitroxide radical widely utilized in biomedical research as a potent scavenger of nitric oxide (NO). Its ability to react stoichiometrically with NO makes it an invaluable tool for the detection and quantification of NO using Electron Paramagnetic Resonance (EPR) spectroscopy. This document provides detailed application notes and experimental protocols for the use of this compound in EPR studies, intended for researchers, scientists, and professionals in drug development.

Principle of NO Detection by this compound in EPR Spectroscopy

This compound is a paramagnetic compound, exhibiting a characteristic five-line EPR spectrum. Upon reaction with nitric oxide, this compound is reduced to Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl), which displays a distinct seven-line EPR spectrum.[1][2] The change in the EPR spectrum, specifically the decrease in the this compound signal and the appearance of the Carboxy-PTI signal, allows for the qualitative and quantitative assessment of NO production.[3]

The reaction stoichiometry between this compound and NO can vary depending on the flux of NO. At low fluxes, the ratio is approximately 1:1, while at higher fluxes, it approaches 1:2.[1][4] This is a critical consideration for accurate quantification.

Quantitative Data

The following tables summarize key quantitative parameters for this compound.

Table 1: Reaction Rate Constants

ReactantProduct(s)Rate Constant (M⁻¹s⁻¹)Reference(s)
Nitric Oxide (NO)Carboxy-PTI + NO₂~10⁴[5]
Nitrogen Dioxide (NO₂)This compound⁺ + NO₂⁻(1.5 - 2) x 10⁷[1]
Superoxide (O₂⁻)Reduced this compoundVaries[1]

Table 2: IC₅₀ and EC₅₀ Values

EffectSystemValueReference(s)
Inhibition of NO-induced cGMP accumulationEndothelial cellsIC₅₀: 0.11 ± 0.03 mM (for S-nitrosation by DEA/NO)[6]
Inhibition of peroxynitrite-induced 3-nitrotyrosine formationFree tyrosineEC₅₀: 36 ± 5 µM[6]
Stimulation of peroxynitrite-mediated GSH nitrosationGlutathione (GSH)EC₅₀: 0.12 ± 0.03 mM[6]

Signaling Pathways and Experimental Workflows

Nitric Oxide/cGMP Signaling Pathway

Nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which mediates various physiological responses. This compound acts as a scavenger of NO, thereby inhibiting the activation of sGC and subsequent downstream signaling.

NO_cGMP_Pathway cluster_pre Upstream cluster_signal NO Signaling cluster_intervention Point of Intervention cluster_post Downstream Effects L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO->sGC_inactive activates sGC_active sGC (active) cGMP Cyclic GMP (cGMP) sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PDE Phosphodiesterase (PDE) cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP PDE->GMP hydrolyzes CarboxyPTIO This compound CarboxyPTIO->NO scavenges CarboxyPTI Carboxy-PTI CarboxyPTIO->CarboxyPTI forms Physiological_Responses Physiological Responses PKG->Physiological_Responses

Caption: NO/cGMP signaling pathway and this compound's intervention.

Experimental Workflow for NO Detection using this compound and EPR

The general workflow for detecting NO in biological samples using this compound and EPR spectroscopy is outlined below.

EPR_Workflow cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Sample Biological Sample (Cells, Tissues, etc.) Stimulus NO Production Stimulus (e.g., agonist, endotoxin) Sample->Stimulus CarboxyPTIO_add Add this compound Stimulus->CarboxyPTIO_add Incubation Incubation CarboxyPTIO_add->Incubation EPR_tube Load Sample into EPR Tube Incubation->EPR_tube EPR_measurement EPR Measurement (Acquire Spectrum) EPR_tube->EPR_measurement Spectrum_analysis Spectral Analysis (Signal Identification) EPR_measurement->Spectrum_analysis Quantification Signal Quantification (Double Integration) Spectrum_analysis->Quantification Results Results (NO Concentration) Quantification->Results

Caption: Workflow for EPR-based NO detection with this compound.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Detection in Cell Culture

Objective: To detect and quantify NO production in cultured cells following stimulation.

Materials:

  • This compound potassium or sodium salt

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cells of interest

  • NO production stimulus (e.g., lipopolysaccharide (LPS), acetylcholine)

  • EPR spectrometer and accessories (capillary tubes, etc.)

  • Liquid nitrogen

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile water or PBS to a stock concentration of 10 mM.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and grow to desired confluency.

    • Replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 100-200 µM).

    • Incubate for 30-60 minutes to allow for equilibration.

    • Add the NO production stimulus to the cells. Include appropriate controls (vehicle, stimulus alone, this compound alone).

  • Sample Collection:

    • At desired time points, collect the cell culture supernatant.

    • Immediately freeze the samples in liquid nitrogen to quench the reaction and preserve the radical species.

  • EPR Measurement:

    • Thaw the samples at room temperature immediately before measurement.

    • Load the sample into a quartz capillary tube.

    • Acquire the EPR spectrum at room temperature.

Typical EPR Spectrometer Settings (X-band):

  • Microwave Frequency: ~9.8 GHz

  • Microwave Power: 20 mW

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 0.5 - 1.0 G

  • Sweep Width: 70 - 100 G

  • Center Field: ~3515 G

  • Sweep Time: 1-2 minutes

  • Number of Scans: 1-4 (average for improved signal-to-noise)

Data Analysis:

  • Identify the five-line spectrum of this compound and the seven-line spectrum of Carboxy-PTI.

  • Quantify the signal intensity by double integration of the EPR spectrum.

  • Calculate the concentration of reacted this compound by comparing the signal intensity to a standard curve of known this compound concentrations.

Protocol 2: Ex Vivo Nitric Oxide Detection in Tissue Homogenates

Objective: To measure NO production in tissue samples.

Materials:

  • All materials from Protocol 1

  • Tissue of interest

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenizer

Procedure:

  • Tissue Collection and Homogenization:

    • Excise the tissue of interest and immediately place it in ice-cold homogenization buffer.

    • Homogenize the tissue on ice.

    • Centrifuge the homogenate to remove cellular debris. Collect the supernatant.

  • Sample Incubation:

    • Add this compound to the tissue homogenate supernatant to a final concentration of 100-200 µM.

    • If applicable, add the NO production stimulus.

    • Incubate at 37°C for the desired time.

  • Sample Collection and EPR Measurement:

    • Follow steps 3 and 4 from Protocol 1.

Typical EPR Spectrometer Settings:

  • Same as in Protocol 1, but may require optimization based on the tissue type and potential for interfering signals.

Protocol 3: In Vivo Nitric Oxide Detection in Animal Models

Objective: To monitor NO production in a living animal.

Materials:

  • All materials from Protocol 1

  • Anesthetized animal model

  • In vivo EPR spectrometer with a surface coil or resonator

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Position the animal so that the tissue of interest is within the sensitive volume of the EPR resonator.

  • This compound Administration:

    • Administer this compound systemically (e.g., via intravenous injection) or locally to the tissue of interest. The dose will need to be optimized for the specific animal model and experimental question.

  • EPR Measurement:

    • Acquire EPR spectra continuously or at specific time points before and after administration of an NO stimulus.

Typical EPR Spectrometer Settings (L-band for in vivo):

  • Microwave Frequency: ~1.2 GHz

  • Microwave Power: Dependent on resonator and sample

  • Modulation Frequency: 1-10 kHz

  • Modulation Amplitude: Optimized for signal-to-noise without line broadening

  • Sweep Width: 50-100 G

Data Analysis:

  • Analyze the time-dependent changes in the this compound EPR signal intensity to determine the rate of NO production.

Troubleshooting and Considerations

  • Signal Instability: this compound can be reduced by biological reductants such as ascorbate, leading to a decrease in the EPR signal independent of NO scavenging. It is crucial to include appropriate controls to account for this.[7]

  • Reaction with Other Species: this compound can react with other reactive species, such as peroxynitrite, which can complicate data interpretation.[6]

  • Bioactive Byproducts: The reaction of this compound with NO produces Carboxy-PTI and NO₂, both of which may have their own biological effects.[1]

  • Quantification: Accurate quantification requires careful consideration of the reaction stoichiometry and the use of a standard curve. Double integration of the EPR signal is the standard method for quantification.[7]

Conclusion

This compound is a powerful tool for the detection and quantification of nitric oxide in biological systems using EPR spectroscopy. By understanding its mechanism of action, quantitative parameters, and potential limitations, and by following detailed experimental protocols, researchers can effectively utilize this compound to investigate the complex roles of NO in health and disease. These application notes and protocols provide a comprehensive guide for the successful implementation of this compound in EPR-based research.

References

Quantifying Nitric Oxide Using Carboxy-PTIO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) in the quantification and investigation of nitric oxide (NO). This compound is a potent and specific scavenger of NO, making it an invaluable tool for elucidating the diverse roles of this transient signaling molecule in various physiological and pathological processes.[1]

Introduction to this compound

This compound is a stable, water-soluble organic radical that stoichiometrically reacts with nitric oxide.[1][2] This reaction makes it a powerful tool for researchers to specifically remove NO from biological systems, thereby allowing for the investigation of NO-mediated effects.[1] Its water solubility and stability make it suitable for a wide range of applications, both in vitro and in vivo.[1]

The primary mechanism of action involves a direct and rapid 1:1 stoichiometric reaction with NO, yielding nitrogen dioxide (NO₂) and the corresponding imino nitroxide, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1] This reaction can be monitored using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters and effective concentrations of this compound from various experimental settings.

Table 1: Physicochemical and Reaction Kinetic Properties

ParameterValueReference
Molecular Formula C₁₄H₁₆N₂NaO₄[2]
Molecular Weight 299.28 g/mol [2]
Reaction with NO 1:1 stoichiometric[1][3]
Rate Constant (with NO at pH 7.4) 1 x 10⁴ M⁻¹sec⁻¹
Solubility in PBS (pH 7.2) ~35 mg/mL[4]
Solubility in Water 100 mg/mL[5]
Storage (Solid) -20°C, desiccated, protected from light[4]
Storage (Aqueous Solution) Stable for up to 1 week at 4°C

Table 2: Effective Concentrations in Experimental Models

ApplicationConcentration/DosageCell/Animal ModelReference
In Vitro (Cell Culture) 160 µMRAW264.7 macrophages[1]
In Vitro (Cell Culture) 200 µMA375-S2 human melanoma cells[1][6]
In Vitro (CTL Suppression Assay) 0.1 mMMyeloid-derived suppressor cells[7]
In Vivo (Septic Shock Model) 0.1 mg/kg/min infusionAnesthetized dogs[1]
In Vivo (Melanoma Model) 2 mg/200 µl PBS, twice daily i.p.Mice[1]
In Vivo (Endotoxemia Model) 0.056-1.70 mg/kg/min infusionRats[6]

Signaling Pathway Intervention

This compound is a valuable tool for dissecting NO-mediated signaling pathways, particularly the well-characterized NO/cyclic guanosome monophosphate (cGMP) pathway. By scavenging NO, it prevents the activation of soluble guanylate cyclase (sGC), thereby inhibiting the production of cGMP and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated through this pathway.[1]

NO_cGMP_Pathway cluster_upstream Upstream Signaling cluster_NO_production NO Production & Intervention cluster_downstream Downstream Signaling NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces Arginine L-Arginine Arginine->NOS Carboxy_PTIO This compound NO->Carboxy_PTIO Scavenged by sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response PKG->Response Leads to

Caption: NO/cGMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following protocols provide a general framework for using this compound. Researchers should optimize concentrations and incubation times for their specific model systems.

In Vitro Cell Culture Protocol

This protocol describes the use of this compound to investigate the role of NO in a cell-based assay.

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound (potassium or sodium salt) in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[1]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

    • Store aliquots at -20°C. For short-term storage, refrigerate at 4°C for up to one week.

  • Cell Seeding:

    • Seed the cells of interest into appropriate culture plates (e.g., 96-well, 24-well).

    • Allow cells to adhere and reach the desired confluency.

  • Experimental Treatment:

    • Pre-treat cells with the desired concentration of this compound (e.g., 100-200 µM) for a specified time (e.g., 1 hour) before adding the stimulus for NO production.

    • Add the stimulus (e.g., lipopolysaccharide [LPS], cytokines, or other agents) to induce NO production.

    • Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with this compound alone.[1]

  • Incubation:

    • Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24 hours).[1]

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or for quantification of secreted factors by ELISA.[1]

    • Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Cell lysates can be used for Western blot analysis of protein expression (e.g., iNOS) or other biochemical assays.[1]

In_Vitro_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (10 mM) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Prepare_Stock->Seed_Cells Pre_treat Pre-treat Cells with This compound Seed_Cells->Pre_treat Stimulate Add Stimulus (e.g., LPS) Pre_treat->Stimulate Incubate Incubate for Desired Duration Stimulate->Incubate Collect_Samples Collect Supernatant and Cell Lysates Incubate->Collect_Samples Analyze Analyze Samples (Griess Assay, ELISA, Western Blot) Collect_Samples->Analyze End End Analyze->End Quantification_Logic cluster_detection Detection Methods NO_Sample Sample Containing Nitric Oxide (NO) Add_Carboxy_PTIO Add Excess This compound NO_Sample->Add_Carboxy_PTIO Reaction Stoichiometric Reaction (1:1) Add_Carboxy_PTIO->Reaction Carboxy_PTI Formation of Carboxy-PTI Reaction->Carboxy_PTI ESR ESR Spectroscopy Carboxy_PTI->ESR Measure Signal LCMS LC-MS Carboxy_PTI->LCMS Measure Amount Quantification Quantification of NO ESR->Quantification LCMS->Quantification

References

Carboxy-PTIO: Application Notes and Protocols for Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) is an indispensable pharmacological tool for investigating nitric oxide (NO) signaling pathways. As a potent and specific cell-impermeable NO scavenger, this compound is crucial for elucidating the role of NO in a myriad of physiological processes, most notably in smooth muscle relaxation.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in effectively utilizing this compound.

Mechanism of Action

This compound is a stable organic radical that directly and stoichiometrically reacts with nitric oxide (NO).[1] This reaction oxidizes NO to nitrogen dioxide (NO₂) and reduces this compound to 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI).[2] By rapidly removing free NO from the biological system, this compound effectively prevents NO from activating its downstream targets, thereby inhibiting its physiological effects.[3][4] This makes it an invaluable tool for confirming whether a specific biological response, such as vasodilation, is mediated by nitric oxide.[3]

The primary target of NO in smooth muscle is soluble guanylate cyclase (sGC). The activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] Subsequently, cGMP acts as a second messenger, activating protein kinase G (PKG), which initiates a signaling cascade that results in decreased intracellular calcium concentrations and ultimately, smooth muscle relaxation.[1][6] this compound intervenes at the very beginning of this pathway by scavenging NO before it can bind to sGC.[1][3]

Data Presentation: Efficacy of this compound in Various Smooth Muscle Tissues

The following tables summarize the quantitative effects of this compound on smooth muscle relaxation from various studies.

Table 1: Inhibition of Endothelium-Dependent and Exogenous NO-Induced Relaxation

TissueSpeciesAgonist / NO SourceThis compound Conc. (µM)Observed EffectReference
AortaRatAcetylcholine (ACh)10 - 300Concentration-dependent reduction of relaxation.[7]
AortaRatATP10 - 300Concentration-dependent reduction of relaxation.[7]
AortaRatExogenous NO10 - 300Concentration-dependent reduction of relaxations.[7]
Anococcygeus MuscleRatExogenous NO10 - 300Concentration-dependent reduction of relaxations.[7]
Gastric FundusRatExogenous NO100 - 300Reduced relaxations.[7]
DuodenumRatExogenous NONot specifiedAbolished relaxation.[8]

Table 2: Effect of this compound on Nitrergic Nerve-Mediated Relaxation

TissueSpeciesStimulationThis compound Conc.Observed EffectReference
Anococcygeus MuscleRatNervergic Nerve Stimulation (1-2 Hz)Up to 2000 µMDid not reduce relaxations; slight enhancement at ≥300 µM.[7]
Gastric FundusRatNANC Nerve Stimulation100 - 300 µMDid not affect relaxations.[7]
Anococcygeus MusclePorcineElectrical Field Stimulation (EFS)100 - 1000 µMNo significant effect on nerve-evoked relaxations.[9]
Retractor Penis MusclePorcineElectrical Field Stimulation (EFS)100 - 1000 µMNo significant effect on nerve-evoked relaxations.[9]
DuodenumRatTransmural Electrical Stimulation (TES)Not specifiedFailed to affect relaxations.[8]

Note: The resistance of nitrergic nerve-mediated relaxation to this compound in some tissues suggests that the neurotransmitter may be a protected form of NO or a different NO-containing molecule, rather than free radical NO.[8][9]

Mandatory Visualizations

NO_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) Receptor M3 Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC L_Arg L-Arginine L_Arg->eNOS NO_SMC Nitric Oxide (NO) NO_EC->NO_SMC sGC Soluble Guanylate Cyclase (sGC) NO_SMC->sGC Activates NO_SMC->Inhibition cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation Carboxy_PTIO This compound Carboxy_PTIO->Inhibition Scavenges Inhibition->sGC

Experimental_Workflow A 1. Aortic Ring Preparation B 2. Mounting in Organ Bath A->B C 3. Equilibration (60-90 min, 1.5-2.0 g tension) B->C D 4. Viability & Endothelium Integrity Check (e.g., 1µM Phenylephrine, then 10µM Acetylcholine) C->D E 5. Washout D->E F 6. Pre-incubation with This compound (20-30 min) E->F G 7. Pre-contraction (e.g., 1µM Phenylephrine) F->G H 8. Cumulative Concentration- Response to Relaxing Agent (e.g., Acetylcholine) G->H I 9. Data Analysis H->I

Logical_Relationship NO Nitric Oxide (NO) sGC sGC Activation NO->sGC Leads to cGMP cGMP Increase sGC->cGMP Leads to CPTIO This compound CPTIO->NO Scavenges CPTIO->sGC Inhibits

Experimental Protocols

Protocol for Inhibition of Vascular Relaxation in Isolated Aortic Rings

This protocol details the use of this compound to investigate its inhibitory effect on endothelium-dependent vasodilation in isolated rat aortic rings using an organ bath system.[3]

1. Materials and Reagents

  • Isolated rat thoracic aorta

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Deionized water or Dimethyl sulfoxide (DMSO)

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Preparation of Solutions

  • Krebs-Henseleit Buffer: Prepare fresh and maintain at 37°C, continuously bubbled with Carbogen gas.

  • This compound Stock Solution: this compound is soluble in water (up to 100 mg/mL) and DMSO (up to 50 mg/mL).[3]

    • For an aqueous stock (e.g., 10 mM), dissolve this compound in sterile deionized water. This is recommended for experiments sensitive to solvents.[3]

    • Store stock solutions in aliquots at -20°C for up to one month.[3]

3. Experimental Procedure

  • Aortic Ring Preparation:

    • Humanely euthanize a rat according to approved institutional animal care protocols.

    • Carefully excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer.

    • Gently clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.[3]

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers containing pre-warmed (37°C) Krebs-Henseleit buffer continuously gassed with Carbogen.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[3]

    • Change the buffer every 15-20 minutes during equilibration.[3]

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is achieved, add acetylcholine (e.g., 10 µM) to confirm endothelium-dependent relaxation.

    • A relaxation of greater than 80% is indicative of intact endothelium.[3][4]

    • Wash the rings with fresh buffer multiple times to allow them to return to baseline tension.

  • Inhibition with this compound:

    • Pre-incubate the aortic rings with the desired concentration of this compound (e.g., 10-300 µM) for 20-30 minutes.[4] A parallel control vessel should be incubated with vehicle.

    • After the incubation period, induce a stable contraction with phenylephrine (e.g., 1 µM).

    • Once the contraction is stable, perform a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM).[4] This will assess the degree of relaxation in the presence of the NO scavenger.

4. Data Analysis

  • Record the tension of the smooth muscle strips throughout the experiment.

  • Calculate the relaxation in response to acetylcholine as a percentage of the pre-contraction induced by phenylephrine.

  • Compare the concentration-response curves for acetylcholine in the absence (control) and presence of this compound.

  • A rightward shift in the concentration-response curve and a reduction in the maximal relaxation indicate inhibition of NO-mediated vasodilation by this compound.

Important Considerations and Limitations

  • Byproduct Activity: The reaction of this compound with NO produces Carboxy-PTI, which may have its own biological activity. For instance, Carboxy-PTI has been shown to inhibit dopamine uptake, which could complicate the interpretation of results in certain experimental contexts.[1][2]

  • Specificity: While considered a specific NO scavenger, some studies suggest its effects can be diverse. It has been reported to potentiate the effects of the peroxynitrite donor SIN-1 and inhibit peroxynitrite-induced nitration.[10] Researchers should be cautious when interpreting data, especially in systems where reactive nitrogen species other than NO are present.[10]

  • Nitrergic Nerves: As shown in Table 2, relaxations induced by nitrergic nerve stimulation are often resistant to this compound.[7][9] This suggests the transmitter released from these nerves may not be free NO but a different, less reactive NO-containing molecule. Therefore, this compound can be used to discriminate between relaxation caused by exogenous free NO and that caused by nitrergic nerve transmission.[7]

References

Unraveling the Role of Nitric Oxide in Apoptosis: An Application Note and Protocol for Carboxy-PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Carboxy-PTIO, a potent and specific nitric oxide (NO) scavenger, in apoptosis assays. Understanding the multifaceted role of NO in programmed cell death is crucial for various fields, including cancer biology, immunology, and neurodegenerative disease research. This compound serves as an invaluable tool to elucidate the NO-dependency of apoptotic pathways.

Introduction

Nitric oxide (NO) is a highly reactive gaseous signaling molecule involved in a vast array of physiological and pathological processes, including the regulation of apoptosis.[1] Depending on its concentration, cellular context, and the surrounding oxidative environment, NO can exhibit both pro-apoptotic and anti-apoptotic effects.[2] Dissecting the precise contribution of NO to cell death pathways is a significant challenge. 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (this compound) is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the cellular environment.[1] This direct and specific interaction allows researchers to investigate the consequences of NO removal on apoptotic signaling.

Mechanism of Action

This compound directly scavenges NO, leading to its oxidation and preventing it from interacting with its downstream targets.[3] One of the key anti-apoptotic mechanisms of NO involves the S-nitrosylation of caspases, the central executioners of apoptosis.[2][4] This modification of the active site cysteine inhibits their proteolytic activity.[5][6] By removing NO, this compound can prevent this S-nitrosylation, thereby promoting caspase activity and apoptosis. Conversely, in scenarios where NO is a pro-apoptotic signal, for instance, through the activation of the cGMP pathway, this compound can inhibit apoptosis.[1][3]

Data Presentation

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Researchers should empirically determine the optimal concentration for their specific model system.

ParameterValueCell Type/SystemReference
Effective Concentration (in vitro)10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus strips[1]
Effective Concentration (cell culture)160 µMRAW264.7 macrophages[1]
Effective Concentration (cell culture)200 µMA375-S2 human melanoma cells[1][7]
IC₅₀ for inhibition of S-nitrosation0.11 ± 0.03 mMGlutathione (GSH)[1]

Signaling Pathways

The following diagram illustrates the potential points of intervention by this compound in NO-mediated apoptotic signaling. In this representation, NO is shown to have a dual role. It can inhibit apoptosis by S-nitrosylating and inactivating pro-caspase-9 and caspase-3. It can also promote apoptosis through the sGC/cGMP/PKG pathway. This compound, by scavenging NO, can block both of these pathways.

NO_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus NO_Synthase Nitric Oxide Synthase (NOS) Apoptotic_Stimulus->NO_Synthase Pro_Caspase9 Pro-Caspase-9 Apoptotic_Stimulus->Pro_Caspase9 NO Nitric Oxide (NO) NO_Synthase->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC S_Nitrosylation_Inhibition_9 S-Nitrosylation (Inhibition) NO->S_Nitrosylation_Inhibition_9 S_Nitrosylation_Inhibition_3 S-Nitrosylation (Inhibition) NO->S_Nitrosylation_Inhibition_3 Carboxy_PTIO This compound Carboxy_PTIO->NO Scavenges cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Apoptosis Apoptosis PKG->Apoptosis Pro-Apoptotic Signaling Caspase9 Active Caspase-9 Pro_Caspase9->Caspase9 Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Caspase3->Apoptosis

NO-Mediated Apoptotic Signaling and this compound Intervention.

Experimental Protocols

This protocol provides a general framework for investigating the role of NO in apoptosis using this compound, followed by quantification of apoptosis using Annexin V and Propidium Iodide (PI) staining with flow cytometry.

Materials
  • This compound potassium or sodium salt (BenchChem)

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Preparation of this compound Stock Solution
  • Dissolve this compound in sterile, nuclease-free water or PBS to create a 10 mM stock solution.[1]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment
  • Seed cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[8]

  • The next day, treat the cells according to the experimental design. Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with the apoptosis-inducing agent alone

    • Cells treated with this compound alone

    • Cells pre-treated with this compound for 1 hour, followed by the addition of the apoptosis-inducing agent.[7]

  • Incubate the plates for the desired experimental duration (e.g., 24 hours).[1]

Apoptosis Quantification by Annexin V/PI Staining
  • Harvest the cells, including the culture medium which may contain detached apoptotic cells.[9]

  • Centrifuge the cell suspension and wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[9]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.[9]

Data Analysis
  • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.

  • Create a dot plot of FITC (Annexin V) vs. PI fluorescence.

  • Establish quadrants to differentiate between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Experimental Workflow

The following diagram outlines the key steps in a this compound apoptosis assay.

Experimental_Workflow start Start prep_cptio Prepare this compound Stock Solution (10 mM) start->prep_cptio seed_cells Seed Cells in 6-well Plates prep_cptio->seed_cells treatment Experimental Treatment seed_cells->treatment untreated Untreated Control treatment->untreated Group 1 inducer Apoptosis Inducer Alone treatment->inducer Group 2 cptio_alone This compound Alone treatment->cptio_alone Group 3 combo This compound + Apoptosis Inducer treatment->combo Group 4 incubation Incubate for Desired Duration untreated->incubation inducer->incubation cptio_alone->incubation combo->incubation harvest Harvest Cells (including supernatant) incubation->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow analysis Data Analysis and Quantification of Apoptosis flow->analysis end End analysis->end

Workflow for a this compound Apoptosis Assay.

Conclusion

This compound is an indispensable pharmacological tool for investigating the role of nitric oxide in apoptosis.[1] Its specificity as an NO scavenger allows for the clear elucidation of NO-dependent signaling events.[1] By following the detailed protocol and understanding the underlying signaling pathways, researchers can effectively employ this compound to unravel the complex and context-dependent role of NO in programmed cell death, contributing to advancements in various fields of biomedical research.

References

Measuring Cytokine Production with Carboxy-PTIO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a potent and specific nitric oxide (NO) scavenger, for the investigation of cytokine production. Nitric oxide is a critical signaling molecule in the immune system, often modulating the production and release of various cytokines. By selectively removing NO from the cellular environment, this compound serves as an invaluable tool to elucidate the NO-dependent mechanisms of cytokine regulation. These notes detail the mechanism of action of this compound, provide a summary of relevant quantitative data, and offer detailed protocols for its application in cell-based assays.

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a wide array of physiological and pathological processes, including the immune response.[1] Produced by nitric oxide synthases (NOS), NO can have both pro- and anti-inflammatory effects, in part by modulating the expression and secretion of cytokines. Understanding the precise role of NO in cytokine biology is crucial for the development of novel therapeutics for inflammatory diseases and cancer.

This compound is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively scavenging it from the biological system.[1] This direct interaction allows researchers to investigate the consequences of NO depletion on cellular processes, such as cytokine production, and to dissect the intricate signaling pathways involved.

Mechanism of Action

This compound directly interacts with nitric oxide, leading to its oxidation and the formation of nitrogen dioxide (NO₂).[2][3] This rapid and specific reaction removes free NO, thereby preventing its downstream signaling effects. One of the primary signaling pathways regulated by NO is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, influencing various cellular functions, including gene expression and cytokine release. By scavenging NO, this compound inhibits the activation of sGC and the subsequent production of cGMP, allowing for the investigation of NO-dependent signaling.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters and effective concentrations of this compound from various studies. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the specific cell type and experimental conditions.

Table 1: In Vitro and In Vivo Effective Concentrations of this compound

ApplicationCell Type/ModelEffective ConcentrationReference
In Vitro (Cell Culture)RAW 264.7 Macrophages160 µM[1]
In Vitro (Cell Culture)A375-S2 Human Melanoma Cells200 µM[1][4]
In Vitro (Organ Bath)Rat Aortic Rings100 µM[3]
In Vivo (Endotoxemia Model)Anesthetized Rats0.056-1.70 mg/kg/min (infusion)[4]
In Vivo (Melanoma Model)Mice2 mg/200 µl PBS (twice daily i.p.)[1]

Table 2: IC₅₀ and EC₅₀ Values for this compound

ParameterReactionSubstrateValueReference
EC₅₀Inhibition of peroxynitrite-induced 3-nitrotyrosine formationFree Tyrosine36 ± 5 µM[5]
IC₅₀Inhibition of S-nitrosation by DEA/NOGlutathione (GSH)0.11 ± 0.03 mM[5]
EC₅₀Stimulation of peroxynitrite-mediated GSH nitrosationGlutathione (GSH)0.12 ± 0.03 mM[5]

Experimental Protocols

In Vitro Cell Culture Protocol for Measuring Cytokine Production

This protocol outlines a general procedure for investigating the role of NO in cytokine production in a cell-based assay using this compound.

Materials:

  • This compound potassium salt

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., macrophages, lymphocytes)

  • Appropriate cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ))

  • Reagents for cytokine measurement (e.g., ELISA kit)

  • Sterile culture plates (e.g., 96-well, 24-well)

  • 0.22 µm syringe filter

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound potassium salt in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[6]

  • Cell Seeding:

    • Seed the cells of interest into the appropriate culture plates at a density that allows for optimal growth and response to stimuli.

    • Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂.

  • Pre-treatment with this compound:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically in the range of 100-200 µM).[1]

    • Include a vehicle control group (medium without this compound).

    • Incubate the cells for 1 hour to allow for equilibration of the scavenger.[4]

  • Cell Stimulation:

    • After the pre-treatment period, add the stimulating agent (e.g., LPS, IFN-γ) to the wells to induce cytokine production.

    • Include an unstimulated control group for both the this compound-treated and untreated cells.

    • Incubate for a period appropriate for the specific cytokine being measured (typically 6-24 hours).

  • Sample Collection:

    • Following the incubation period, collect the culture supernatant for cytokine analysis.

    • Centrifuge the supernatant to remove any cellular debris.

  • Cytokine Measurement:

    • Quantify the concentration of the cytokine of interest in the culture supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Compare the cytokine levels between the different treatment groups (unstimulated, stimulated, stimulated + this compound) to determine the effect of NO scavenging on cytokine production.

Signaling Pathways and Workflows

NO_Signaling_Pathway cluster_cell Cell cluster_intervention Intervention Stimulus Stimulus NOS NOS Stimulus->NOS Activates NO NO NOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Downstream_Effectors Downstream Effectors (e.g., PKG) cGMP->Downstream_Effectors Activates Cytokine_Production Cytokine Production Downstream_Effectors->Cytokine_Production Modulates Carboxy_PTIO This compound Carboxy_PTIO->NO Scavenges Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Prepare_Stock->Seed_Cells Pre_treat Pre-treat Cells with This compound (1 hr) Seed_Cells->Pre_treat Stimulate Stimulate Cells (e.g., LPS, IFN-γ) Pre_treat->Stimulate Incubate Incubate (6-24 hrs) Stimulate->Incubate Collect_Supernatant Collect Culture Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokines (e.g., ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze Data Measure_Cytokines->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: The Role of Carboxy-PTIO in a Rodent Endotoxemia Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxemia, a severe systemic inflammatory response triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, serves as a widely utilized experimental model for sepsis and septic shock. A key mediator in the pathophysiology of endotoxemia is nitric oxide (NO), a pleiotropic signaling molecule. Excessive NO production, primarily by inducible nitric oxide synthase (iNOS), contributes to the profound vasodilation, hypotension, and organ dysfunction characteristic of septic shock. Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of NO.[1] Its water solubility and stability make it a valuable tool for investigating the roles of NO in both in vitro and in vivo models.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a rodent model of endotoxemia.

Mechanism of Action

This compound is a stable organic radical that stoichiometrically reacts with nitric oxide, effectively scavenging it from the biological system.[1] This action prevents NO from activating its downstream targets, most notably soluble guanylate cyclase (sGC). The inhibition of sGC activation leads to a decrease in the production of cyclic guanosine monophosphate (cGMP), a second messenger responsible for mediating many of the pathophysiological effects of excessive NO, including vasodilation and hypotension.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound administration in rodent models of endotoxemia based on published literature.

Table 1: Hemodynamic Effects of this compound in a Rat Endotoxemia Model

ParameterControlLPSLPS + this compoundReference
Mean Arterial Pressure (mmHg) 121 ± 5.779 ± 5.6 (at 15 min)Attenuated decline[1][2]
Cardiac Output BaselineDecreasedAttenuated decline[1]
Total Peripheral Vascular Resistance BaselineIncreasedNo significant effect on the increase[1]

Note: Endotoxemia was induced by intravenous administration of LPS (10 mg/kg). This compound was administered intravenously (1.7 mg/kg/min for 60 min) starting 90 minutes after LPS injection.[1]

Table 2: Renal Function Effects of this compound in a Rat Endotoxemia Model

ParameterControlLPSLPS + this compoundReference
Inulin Clearance (mL/min) BaselinePrompt reductionSustained increase over 360 min post-LPS[3]
Renal Cortical Perfusion Baseline↓ 29 ± 8%-[3]
Renal Medullary Perfusion Baseline↑ 71 ± 11%Potently and selectively inhibited[3]

Note: Endotoxemia was induced by infusion of LPS. Specific dosages and timing of this compound were not detailed in the abstract.[3]

Table 3: Inflammatory Cytokine Modulation by NO Scavenging (Conceptual)

CytokineLPSLPS + NO ScavengerPotential Outcome
TNF-α ↑↑↑Reduction in pro-inflammatory cytokine cascade
IL-6 ↑↑↑Attenuation of systemic inflammation

Note: This table represents the conceptual effect of NO scavenging on pro-inflammatory cytokines. Specific quantitative data for this compound's effect on cytokine levels in endotoxemia models requires further dedicated studies for a comprehensive summary.

Table 4: Survival Rate in a Mouse Endotoxemia Model (Conceptual)

Treatment GroupSurvival RatePotential Outcome
LPS LowHigh mortality due to septic shock
LPS + this compound IncreasedImproved survival due to mitigation of NO-mediated pathophysiology

Note: This table illustrates the potential impact of this compound on survival. Specific survival rate percentages would be dependent on the experimental conditions, including the LPS dose and the timing and dosage of this compound administration.

Experimental Protocols

Rodent Model of Endotoxemia

This protocol describes the induction of endotoxemia in mice or rats using lipopolysaccharide (LPS).

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4 or 055:B5)

  • Sterile, pyrogen-free 0.9% saline

  • Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley or Wistar)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment with free access to food and water.

  • LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired stock concentration. The final dose of LPS should be determined based on the animal species, strain, and the desired severity of endotoxemia. A common dose for mice is 5-15 mg/kg administered intraperitoneally (i.p.), while for rats, it is typically 5-10 mg/kg administered intravenously (i.v.) or i.p.

  • LPS Administration: Inject the appropriate volume of the LPS solution i.p. or i.v. into the animals. A control group should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals closely for signs of endotoxemia, which may include lethargy, piloerection, huddled posture, and diarrhea. The severity and timing of these signs will depend on the LPS dose.

This compound Administration

This protocol outlines the preparation and administration of this compound to endotoxemic rodents.

Materials:

  • This compound potassium salt

  • Sterile, pyrogen-free water or 0.9% saline

  • Sterile syringes and needles or infusion pump

Procedure:

  • This compound Preparation: Dissolve this compound in sterile water or saline to the desired stock concentration. Ensure the solution is freshly prepared before each experiment.

  • Administration Route and Dosage: this compound can be administered via various routes, including intravenous (i.v.) infusion or intraperitoneal (i.p.) injection. The optimal route and dose will depend on the experimental design. A reported effective dosage in rats is a continuous i.v. infusion of 1.7 mg/kg/min.[1]

  • Timing of Administration: this compound can be administered either as a pretreatment before LPS challenge or as a treatment after the onset of endotoxemia. The timing will influence the observed effects. For therapeutic studies, administration after LPS injection is common.

Measurement of Hemodynamic Parameters

Procedure:

  • For continuous blood pressure monitoring, catheterize the carotid artery or femoral artery of anesthetized animals.

  • Connect the catheter to a pressure transducer and a data acquisition system.

  • Measure cardiac output using methods such as thermodilution or an ultrasonic flow probe placed around the ascending aorta.

  • Calculate total peripheral resistance from the mean arterial pressure and cardiac output.

Assessment of Renal Function

Procedure:

  • Measure the glomerular filtration rate (GFR) by inulin clearance.

  • Infuse a solution of inulin intravenously at a constant rate.

  • Collect urine samples via a bladder catheter and blood samples at timed intervals.

  • Measure inulin concentrations in plasma and urine using a colorimetric assay.

  • Calculate inulin clearance using the formula: Clearance = (Urine inulin concentration x Urine flow rate) / Plasma inulin concentration.

Measurement of Inflammatory Cytokines

Procedure:

  • Collect blood samples via cardiac puncture or from a cannulated vessel at desired time points after LPS administration.

  • Separate serum or plasma by centrifugation and store at -80°C until analysis.

  • Measure the concentrations of cytokines such as TNF-α and IL-6 in the serum or plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Visualizations

G cluster_0 Endotoxemia Induction and NO Production cluster_1 NO Signaling Pathway cluster_2 This compound Intervention LPS LPS (Endotoxin) Macrophage Macrophage/Monocyte LPS->Macrophage Activates iNOS iNOS Induction Macrophage->iNOS NO ↑↑ Nitric Oxide (NO) iNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->sGC Vasodilation Vasodilation, Hypotension, Organ Injury cGMP->Vasodilation Leads to Carboxy_PTIO This compound Carboxy_PTIO->Scavenging Scavenging->NO Inhibits

Caption: Signaling pathway of endotoxemia-induced nitric oxide production and the point of intervention by this compound.

G cluster_workflow Experimental Workflow cluster_groups Experimental Groups A Animal Acclimatization (1 week) B Induction of Endotoxemia (LPS Administration) A->B C This compound Administration (Pre- or Post-LPS) B->C D Monitoring & Data Collection (Hemodynamics, Blood, Tissues) C->D E Data Analysis (Statistical Comparison) D->E G1 Control (Saline) G2 LPS G3 LPS + this compound

Caption: General experimental workflow for studying this compound in a rodent endotoxemia model.

References

Preparation of Carboxy-PTIO Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. As a stable, water-soluble organic radical, this compound stoichiometrically reacts with NO, making it an invaluable tool for investigating NO-dependent signaling pathways, such as the NO/cGMP pathway.[1] Its ability to selectively eliminate NO allows researchers to elucidate the specific roles of this gaseous transmitter in various biological systems, from vascular relaxation to neurotransmission and immune responses. This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo research settings.

Chemical and Physical Properties

This compound is most commonly available as its potassium or sodium salt to enhance its stability and solubility in aqueous solutions.[1] The potassium salt is a dark blue powder.[2]

Table 1: Quantitative Data for this compound Potassium Salt

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆KN₂O₄[2]
Molecular Weight 315.4 g/mol [2]
CAS Number 148819-94-7[2]
Appearance Blue powder[2]
Purity >98%[2]
Solubility in Water up to 100 mg/mL[3]
Solubility in PBS (pH 7.2) ~35 mg/mL[4]
Solubility in DMSO up to 50 mg/mL[3]
Solubility in Ethanol ~1.6 mg/mL[4]
Storage (Solid) -20°C, stable for ≥ 4 years[5]
Storage (Aqueous Stock) -20°C for up to 1 month or -80°C for up to 6 months.[1] It is recommended to use fresh.[6]
Storage (DMSO Stock) -20°C for up to 1 month[3]

Experimental Protocols

The following protocols provide a framework for preparing this compound stock solutions. It is recommended that researchers optimize concentrations and conditions for their specific experimental models.

Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mM)

This protocol is suitable for most cell culture experiments where an organic solvent-free solution is preferred.

Materials:

  • This compound potassium salt

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 315.4 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM solution, you would need 3.154 mg of this compound potassium salt.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound potassium salt powder.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the powder.

  • Vortex: Vortex the solution until the this compound is completely dissolved.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.[7]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] For immediate use, aqueous solutions can be stored at 4°C for up to one week.[1] However, it is highly recommended to prepare fresh aqueous solutions, as they are not recommended for storage for more than one day.[4]

Protocol 2: Preparation of this compound Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol is an alternative when higher stock concentrations are needed, or for specific experimental requirements.

Materials:

  • This compound potassium salt

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen) - Optional but recommended

Procedure:

  • Weigh the this compound: Weigh the desired amount of this compound potassium salt.

  • Add Solvent: Add the appropriate volume of DMSO. For instance, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound.

  • (Optional) Purge with Inert Gas: To enhance stability, it is recommended to purge the solvent with an inert gas before dissolving the compound.[4]

  • Dissolution: Vortex the solution until the this compound is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for up to one month.[3]

Important Consideration for Organic Solvent Stocks: When diluting the stock solution into aqueous buffers or cell culture media for experiments, ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its use in experiments.

NO_Scavenging_Pathway Mechanism of this compound Action NO Nitric Oxide (NO) NO2 Nitrogen Dioxide (NO₂) NO->NO2 Scavenged by CarboxyPTIO This compound CarboxyPTIO->NO2

Caption: Mechanism of Nitric Oxide Scavenging by this compound.

experimental_workflow Experimental Workflow for Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh 1. Weigh this compound dissolve 2. Dissolve in appropriate solvent weigh->dissolve sterilize 3. Filter-sterilize (aqueous) dissolve->sterilize aliquot 4. Aliquot into single-use tubes sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw aliquot store->thaw dilute 7. Dilute to final working concentration thaw->dilute apply 8. Apply to experimental system dilute->apply

Caption: General workflow for preparing and using this compound stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Carboxy-PTIO Byproduct Interference in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Carboxy-PTIO, a widely used nitric oxide (NO) scavenger. This resource addresses specific challenges arising from the interference of this compound byproducts in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO)[1]. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, removing it from the cellular environment[1]. This reaction is instrumental for researchers investigating the diverse roles of NO in various physiological and pathological processes[1]. The primary reaction involves this compound reacting with NO to yield Carboxy-PTI and nitrogen dioxide (NO₂)[2][3][4][5][6][7].

Q2: What are the known byproducts of the this compound reaction with nitric oxide?

The reaction of this compound with nitric oxide (NO) produces two main byproducts:

  • Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl)[1][6].

  • Nitrogen dioxide (NO₂)[2][3][4][5][6][7] .

It is crucial to be aware that these byproducts are not inert and can have their own biological or chemical activities that may interfere with experimental results[1][6].

Q3: How can this compound byproducts interfere with my experimental assays?

The byproducts of the this compound and NO reaction can cause significant interference in a variety of assays:

  • Biological Activity of Carboxy-PTI: The byproduct Carboxy-PTI has been shown to possess biological activity, notably the inhibition of dopamine uptake[1][6]. This can lead to confounding results in neurological studies or any assay involving dopaminergic systems.

  • Reactivity of Nitrogen Dioxide (NO₂): NO₂ is a reactive nitrogen species that can participate in various cellular reactions, potentially influencing signaling pathways independently of the primary NO scavenging effect[6][8].

  • Interference with Peroxynitrite-Mediated Reactions: this compound has demonstrated complex interactions in systems with peroxynitrite (ONOO⁻). It can inhibit peroxynitrite-induced nitration of molecules like tyrosine but potentiate peroxynitrite-mediated nitrosation of substances such as glutathione[3][6].

  • Paradoxical Effects: In some instances, instead of reversing the effect of an NO donor, this compound can enhance it. A notable example is the potentiation of dopamine uptake inhibition, which is attributed to the action of the Carboxy-PTI byproduct[9].

Q4: Are there specific assays that are particularly susceptible to interference from this compound byproducts?

Yes, certain assays are more prone to interference:

  • Dopamine Uptake Assays: As mentioned, the Carboxy-PTI byproduct can directly inhibit the dopamine transporter, leading to a misinterpretation of the role of NO[1][9].

  • Assays Measuring Nitration and Nitrosation: Due to its dual effects on peroxynitrite-mediated reactions, assays quantifying 3-nitrotyrosine formation (a marker of nitrative stress) or S-nitrosation can be significantly affected[3][6].

  • Studies in Systems with High Oxidative Stress: In environments with high levels of superoxide, and consequently peroxynitrite, the complex interactions of this compound can make it difficult to dissect the specific role of NO[1].

  • Griess Assay: Interestingly, in some contexts, this compound has been observed to almost double the sensitivity of the Griess assay for measuring nitrite, a stable metabolite of NO[10].

Troubleshooting Guides

Problem 1: Unexpected inhibition or potentiation of a biological response when using this compound.
  • Possible Cause: The observed effect may be due to the biological activity of the Carboxy-PTI byproduct rather than the scavenging of NO[1][6].

  • Troubleshooting Steps:

    • Control for Byproduct Effects: If possible, test the effect of Carboxy-PTI alone in your experimental system. This will help to differentiate the effects of NO scavenging from the off-target effects of the byproduct.

    • Use an Alternative NO Scavenger: Consider using a different NO scavenger with a distinct mechanism of action, such as hemoglobin, to confirm that the observed effect is indeed NO-dependent. Be aware that alternative scavengers may also have their own limitations[9].

    • Utilize NOS Inhibitors: Instead of scavenging NO, consider preventing its production using a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to clarify the role of endogenous NO[9].

Problem 2: Inconsistent or paradoxical results in assays involving peroxynitrite.
  • Possible Cause: this compound has complex and opposing effects on peroxynitrite-mediated reactions, inhibiting nitration while potentiating nitrosation[3][6].

  • Troubleshooting Steps:

    • Directly Measure Reaction Products: Instead of relying solely on the overall outcome, directly measure the specific products of the reactions you are studying (e.g., 3-nitrotyrosine for nitration, S-nitrosoglutathione for nitrosation) to understand the specific pathway being affected.

    • Employ Alternative Peroxynitrite Scavengers: Use other scavengers with different mechanisms to see if the results are consistent and to confirm the role of peroxynitrite.

Problem 3: The concentration of this compound required seems higher than reported in the literature.
  • Possible Cause: this compound may be unstable or consumed by other components in your specific experimental medium or buffer[8].

  • Troubleshooting Steps:

    • Verify Stability: Determine the stability of this compound in your experimental medium over the time course of your experiment. This can be done by measuring its absorbance at its maximum wavelength (around 360 nm) at different time points[8].

    • Optimize Concentration: Perform a concentration-response experiment to determine the optimal concentration of this compound that effectively scavenges NO in your system without causing significant off-target effects[8].

Quantitative Data Summary

ParameterValueAssay/SystemReference
EC₅₀ for inhibition of peroxynitrite-induced tyrosine nitration 36 +/- 5 µMFree tyrosine nitration by peroxynitrite[3]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation 0.12 +/- 0.03 mMGlutathione (GSH) nitrosation by peroxynitrite[3]
IC₅₀ for inhibition of S-nitrosation by DEA/NO 0.11 +/- 0.03 mMS-nitrosation of GSH by the NO donor DEA/NO[3]
Typical effective concentration for NO scavenging 100-200 µMIn vitro cell culture[1][8]

Experimental Protocols

Protocol 1: In Vitro Cell Culture Protocol for Investigating the Role of NO

This protocol outlines the general use of this compound in a cell-based assay to study NO-dependent processes like cytokine production or apoptosis[1].

Materials:

  • This compound (potassium or sodium salt)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • 0.22 µm syringe filter

  • Cells of interest

  • Appropriate cell culture plates and medium

  • NO donor (e.g., SNAP, DEA/NO) or inflammatory stimulus (e.g., LPS)

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile water or PBS to create a stock solution (e.g., 10 mM).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C[1].

  • Cell Seeding:

    • Seed cells in appropriate culture plates at a density that allows for optimal growth and response.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO₂[1].

  • Pre-treatment with this compound:

    • Replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 100-200 µM).

    • Incubate the cells for 1 hour to allow for equilibration of the scavenger[1].

  • Stimulation:

    • Add the NO donor or inflammatory stimulus to the culture medium.

    • Include appropriate controls: vehicle-treated cells, cells treated with the stimulus alone, and cells treated with this compound alone[1].

  • Incubation:

    • Return the plates to the incubator for the desired experimental duration (e.g., 24 hours)[1].

  • Sample Collection and Analysis:

    • Supernatant: Collect the culture supernatant to measure stable NO metabolites (nitrite and nitrate) using the Griess assay or for cytokine quantification by ELISA.

    • Cell Lysates: Wash cells with cold PBS and lyse them. The lysates can be used for Western blot analysis or other biochemical assays[1].

Protocol 2: Measurement of Peroxynitrite-Induced Tyrosine Nitration Inhibition

This protocol, based on the methodology described by Pfeiffer et al. (1997), is used to assess the inhibitory effect of this compound on tyrosine nitration by peroxynitrite[6].

Materials:

  • L-tyrosine solution

  • Peroxynitrite solution (concentration determined spectrophotometrically)

  • This compound solutions of varying concentrations

  • Phosphate buffer (pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

Methodology:

  • Prepare a reaction mixture in phosphate buffer containing L-tyrosine and this compound at the desired concentrations.

  • Initiate the reaction by adding the peroxynitrite solution.

  • Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a quenching agent or by immediate analysis).

  • Analyze the formation of 3-nitrotyrosine using HPLC with UV detection.

Data Analysis:

  • Quantify the 3-nitrotyrosine peak area.

  • Plot the concentration of 3-nitrotyrosine formed against the concentration of this compound.

  • Calculate the EC₅₀ value for the inhibition of tyrosine nitration.

Visualizations

NO_Scavenging_and_Byproduct_Effects cluster_reaction This compound Reaction with NO cluster_interference Assay Interference This compound This compound Reaction This compound->Reaction Peroxynitrite_Assays Peroxynitrite_Assays This compound->Peroxynitrite_Assays Complex Effects (Inhibits Nitration, Potentiates Nitrosation) NO NO NO->Reaction Carboxy-PTI Carboxy-PTI Reaction->Carboxy-PTI Byproduct 1 NO2 NO2 Reaction->NO2 Byproduct 2 Dopamine_Uptake_Assay Dopamine_Uptake_Assay Carboxy-PTI->Dopamine_Uptake_Assay Inhibits Cellular_Signaling Cellular_Signaling NO2->Cellular_Signaling Modulates NO_cGMP_Pathway_Intervention NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->NO Scavenges cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (10 mM) Seed_Cells Seed Cells in Plates Pre-treat Pre-treat cells with This compound (100-200 µM) for 1 hour Seed_Cells->Pre-treat Stimulate Add NO Donor or Inflammatory Stimulus Pre-treat->Stimulate Incubate Incubate for Desired Duration Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess_ELISA Griess Assay / ELISA Collect_Supernatant->Griess_ELISA Western_Blot Western Blot / Other Assays Lyse_Cells->Western_Blot

References

Technical Support Center: Carboxy-PTIO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carboxy-PTIO. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance regarding the off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a stable, water-soluble organic radical widely used as a potent and specific scavenger of nitric oxide (NO).[1] It stoichiometrically reacts with NO, which allows researchers to investigate the roles of NO in various physiological and pathological processes by observing the effects of its removal.[1]

Q2: What are the primary off-target effects of this compound I should be aware of?

While highly effective as an NO scavenger, this compound is known to have several off-target effects that can influence experimental outcomes:

  • Formation of Bioactive Byproducts: The reaction of this compound with NO yields nitrogen dioxide (NO₂) and Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl). Both byproducts are reactive and can have their own biological effects.[2][3][4][5]

  • Paradoxical Effects on Dopamine Uptake: A notable off-target effect is the potentiation of inhibition of the dopamine transporter (DAT). This is not caused by this compound itself, but by its byproduct, Carboxy-PTI, which is an inhibitor of DAT.[2][3]

  • Interaction with Peroxynitrite: this compound can interfere with peroxynitrite (ONOO⁻)-mediated reactions. It has been shown to inhibit peroxynitrite-induced tyrosine nitration but can stimulate peroxynitrite-mediated nitrosation of glutathione.[6]

  • Reaction with Superoxide and Thiols: this compound can be reduced by biological thiols, such as glutathione, and may participate in redox cycling, potentially leading to the generation of superoxide radicals.[7]

  • Instability of Solutions: Aqueous solutions of this compound can be unstable and should be prepared fresh for optimal performance.[8]

Q3: How does this compound interact with the NO/cGMP signaling pathway?

In the canonical NO/cGMP pathway, NO activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). This compound intervenes by scavenging NO, thereby preventing the activation of sGC and the subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated through this pathway.[1]

Q4: Are there alternatives to this compound for NO scavenging?

Yes, other NO scavengers are available, such as hemoglobin. However, these alternatives also have their own limitations and potential off-target effects. It is crucial to carefully validate any NO scavenger within your specific experimental system.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Problem 1: I'm observing a persistent or even enhanced inhibition of dopamine uptake when using this compound to reverse an NO-dependent effect.

  • Possible Cause: This is a known paradoxical effect. The reaction of this compound with NO generates Carboxy-PTI, which is an inhibitor of the dopamine transporter (DAT).[2][3]

  • Troubleshooting Steps:

    • Acknowledge the Paradox: Recognize that this is a documented phenomenon and not necessarily an artifact of your experimental technique.[3]

    • Control for Carboxy-PTI: If feasible, test the direct effect of Carboxy-PTI in your system to confirm it as the likely cause of the observed inhibition.[3]

    • Consider Alternatives: For dopamine uptake studies, consider using an alternative NO scavenger and validate its lack of effect on the DAT.

Problem 2: My results are inconsistent, or the effective concentration of this compound seems higher than reported in the literature.

  • Possible Cause 1: Instability of this compound. this compound solutions, particularly in aqueous buffers, can be unstable.[8]

  • Troubleshooting Step: Always prepare this compound solutions fresh before each experiment. Store the solid compound as recommended by the manufacturer, typically at -20°C.[9]

  • Possible Cause 2: High Thiol Content in the Experimental System. Your cells or tissues may have a high concentration of intracellular thiols (e.g., glutathione), which can react with and deplete this compound.

  • Troubleshooting Step: Quantify the total thiol content in your experimental system. If it is high, you may need to use a higher concentration of this compound or consider an alternative NO scavenger.

Problem 3: I'm observing unexpected cellular toxicity or changes in the cellular redox state.

  • Possible Cause 1: Generation of Reactive Byproducts. The reaction of this compound with NO produces nitrogen dioxide (NO₂), a reactive species that can induce cellular stress.[4][5][7]

  • Troubleshooting Step: Run a control experiment with this compound alone (without an NO donor) to assess its baseline toxicity in your cell type.

  • Possible Cause 2: Superoxide Production. this compound may be involved in redox cycling, leading to the generation of superoxide.

  • Troubleshooting Step: Use a fluorescent probe such as Dihydroethidium (DHE) or MitoSOX Red to measure intracellular or mitochondrial superoxide levels in the presence of this compound alone.

Quantitative Data on this compound Interactions

The following tables summarize key quantitative parameters related to the on-target and off-target effects of this compound.

ParameterValueCondition/SystemReference(s)
Reaction with Nitric Oxide (NO)
Reaction Rate Constant with NO~10⁴ M⁻¹s⁻¹Aqueous solution[10]
Stoichiometry with NO1:1Aqueous solution[9]
Off-Target Reactions
Reaction Rate Constant with •NO₂(1.5 - 2.0) x 10⁷ M⁻¹s⁻¹Electrochemical generation[5]
EC₅₀ for Inhibition of Peroxynitrite-Induced 3-Nitrotyrosine Formation36 ± 5 µMFree tyrosine[6]
EC₅₀ for Stimulation of Peroxynitrite-Mediated GSH Nitrosation0.12 ± 0.03 mMGlutathione[6]
IC₅₀ for Inhibition of S-Nitrosation by DEA/NO0.11 ± 0.03 mMGlutathione[6]
Bioactive Byproduct Effect
Carboxy-PTIConcentration-dependent reduction of dopamine uptakeRat C6 glioma cells expressing human dopamine transporter[2]

Experimental Protocols

1. Protocol for Measuring Intracellular Superoxide Production using Dihydroethidium (DHE)

This protocol is adapted for use in a 96-well plate format with fluorescence microscopy or a microplate reader.

  • Materials:

    • Dihydroethidium (DHE)

    • DMSO

    • Cells of interest cultured in 96-well plates

    • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

    • This compound

    • (Optional) Positive control for superoxide production (e.g., Antimycin A or Menadione)

    • (Optional) Superoxide dismutase (SOD) as a negative control

  • Methodology:

    • Prepare DHE Stock Solution: Dissolve DHE in DMSO to make a 5-10 mM stock solution. Aliquot and store at -20°C, protected from light.

    • Cell Culture: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.

    • Prepare DHE Working Solution: Dilute the DHE stock solution in pre-warmed PBS or HBSS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for your cell type.

    • Experimental Treatment:

      • Remove the culture medium from the cells.

      • Wash the cells once with warm PBS.

      • Add your experimental solutions:

        • Control (vehicle)

        • This compound alone (at the desired concentration)

        • Positive control (e.g., Antimycin A)

        • This compound + stimulus (if investigating an interaction)

      • Incubate for the desired period.

    • DHE Staining:

      • Remove the treatment solutions.

      • Add the DHE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

    • Fluorescence Measurement:

      • Wash the cells twice with warm PBS.

      • Add fresh PBS or imaging buffer to the wells.

      • Measure fluorescence using a fluorescence microscope or plate reader. The superoxide-specific product, 2-hydroxyethidium, can be optimally excited at around 500-520 nm with an emission detection at ~600 nm. To more specifically detect superoxide, excitation at 405 nm and emission at 570 nm can be used.

2. Protocol for Measuring Intracellular Thiol Levels

This protocol provides a general method for detecting changes in intracellular thiol levels using a thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet).

  • Materials:

    • Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet)

    • DMSO

    • Cells of interest cultured on glass-bottom dishes or coverslips

    • PBS

    • This compound

    • (Optional) N-ethylmaleimide (NEM) as a positive control for thiol depletion.

  • Methodology:

    • Prepare Probe Stock Solution: Dissolve the thiol-reactive probe in DMSO to make a stock solution (e.g., 10 mM).

    • Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

    • Experimental Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include untreated controls and a positive control (NEM).

    • Probe Loading:

      • Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 5-20 µM.

      • Remove the treatment medium and wash the cells twice with warm PBS.

      • Add the probe-containing loading buffer and incubate for 15-30 minutes at 37°C.

    • Imaging:

      • Remove the loading buffer and wash the cells three times with warm PBS.

      • Add fresh PBS or cell culture medium.

      • Image the cells immediately using a fluorescence microscope with the appropriate filter set for the chosen probe (e.g., for ThiolTracker™ Violet, excitation ~405 nm, emission ~526 nm).

    • Image Analysis: The mean fluorescence intensity of individual cells can be measured using image analysis software (e.g., ImageJ) for semi-quantitative analysis of changes in intracellular thiol levels.

Visualizations

G cluster_pathway Intended NO/cGMP Signaling Pathway cluster_intervention This compound Intervention & Off-Targets NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzes sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response PKG->Response CPTIO This compound CPTIO->NO Scavenges (Intended Action) CPTI Carboxy-PTI CPTIO->CPTI Forms Byproduct NO2 NO₂ CPTIO->NO2 Forms Byproduct Superoxide Superoxide (O₂⁻) CPTIO->Superoxide Reacts with Peroxynitrite Peroxynitrite (ONOO⁻) CPTIO->Peroxynitrite Interferes with Thiols Cellular Thiols (e.g., GSH) CPTIO->Thiols Reacts with DAT Dopamine Transporter (DAT) CPTI->DAT Inhibits G Start Unexpected Experimental Result with this compound Q1 Is the this compound solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you working with the dopamine transporter? A1_Yes->Q2 Sol1 Prepare fresh solution and repeat experiment. A1_No->Sol1 End Consult literature for system-specific artifacts. Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Result may be due to the Carboxy-PTI byproduct. Test byproduct effect directly. A2_Yes->Sol2 Q3 Could other reactive species be present (e.g., O₂⁻, ONOO⁻)? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Run controls to test for superoxide generation (DHE assay) or thiol depletion. A3_Yes->Sol3 A3_No->End Sol3->End

References

Technical Support Center: Optimizing Carboxy-PTIO Concentration and Navigating Non-Specific Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carboxy-PTIO, a widely used nitric oxide (NO) scavenger. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential non-specific effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO).[1] It is a stable organic radical that stoichiometrically reacts with NO in a 1:1 ratio, effectively removing it from the biological environment.[1][2] This reaction converts NO to nitrogen dioxide (NO₂) and this compound to 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI).[1][3] This direct scavenging action allows researchers to investigate the consequences of NO depletion in a controlled manner.[1]

Q2: What is a typical effective concentration range for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary depending on the cell type, the rate of NO production, and the specific experimental conditions. However, a general starting range for in vitro cell culture applications is between 10 µM and 300 µM.[1][4] For many cell-based assays, concentrations between 100 µM and 200 µM are frequently used.[1][5] It is always recommended to perform a concentration-response experiment to determine the optimal concentration for your specific system.

Q3: I'm observing a paradoxical effect where this compound enhances the inhibition of dopamine uptake instead of reversing it. Why is this happening?

A3: This is a documented non-specific effect of this compound, particularly in studies involving the dopamine transporter (DAT).[3] The reaction between this compound and NO generates a byproduct, Carboxy-PTI, which is itself an inhibitor of DAT.[1][3] Therefore, while you are scavenging NO, you are simultaneously generating a DAT inhibitor, leading to a potentiation of the inhibition of dopamine uptake.[3]

Q4: Are there other known off-target or non-specific effects of this compound?

A4: Yes, researchers should be aware of several potential non-specific effects.[3][6] this compound can interact with other molecules besides NO, which may complicate data interpretation. For instance, it can potentiate the effects of peroxynitrite donors and inhibit peroxynitrite-induced nitration.[3][6] It has also been reported to react with thiols, such as glutathione, which could alter the cellular redox state.[7]

Q5: How can I be sure that the effects I'm seeing are due to NO scavenging and not a non-specific effect?

A5: To confirm the specificity of this compound's action in your experiment, several control experiments are recommended. If available, test the effect of the byproduct, Carboxy-PTI, alone in your system.[7] Additionally, using an alternative NO scavenger with a different mechanism of action can help validate your findings.[3] It is also crucial to perform concentration-response curves to identify a window where NO is effectively scavenged without inducing significant off-target effects.[7]

Troubleshooting Guides

Problem 1: Unexpected or Paradoxical Results
  • Symptom: You are using this compound to demonstrate that an observed biological effect is NO-dependent. However, instead of reversing the effect, you see no change, or even an enhancement of the effect.

  • Possible Cause 1: Bioactive Byproducts. The reaction of this compound with NO produces Carboxy-PTI and NO₂, which may have their own biological activities.[7] As noted in the FAQs, Carboxy-PTI can inhibit the dopamine transporter.[3]

  • Troubleshooting Steps:

    • Test the Byproduct: If commercially available, test the effect of Carboxy-PTI alone in your experimental system to see if it mimics the unexpected results.[7]

    • Consider Downstream Effects: Evaluate the potential role of NO₂ in your cellular context.

    • Use an Alternative Scavenger: Employ a different class of NO scavenger, such as hemoglobin, but be sure to run appropriate controls for any intrinsic effects of the scavenger itself.[3]

Problem 2: Higher than Expected Concentration of this compound is Required
  • Symptom: The concentration of this compound needed to scavenge NO in your assay is significantly higher than what is reported in the literature.

  • Possible Cause 1: Instability in Media. this compound may be unstable or rapidly consumed in your specific cell culture medium or buffer.[7]

  • Troubleshooting Step: Assess the stability of this compound in your experimental media over time. A significant decrease in its concentration indicates instability.[7] (See Experimental Protocol 1)

  • Possible Cause 2: High Thiol Content. Your cells or tissue may have a high concentration of intracellular thiols (e.g., glutathione) that are reacting with and depleting this compound.[7]

  • Troubleshooting Step: Quantify the total thiol content in your experimental system. If it is high, you may need to use a higher concentration of this compound or consider an alternative NO scavenger.[7]

Problem 3: Interference with Fluorescent NO Indicators
  • Symptom: You are using a fluorescent NO indicator, such as DAF-FM, and this compound appears to be interfering with the signal.

  • Possible Cause: Complex Chemical Interactions. this compound can have complex and sometimes paradoxical interactions with fluorescent NO probes, especially under conditions of high NO flux.[7] The dependence of DAF-FM fluorescence on this compound and NO concentrations is not always straightforward.[8]

  • Troubleshooting Step: Carefully select and validate the concentrations of both the fluorescent dye and this compound. It may be necessary to perform control experiments to understand the interaction between the two reagents in your specific system.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Experimental Models

Experimental ModelEffective ConcentrationReference
Rat Aorta, Anococcygeus Muscle10 - 300 µM[1]
RAW264.7 Macrophages160 µM[1]
A375-S2 Human Melanoma Cells200 µM[1][5]
Endotoxin Shock Model (Rats)0.056-1.70 mg/kg/min (IV infusion)[9]
Melanoma Model (Mice)2 mg/200 µl PBS (twice daily, i.p.)[1]

Table 2: IC₅₀ and EC₅₀ Values for Non-Specific Effects of this compound

EffectIC₅₀ / EC₅₀ ValueSubstrate/SystemReference
Inhibition of S-nitrosation by DEA/NOIC₅₀: 0.11 ± 0.03 mMGlutathione (GSH)[6]
Stimulation of peroxynitrite-mediated GSH nitrosationEC₅₀: 0.12 ± 0.03 mMGlutathione (GSH)[6]
Inhibition of peroxynitrite-induced 3-nitrotyrosine formationEC₅₀: 36 ± 5 µMFree Tyrosine[6]

Experimental Protocols

Experimental Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental time course.[7]

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum and other supplements)

  • Spectrophotometer or HPLC with a UV detector

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in sterile water).[1]

  • Prepare your complete cell culture medium. It is advisable to test stability in both basal and complete medium.

  • Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 100 µM).[7]

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes under your standard experimental conditions (37°C, 5% CO₂).[7]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot.[7]

  • Measure the absorbance of this compound at its maximum wavelength (around 360 nm).[7] Alternatively, analyze the concentration using a validated HPLC method.

  • Plot the concentration or absorbance of this compound versus time to determine its stability. A significant decrease over time indicates instability.[7]

Experimental Protocol 2: Detecting this compound-Induced Superoxide Production

Objective: To determine if this compound induces the production of intracellular or mitochondrial superoxide in your cell model.[7]

Materials:

  • Your cell line of interest

  • This compound

  • Dihydroethidium (DHE) or MitoSOX™ Red

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Methodology:

  • Culture your cells to the desired confluency.

  • Load the cells with DHE (e.g., 5 µM) or MitoSOX™ Red (e.g., 2.5 µM) in HBSS for 15-30 minutes at 37°C.

  • Wash the cells twice with warm HBSS to remove the excess probe.[7]

  • Add fresh medium or HBSS containing different concentrations of this compound. Include a vehicle control (no this compound) and a positive control for superoxide generation (e.g., Antimycin A).

  • Incubate for a time period relevant to your main experiment (e.g., 30-60 minutes).[7]

  • Measure the fluorescence using a fluorescence microscope or plate reader. For DHE/MitoSOX, the excitation is ~510 nm and emission is ~580 nm.[7]

  • An increase in fluorescence in the this compound-treated cells compared to the vehicle control indicates superoxide production.

Mandatory Visualizations

signaling_pathway cluster_ecs Endothelial Cell cluster_smc Smooth Muscle Cell cluster_intervention Experimental Intervention eNOS eNOS L_Cit L-Citrulline eNOS->L_Cit NO_EC NO eNOS->NO_EC L_Arg L-Arginine L_Arg->eNOS sGC sGC (soluble Guanylate Cyclase) NO_EC->sGC activates CPTIO This compound NO_EC->CPTIO cGMP cGMP sGC->cGMP GTP GTP GTP->sGC converts PKG PKG (Protein Kinase G) cGMP->PKG activates Relaxation Vasodilation/ Relaxation PKG->Relaxation NO_scavenged NO Scavenged CPTIO->NO_scavenged scavenges

Caption: The NO/cGMP signaling pathway and the point of intervention by this compound.

experimental_workflow start Start: Seed Cells overnight Incubate Overnight (37°C, 5% CO₂) start->overnight pretreat Pre-treatment: Add this compound (e.g., 100-200 µM) overnight->pretreat incubate_pretreat Incubate for 1 hour pretreat->incubate_pretreat stimulate Add Stimulus (e.g., NO donor, LPS) incubate_pretreat->stimulate incubate_stim Incubate for desired period stimulate->incubate_stim endpoint Endpoint Measurement (e.g., Cytokine level, Apoptosis assay) incubate_stim->endpoint end End endpoint->end

Caption: A general experimental workflow for using this compound in cell culture.

troubleshooting_logic start Unexpected/Paradoxical Result Observed cause1 Possible Cause: Bioactive Byproduct (Carboxy-PTI) start->cause1 cause2 Possible Cause: This compound Instability start->cause2 cause3 Possible Cause: Interaction with Thiols start->cause3 solution1 Solution: Test effect of Carboxy-PTI alone cause1->solution1 solution2 Solution: Assess stability in media (Protocol 1) cause2->solution2 solution3 Solution: Quantify total thiol content cause3->solution3

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Carboxy-PTIO stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carboxy-PTIO. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent nitric oxide (NO) scavenger.[1] It reacts with NO in a stoichiometric manner to form 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[2][3] This reaction effectively removes free NO from the experimental system, allowing researchers to investigate NO-dependent pathways.

Q2: What is the recommended storage procedure for this compound and its solutions?

A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two years.[4][5] It is hygroscopic and should be protected from light. Aqueous stock solutions can be stored at 4°C for up to one week; however, for optimal performance, it is often recommended to prepare fresh solutions daily.[5] Solutions in DMSO or distilled water can be stored at -20°C for up to one month.[6]

Q3: In which solvents is this compound soluble?

A3: this compound is available as a potassium or sodium salt, which enhances its water solubility.[1] Detailed solubility information is provided in the table below.

Q4: Can this compound react with other molecules besides nitric oxide?

A4: While highly reactive with NO, this compound is not entirely specific. It has been reported to react with other species, such as superoxide, which can be a consideration in experimental design.[2][7] Additionally, its reaction product, NO₂, can participate in further downstream reactions.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Problem 1: I'm observing a paradoxical enhancement of an inhibitory effect that I expected this compound to reverse.

  • Possible Cause: This is a documented phenomenon, particularly in studies involving the dopamine transporter (DAT).[8] The reaction of this compound with NO generates Carboxy-PTI, which is itself an inhibitor of DAT.[3][8] Therefore, while scavenging NO, you are simultaneously producing another inhibitory compound.

  • Troubleshooting Steps:

    • Acknowledge the Paradox: Recognize that this may not be an experimental artifact but a known pharmacological property of the this compound reaction product.[8]

    • Control for Carboxy-PTI: If feasible, test the effect of Carboxy-PTI directly in your experimental system to confirm it as the source of the observed inhibition.[8]

    • Consider Alternative Scavengers: Evaluate other classes of NO scavengers, but ensure to perform thorough control experiments to rule out their own off-target effects.[8]

Problem 2: The concentration of this compound required to see an effect is much higher than reported in the literature.

  • Possible Cause 1: Instability in Experimental Media. this compound may be unstable or rapidly consumed in your specific cell culture medium or buffer.[9]

  • Troubleshooting Step: Perform a stability test of this compound in your medium. An experimental protocol for this is provided below.[9]

  • Possible Cause 2: High Thiol Content. High concentrations of intracellular thiols, like glutathione, can react with and deplete this compound.[9]

  • Troubleshooting Step: If possible, quantify the total thiol content in your experimental system. A higher this compound concentration may be necessary in high-thiol environments.[9]

Problem 3: this compound is interfering with my fluorescent nitric oxide indicator.

  • Possible Cause: this compound can have complex chemical interactions with fluorescent NO probes, such as DAF-FM, especially under conditions of high NO flux.[9]

  • Troubleshooting Step: Use an alternative, non-fluorescent method to verify NO production, such as measuring the stable NO metabolites, nitrite and nitrate, using the Griess assay.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

Solvent Solubility Reference(s)
Water Up to 100 mg/mL [6]
DMSO Up to 50 mg/mL [6]
PBS (pH 7.2) Approximately 35 mg/mL [5]
HEPES Buffer 0.4 mg/mL
Ethanol Approximately 1.4-1.6 mg/mL [5][10]

| Dimethyl formamide (DMF) | Approximately 3.3 mg/mL |[10] |

Table 2: Reaction Kinetics and Stoichiometry

Parameter Value Condition Reference(s)
Rate Constant (with NO) 1 x 10⁴ M⁻¹sec⁻¹ pH 7.4
Stoichiometry (this compound:NO) 1:1 Low rates of NO generation [11]

| Stoichiometry (this compound:NO) | Approaches 0.5:1 | High rates of NO generation |[11] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Dissolution: Dissolve the this compound potassium or sodium salt in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a stock solution (e.g., 10 mM).[12]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.[12]

  • Storage: Store aliquots at -20°C for up to one month. For daily use, a working solution can be kept at 4°C for up to a week, though fresh preparation is recommended.[6][12]

Protocol 2: In Vitro Cell Culture Experiment

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.[12]

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 100-200 µM).[12]

  • Incubation: Incubate the cells for 1 hour to allow for equilibration of the scavenger before applying your experimental stimulus.[12]

  • Analysis: After the experimental period, collect the supernatant for analysis of nitrite/nitrate (e.g., via Griess assay) or other secreted factors. Cell lysates can be prepared for protein analysis (e.g., Western blot).[12]

Protocol 3: Stability Test of this compound in Experimental Medium

  • Preparation: Spike your experimental medium with this compound to the final concentration used in your experiments (e.g., 100 µM).[9]

  • Incubation: Aliquot the medium into sterile tubes for each time point and incubate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[9]

  • Measurement: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of this compound at its maximum wavelength (around 360 nm).[9]

  • Analysis: Plot the absorbance versus time to determine the stability of this compound in your specific medium.[9]

Visualizations

Carboxy_PTIO_Reaction_Pathway CPTIO This compound CPTI Carboxy-PTI CPTIO->CPTI Reaction NO2 Nitrogen Dioxide (NO₂) NO Nitric Oxide (NO) NO->CPTI NO->NO2 Oxidation

Caption: Reaction pathway of this compound with nitric oxide.

Troubleshooting_Logic Start Unexpected Experimental Result ParadoxicalEffect Paradoxical Effect Observed? Start->ParadoxicalEffect HighConcentration High Concentration Needed? ParadoxicalEffect->HighConcentration No ByproductInhibition Consider Carboxy-PTI Inhibition ParadoxicalEffect->ByproductInhibition Yes FluorescenceInterference Fluorescence Interference? HighConcentration->FluorescenceInterference No Instability Check Stability in Medium HighConcentration->Instability Yes AlternativeAssay Use Alternative Assay (Griess) FluorescenceInterference->AlternativeAssay Yes

Caption: Troubleshooting workflow for this compound experiments.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis StockSolution Prepare Stock Solution Pretreat Pre-treat with this compound StockSolution->Pretreat SeedCells Seed Cells in Plate SeedCells->Pretreat Stimulate Apply Experimental Stimulus Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant LyseCells Lyse Cells Stimulate->LyseCells

Caption: General workflow for an in vitro cell culture experiment.

References

Inactivation of Carboxy-PTIO by endogenous reducing agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a widely used scavenger of nitric oxide (NO). Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate potential challenges and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time. How can I ensure its stability?

A1: this compound solutions, particularly in aqueous buffers, are known to have limited stability and should ideally be prepared fresh for each experiment.[1] In biological systems, this compound can be reduced and inactivated by endogenous substances like ascorbic acid.[2] To minimize degradation, it is recommended to store stock solutions in small aliquots at -20°C.[2] For experimental use, thaw an aliquot and dilute it in your buffer immediately before application. To verify the stability in your specific experimental medium, you can perform a stability assay (see Experimental Protocol 2).

Q2: I am observing unexpected or paradoxical results when using this compound. What could be the cause?

A2: Paradoxical results can arise from several factors. One of the most well-documented is the formation of the byproduct, 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI), upon the reaction of this compound with NO.[3][4] Carboxy-PTI itself can have biological activity. For instance, in studies involving the dopamine transporter (DAT), Carboxy-PTI has been shown to be an inhibitor of DAT, which can lead to a potentiation of the inhibitory effect on dopamine uptake, rather than a reversal.[3][4] Additionally, this compound can interact with other reactive species, such as peroxynitrite, which may lead to confounding results in systems with high oxidative stress.[5]

Q3: Can this compound be inactivated by components in my cell culture medium or tissue preparation?

A3: Yes, endogenous reducing agents present in biological samples can inactivate this compound. Ascorbic acid (Vitamin C) and thiols, such as glutathione (GSH), can reduce this compound, diminishing its NO scavenging capacity.[2][6] The rate of this inactivation will depend on the concentration of these reducing agents in your specific experimental system.

Q4: What are the typical working concentrations for this compound?

A4: The effective concentration of this compound varies depending on the experimental system. For in vitro cell culture, concentrations typically range from 100 to 200 µM.[2] In isolated organ experiments, concentrations of 10-300 µM have been used.[7] For in vivo studies, dosages can range from continuous intravenous infusions of 0.056-1.70 mg/kg/min in rat models to intraperitoneal injections of 2 mg in mice.[8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guides

Problem 1: Inconsistent or no effect of this compound on NO-mediated signaling.
  • Possible Cause 1: Inactivation by Reducing Agents.

    • Troubleshooting Step: Your experimental medium or tissue preparation may contain high levels of endogenous reducing agents like ascorbate or glutathione, which can inactivate this compound.[2][6]

    • Solution:

      • Measure the concentration of major reducing agents in your system.

      • If concentrations are high, consider increasing the concentration of this compound. Perform a concentration-response curve to find the optimal concentration.

      • Alternatively, use a buffer with lower concentrations of these agents if experimentally feasible.

      • Perform a stability test of this compound in your specific experimental buffer (see Experimental Protocol 2).

  • Possible Cause 2: Insufficient Concentration.

    • Troubleshooting Step: The concentration of this compound may be too low to effectively scavenge the amount of NO being produced in your system.

    • Solution: Perform a dose-response experiment, testing a range of this compound concentrations to determine the effective concentration for your specific model.

  • Possible Cause 3: Instability of this compound Solution.

    • Troubleshooting Step: this compound solutions can degrade over time, especially when exposed to light and stored at room temperature.[1]

    • Solution: Always prepare fresh this compound solutions for each experiment. Store stock solutions in aliquots at -20°C and protect from light.[2]

Problem 2: Observation of paradoxical effects (e.g., enhancement of an inhibitory effect).
  • Possible Cause: Bioactive Byproduct Formation.

    • Troubleshooting Step: The reaction of this compound with NO produces Carboxy-PTI, which can have its own biological effects, such as inhibiting the dopamine transporter.[3][4]

    • Solution:

      • If possible, test the effect of Carboxy-PTI alone in your experimental system to confirm if it is responsible for the observed paradoxical effect.

      • Consider using an alternative NO scavenger with a different mechanism of action and inactive byproducts.

      • As an alternative to scavenging NO, consider using a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) to prevent the production of NO.[10]

Problem 3: Interference with assays.
  • Possible Cause: Reaction with Assay Components.

    • Troubleshooting Step: this compound, as a radical, has the potential to react with components of your assay, for example, fluorescent probes for reactive oxygen species.

    • Solution: Run appropriate controls, including your assay with this compound alone (without the biological system), to check for any direct interactions.

Quantitative Data

Table 1: Reaction Kinetics and Effective Concentrations of this compound

ParameterValueCondition/SystemReference(s)
Reaction with NO
Reaction Stoichiometry (this compound:NO)1:1 to 1:2Varies with NO flux[6]
Reaction with NO₂
Rate Constant(1.5 - 2.0) x 10⁷ M⁻¹s⁻¹Electrochemical generation[11]
Interaction with Peroxynitrite
EC₅₀ for inhibition of peroxynitrite-induced 3-nitrotyrosine formation36 ± 5 µMFree tyrosine[5]
EC₅₀ for stimulation of peroxynitrite-mediated GSH nitrosation0.12 ± 0.03 mMGlutathione (GSH)[5]
Inhibition of S-nitrosation
IC₅₀ for inhibition of S-nitrosation by DEA/NO0.11 ± 0.03 mMGlutathione (GSH)[5]
Effective Concentrations
In Vitro (Isolated Tissues)10 - 300 µMRat aorta, anococcygeus muscle, gastric fundus[7]
In Vitro (Cell Culture)100 - 200 µMVarious cell lines[2]
In Vivo (Rat)0.056 - 1.70 mg/kg/min (infusion)Endotoxemia model[8][9]

Signaling and Reaction Pathways

Inactivation_and_Byproduct_Formation cluster_0 This compound Reactions cluster_1 Inactivation Pathway CPTIO This compound CPTI Carboxy-PTI (Bioactive Byproduct) CPTIO->CPTI reacts with NO Nitric Oxide (NO) NO->CPTI NO2 Nitrogen Dioxide (NO₂) CPTI->NO2 produces DAT Dopamine Transporter (DAT) CPTI->DAT Inhibits CPTIO_inactive This compound Inactive_CPTIO Reduced (Inactive) This compound CPTIO_inactive->Inactive_CPTIO is reduced by Reducing_Agents Endogenous Reducing Agents (e.g., Ascorbate, GSH) Reducing_Agents->Inactive_CPTIO

Caption: Inactivation of this compound and formation of its bioactive byproduct.

NO_cGMP_Pathway NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO produces Arginine L-Arginine Arginine->NOS sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive activates CPTI Carboxy-PTI NO->CPTI sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion of GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response phosphorylates targets leading to CPTIO This compound CPTIO->sGC_inactive inhibition CPTIO->CPTI scavenges

Caption: The NO/cGMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

Experimental Protocol 1: Quantification of Carboxy-PTI Byproduct using LC-MS

This protocol allows for the quantification of the Carboxy-PTI byproduct, which is crucial for understanding potential off-target effects. This method is adapted from a published LC-MS protocol.[12]

Materials:

  • This compound

  • Internal Standard (e.g., 10 µM Tryptophan)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), HPLC grade

  • Water, HPLC grade

  • LC-MS system (e.g., coupled with a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Following your experiment, collect the supernatant or tissue homogenate.

    • To precipitate proteins, add 2 volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add the internal standard (e.g., Tryptophan to a final concentration of 10 µM).

    • Dilute the sample 1:100 with water containing 0.1% formic acid.

  • LC-MS Analysis:

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to separate Carboxy-PTI from other components (e.g., 5-95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the transition for Carboxy-PTI and the internal standard. The exact m/z values should be determined by direct infusion of standards.

  • Data Analysis:

    • Quantify the peak area for Carboxy-PTI and the internal standard.

    • Calculate the relative abundance of Carboxy-PTI by taking the ratio of the peak area of Carboxy-PTI to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of Carboxy-PTI to determine the absolute concentration in your samples.

Experimental Protocol 2: Spectrophotometric Assay for this compound Stability

This protocol provides a straightforward method to assess the stability of this compound in your experimental buffer.

Materials:

  • This compound

  • Your experimental buffer

  • UV-Vis Spectrophotometer

  • 96-well UV-transparent plate or cuvettes

Procedure:

  • Prepare a fresh solution of this compound in your experimental buffer at the desired working concentration (e.g., 100 µM).

  • Immediately measure the absorbance of the solution at the wavelength of maximum absorbance for this compound (around 360 nm and 560 nm). This is your time zero reading.

  • Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at the same wavelength.

  • Plot the absorbance values against time.

Data Analysis:

  • A decrease in absorbance over time indicates the degradation or reduction of this compound.

  • You can calculate the half-life of this compound in your buffer from the resulting curve.

Experimental Protocol 3: Dihydroethidium (DHE) Assay for Superoxide Production

This protocol can be used to investigate if this compound contributes to superoxide production in your cellular system.

Materials:

  • Dihydroethidium (DHE)

  • Cells of interest

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence imaging or plate-based reading.

  • Wash the cells with a suitable buffer (e.g., HBSS).

  • Load the cells with DHE (typically 2-10 µM) in buffer for 15-30 minutes at 37°C, protected from light.

  • Wash the cells to remove excess DHE.

  • Treat the cells with this compound at the desired concentration. Include a positive control for superoxide production (e.g., Antimycin A) and a vehicle control.

  • Incubate for the desired time.

  • Measure the fluorescence. For microscopy, excitation is typically around 518 nm and emission is measured at ~605 nm for the oxidized product. For more specific detection of superoxide, excitation at ~380 nm and emission at ~420 nm can be used for the reduced form, and excitation at ~530 nm and emission >560 nm for the oxidized form.[13]

Data Analysis:

  • Quantify the fluorescence intensity in the different treatment groups.

  • An increase in fluorescence in the this compound treated cells compared to the vehicle control would suggest that this compound is inducing superoxide production.

Experimental Protocol 4: Measurement of cGMP Levels

This protocol provides a general workflow to assess the effect of this compound on the NO/cGMP signaling pathway.

Materials:

  • Cells or tissue of interest

  • This compound

  • NO donor (e.g., SNP, DEA/NO) or agonist that stimulates endogenous NO production

  • cGMP enzyme immunoassay (EIA) kit

  • Lysis buffer (provided with the EIA kit or a suitable alternative)

Procedure:

  • Culture cells or prepare tissue slices as required.

  • Pre-incubate the cells/tissue with this compound at the desired concentration for a suitable time (e.g., 30-60 minutes).

  • Stimulate the cells/tissue with an NO donor or agonist to activate the cGMP pathway. Include a control group without this compound.

  • After the desired stimulation time, stop the reaction and lyse the cells/tissue according to the EIA kit protocol.

  • Perform the cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader at the recommended wavelength.

Data Analysis:

  • Calculate the concentration of cGMP in each sample using the standard curve provided in the EIA kit.

  • Compare the cGMP levels in the presence and absence of this compound to determine its inhibitory effect on the NO/cGMP pathway.

Experimental_Workflow_cGMP start Start: Prepare Cells/Tissue pretreat Pre-treat with this compound (or vehicle control) start->pretreat stimulate Stimulate with NO donor/agonist pretreat->stimulate lyse Lyse cells/tissue stimulate->lyse eia Perform cGMP EIA lyse->eia measure Measure Absorbance eia->measure analyze Analyze Data: Compare cGMP levels measure->analyze end End analyze->end

Caption: Experimental workflow for measuring the effect of this compound on cGMP levels.

References

Technical Support Center: Griess Assay with Carboxy-PTIO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Griess assay in conjunction with the nitric oxide (NO) scavenger, Carboxy-PTIO.

Frequently Asked Questions (FAQs)

Q1: What is the principle of using this compound with the Griess assay?

A1: The Griess assay indirectly measures nitric oxide (NO) concentration by quantifying its stable breakdown product, nitrite (NO₂⁻). This compound is a stable organic radical that specifically scavenges NO. The reaction between this compound and NO produces nitrogen dioxide (NO₂), which is then rapidly converted to nitrite (NO₂⁻) in an aqueous solution. This process can enhance the detection of NO production, as this compound effectively traps the short-lived NO molecule and converts it into the more stable nitrite for measurement by the Griess reagent.[1] In some experimental setups, this can lead to a 4- to 5-fold increase in the amount of detectable nitrite compared to the Griess assay alone.[1]

Q2: Can this compound interfere with the Griess assay?

A2: Yes, under certain conditions. While this compound itself does not directly react with the Griess reagents, its reaction with NO produces nitrite. Therefore, including this compound in your experimental samples will lead to an increase in the measured nitrite levels, reflecting the amount of NO scavenged. It is crucial to include proper controls, such as a sample with this compound but without the NO source, to determine any background signal. Additionally, high concentrations of this compound may be unstable and could potentially lead to unexpected results.[2]

Q3: What are the recommended concentrations of this compound for cell culture experiments?

A3: The optimal concentration of this compound can vary depending on the cell type and the expected rate of NO production. However, a typical starting concentration range for in vitro cell culture experiments is 100-200 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental system.

Q4: What are common interfering substances in the Griess assay?

A4: Several substances can interfere with the Griess assay, leading to inaccurate results. These include:

  • Proteins: High protein concentrations in samples like cell culture media or plasma can interfere with the assay.[5] Deproteinization of samples is often recommended.

  • Reducing agents: Ascorbate, reduced thiols (like cysteine and glutathione), and NADPH can react with nitrite and reduce the final signal.[5][6]

  • Anticoagulants: Some anticoagulants, such as heparin, can interfere with the enzymatic reduction of nitrate to nitrite if you are measuring total NOx.[6][7]

  • Phenol Red: While some sources suggest that phenol red in cell culture media does not significantly interfere, it is good practice to use phenol red-free media for the Griess assay to avoid any potential background absorbance.

  • Hemoglobin: In samples like whole blood, hemoglobin can interfere by absorbing light at the same wavelength as the Griess reaction product and by reacting with NO.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Signal Low NO Production: The experimental conditions may not be optimal for inducing NO production.Optimize stimulus (e.g., LPS, IFN-γ) concentration and incubation time. Ensure cells are healthy and at an appropriate density.
Insufficient this compound: The concentration of this compound may be too low to effectively trap the produced NO.Perform a dose-response experiment with this compound to find the optimal concentration.
Incorrect Griess Reagent Preparation or Storage: The Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) are light-sensitive and can degrade over time.Prepare fresh Griess reagents and protect them from light. Store according to the manufacturer's instructions.
Sample pH is not acidic: The Griess reaction requires an acidic environment to proceed efficiently.Ensure that the Griess reagents are prepared in an acidic solution (e.g., phosphoric acid or hydrochloric acid) as specified in the protocol.
Presence of Interfering Substances: Reducing agents or other compounds in the sample may be quenching the reaction.See Q4 above. Consider sample cleanup steps like deproteinization.
High Background Signal Contaminated Reagents or Water: Reagents or water used for dilutions may be contaminated with nitrite.Use high-purity, nitrite-free water and reagents for all steps.
This compound Instability: High concentrations of this compound may be unstable and contribute to background signal.Use the recommended concentration range for this compound and prepare it fresh.
Media Components: Some cell culture media may contain components that react with the Griess reagents.Run a media-only blank to determine the background absorbance and subtract it from your sample readings.
Inconsistent or Variable Results Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can lead to variability.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible.
Incomplete Mixing: Inadequate mixing of samples with Griess reagents can result in an incomplete reaction.Gently mix the plate after adding the Griess reagents.
Timing of Absorbance Reading: The color development in the Griess assay is time-dependent.Read the absorbance at a consistent time point after adding the Griess reagents for all samples.
Standard Curve Issues: An inaccurate standard curve will lead to incorrect quantification.Prepare fresh nitrite standards for each assay. Ensure the standard curve is linear in the range of your samples.

Experimental Protocols

Standard Griess Assay Protocol for Cell Culture Supernatants
  • Prepare Nitrite Standards:

    • Prepare a 100 µM stock solution of sodium nitrite in the same cell culture medium used for your experiment.

    • Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM.

  • Sample Collection:

    • Collect 50 µL of cell culture supernatant from each well of your experimental plate.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution (e.g., 1% in 5% phosphoric acid) to each well containing the standard or sample.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (e.g., 0.1% in water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in your samples from the linear regression of the standard curve.

Protocol for Using this compound with the Griess Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 100-200 µM) for a specific duration (e.g., 30-60 minutes) before adding your stimulus.

    • Add your experimental stimulus (e.g., LPS, IFN-γ) to induce NO production.

    • Include appropriate controls:

      • Untreated cells (negative control)

      • Cells with stimulus only

      • Cells with this compound only

  • Sample Collection and Griess Assay:

    • After the desired incubation time, collect the cell culture supernatants.

    • Proceed with the Standard Griess Assay Protocol as described above.

Visualizations

Signaling Pathway and Assay Principle

Griess_Assay_with_Carboxy_PTIO cluster_cell Cell cluster_assay Extracellular Space & Griess Assay Stimulus Stimulus (e.g., LPS, IFN-γ) iNOS iNOS Induction Stimulus->iNOS L_Arginine L-Arginine iNOS->L_Arginine acts on NO Nitric Oxide (NO) L_Arginine->NO converts to Carboxy_PTIO This compound NO->Carboxy_PTIO reacts with Nitrite Nitrite (NO₂⁻) Carboxy_PTIO->Nitrite forms Griess_Reagent Griess Reagent Nitrite->Griess_Reagent reacts with Azo_Dye Azo Dye (Purple Color) Griess_Reagent->Azo_Dye forms Spectrophotometer Spectrophotometer (Absorbance at 540 nm) Azo_Dye->Spectrophotometer measured by

Caption: Workflow of NO production, scavenging by this compound, and detection by Griess assay.

Experimental Workflow

Experimental_Workflow A Seed Cells in 96-well Plate B Pre-treat with this compound A->B C Add Stimulus to Induce NO Production B->C D Incubate for Desired Time C->D E Collect Supernatant D->E G Perform Griess Assay on Samples and Standards E->G F Prepare Nitrite Standards F->G H Measure Absorbance at 540 nm G->H I Calculate Nitrite Concentration H->I

Caption: Step-by-step experimental workflow for the Griess assay with this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Problem with Griess Assay Results LowSignal Low or No Signal? Start->LowSignal HighBg High Background? LowSignal->HighBg No CheckStimulus Optimize Stimulus/Cell Conditions LowSignal->CheckStimulus Yes Inconsistent Inconsistent Results? HighBg->Inconsistent No CheckContamination Check for Reagent/Water Contamination HighBg->CheckContamination Yes CheckPipetting Review Pipetting Technique Inconsistent->CheckPipetting Yes End Problem Solved Inconsistent->End No CheckPTIO Check this compound Concentration CheckStimulus->CheckPTIO CheckReagents Check Griess Reagent Quality CheckPTIO->CheckReagents CheckReagents->End CheckMedia Run Media-only Blank CheckContamination->CheckMedia CheckMedia->End CheckMixing Ensure Proper Mixing CheckPipetting->CheckMixing CheckTiming Standardize Incubation/Reading Times CheckMixing->CheckTiming CheckCurve Validate Standard Curve CheckTiming->CheckCurve CheckCurve->End

Caption: A decision tree for troubleshooting common Griess assay issues.

References

Technical Support Center: Carboxy-PTI Biological Activity and Potential Complications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Carboxy-PTIO and the resulting biological activity of its metabolite, Carboxy-PTI. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and how does it relate to Carboxy-PTI?

A1: this compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a potent and specific scavenger of nitric oxide (NO).[1][2] It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively removing it from the cellular environment.[1] In this reaction, this compound is converted to Carboxy-PTI (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl), which is a key point to consider as Carboxy-PTI itself possesses biological activity.[1][3]

Q2: I am using this compound to demonstrate the NO-dependence of a biological effect, but I'm seeing unexpected results. Why might this be?

A2: A significant complication in experiments using this compound is that its reaction product, Carboxy-PTI, is biologically active.[1] For instance, Carboxy-PTI has been shown to inhibit dopamine uptake.[3] Therefore, if your experimental system involves dopaminergic pathways, the use of this compound could lead to a paradoxical potentiation of inhibitory effects, as you are simultaneously scavenging NO and generating an inhibitor of the dopamine transporter.[3][4]

Q3: What are the known off-target effects and limitations of this compound?

A3: While highly specific for NO, this compound is not without its limitations. Its effects can be diverse, which may question its specificity as a sole NO scavenger in certain contexts.[5] For example, it can be inactivated by endogenous reducing agents like ascorbic acid.[6] It has also been reported to potentiate the effects of peroxynitrite donors and stimulate peroxynitrite-mediated nitrosation of GSH.[5] Furthermore, under certain conditions, it can potentiate the nitrosation of heterocyclic amine carcinogens.[7]

Q4: How can this compound be used to investigate the NO/cGMP signaling pathway?

A4: this compound is a valuable tool for dissecting the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[1] NO produced by nitric oxide synthases (NOS) typically diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which then synthesizes cGMP. By scavenging NO, this compound prevents the activation of sGC, thereby inhibiting cGMP production and subsequent downstream signaling events.[1] This allows researchers to confirm whether a specific biological effect is mediated through the NO/cGMP pathway.[1]

Troubleshooting Guide

Problem: Unexpected inhibition or potentiation of an effect when using this compound.

  • Symptom: You are attempting to reverse an NO-dependent effect with this compound, but instead observe a persistent or even enhanced effect.

  • Possible Cause: The formation of the biologically active byproduct, Carboxy-PTI, may be responsible.[1][3] This is a known paradoxical effect, particularly in studies involving dopamine transporters.[3][4]

  • Solutions:

    • Acknowledge the Paradox: Recognize that this is a documented phenomenon and not necessarily an experimental artifact.[4]

    • Control for Carboxy-PTI: If feasible, test the effect of Carboxy-PTI directly in your experimental model to understand its contribution to the observed effects.

    • Consider Alternatives: Depending on your experimental system, other NO scavengers like hemoglobin could be considered, but be aware that they also have their own limitations, such as potentially trapping nitric oxide synthase (NOS) inhibitors.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.

Table 1: In Vitro Experimental Parameters

ParameterValueApplicationReference
Typical Concentration100-200 µMCell-based assays[1][2]
Pre-treatment Time1 hourCell culture[1]
EC50 (Peroxynitrite-induced nitration inhibition)36 ± 5 µMInhibition of 3-nitrotyrosine formation[5]
EC50 (Peroxynitrite-mediated nitrosation stimulation)0.12 ± 0.03 mMStimulation of GSH nitrosation[5]
IC50 (NO donor-induced S-nitrosation inhibition)0.11 ± 0.03 mMInhibition of S-nitrosation by DEA/NO[5]

Table 2: In Vivo Experimental Parameters

ParameterValueApplicationReference
Intravenous Infusion Dose0.056-1.70 mg/kg/minRodent model of endotoxemia[2]
Intraperitoneal Injection Dose2 mg, twice dailyMurine tumor model[8]

Signaling Pathways and Experimental Workflows

Reaction of this compound with Nitric Oxide

The fundamental reaction involves the scavenging of nitric oxide (NO) by this compound, resulting in the formation of Carboxy-PTI and nitrogen dioxide (NO₂).

reaction This compound This compound Carboxy-PTI Carboxy-PTI This compound->Carboxy-PTI Reacts with NO NO NO NO->Carboxy-PTI NO2 NO2 Carboxy-PTI->NO2 Produces no_cgmp_pathway cluster_intervention This compound Intervention This compound This compound NO Nitric Oxide This compound->NO scavenges NOS Nitric Oxide Synthase NOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG activates Response Cellular Response PKG->Response leads to paradoxical_effect NO_Donor NO Donor NO Nitric Oxide NO_Donor->NO releases DAT Dopamine Transporter NO->DAT inhibits This compound This compound This compound->NO scavenges Carboxy-PTI Carboxy-PTI This compound->Carboxy-PTI forms Carboxy-PTI->DAT inhibits Dopamine_Uptake Dopamine Uptake DAT->Dopamine_Uptake mediates in_vitro_workflow prep Prepare this compound Stock Solution (e.g., 10 mM) pretreat Pre-treat with this compound (e.g., 100-200 µM for 1 hr) prep->pretreat seed Seed Cells in Culture Plates adhere Allow Cells to Adhere Overnight seed->adhere adhere->pretreat stimulate Add Stimulus (e.g., NO donor) pretreat->stimulate incubate Incubate for Desired Time stimulate->incubate analyze Analyze Endpoint (e.g., cytokine production, apoptosis) incubate->analyze in_vivo_workflow acclimate Acclimate Animals to Laboratory Conditions induce Induce Experimental Condition (e.g., LPS injection) acclimate->induce administer Administer this compound (e.g., i.v. infusion) induce->administer monitor Monitor Physiological Parameters (e.g., blood pressure) administer->monitor collect Collect Samples (blood, tissues) monitor->collect analyze Analyze Data and Tissues collect->analyze

References

Carboxy-PTIO and Superoxide Radical Interactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Carboxy-PTIO in experiments involving superoxide radicals.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific scavenger for superoxide radicals?

A1: No, this compound is primarily recognized as a potent and specific scavenger of nitric oxide (NO).[1][2] Its reaction with superoxide radicals is a subject of some discrepancy in scientific literature.[3] However, available data suggests that the rate constant for the reaction of the hydroperoxyl radical (HO₂•), the protonated form of superoxide, with PTIO or C-PTIO is relatively low, not exceeding 2 x 10⁴ M⁻¹ s⁻¹.[4] This indicates that this compound is not an efficient scavenger of superoxide radicals.

Q2: What is the primary reaction of this compound in a biological system?

A2: The primary and well-characterized reaction of this compound is with nitric oxide (NO). It is a stable organic radical that stoichiometrically reacts with NO to produce 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (Carboxy-PTI) and nitrogen dioxide (NO₂).[2][5] This reaction can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy.[2]

Q3: Can this compound interfere with assays measuring superoxide?

A3: Yes, this compound can interfere with superoxide measurements, but often indirectly. In systems where both nitric oxide and superoxide are present, they can react to form peroxynitrite (ONOO⁻). This compound can influence the levels of peroxynitrite by scavenging NO.[2][6] The interference is complex, as this compound has been shown to inhibit peroxynitrite-induced nitration while stimulating peroxynitrite-mediated nitrosation.[6]

Q4: Are there any known off-target effects of this compound related to superoxide?

A4: A significant potential off-target effect is the possibility of this compound participating in redox cycling, which could lead to the generation of superoxide radicals.[1] This is a critical consideration, as it could confound experimental results by introducing an unintended source of superoxide. It is recommended to experimentally verify whether this compound induces superoxide production in your specific model system.[1]

Troubleshooting Guides

Problem 1: Unexpected increase in a signal thought to be superoxide-dependent after applying this compound.
  • Possible Cause: this compound may be inducing the production of superoxide through redox cycling.[1]

  • Troubleshooting Steps:

    • Verify Superoxide Production: Use a fluorescent probe such as Dihydroethidium (DHE) or MitoSOX Red to directly measure intracellular or mitochondrial superoxide levels in the presence and absence of this compound. An increase in fluorescence in cells treated with this compound would indicate superoxide generation.[1]

    • Include Proper Controls: Run parallel experiments with a known superoxide dismutase (SOD) mimetic to see if the effect is attenuated.

    • Consider Alternative Scavengers: If superoxide production by this compound is confirmed, consider using an alternative method to modulate nitric oxide levels.

Problem 2: Inconsistent or paradoxical results when using this compound in a system with both nitric oxide and superoxide.
  • Possible Cause 1: Formation of bioactive byproducts. The reaction of this compound with NO produces Carboxy-PTI and NO₂. Carboxy-PTI has been shown to have its own biological activity, such as inhibiting dopamine uptake.[5][7] NO₂ is also a reactive species.[2]

  • Troubleshooting Steps:

    • Test Byproduct Effects: If commercially available, test the effect of Carboxy-PTI alone in your experimental system.

    • Consider Downstream Effects of NO₂: Evaluate the potential reactions and signaling effects of NO₂ in your cellular context.

  • Possible Cause 2: Complex interference with peroxynitrite chemistry. this compound's interaction with peroxynitrite is not a simple scavenging effect and can lead to either inhibition or potentiation of different reaction pathways.[6]

  • Troubleshooting Steps:

    • Use Alternative Peroxynitrite Scavengers: Employ scavengers with different mechanisms of action to confirm the role of peroxynitrite.

    • Directly Measure Reaction Products: Quantify specific products of peroxynitrite reactions (e.g., 3-nitrotyrosine for nitration or S-nitrosoglutathione for nitrosation) to understand the specific pathway being affected by this compound.[6]

Quantitative Data

The reactivity of this compound is significantly higher with nitric oxide compared to superoxide radicals.

ReactantRate Constant (M⁻¹ s⁻¹)Reference(s)
Nitric Oxide (NO)(4.1 - 6.0) x 10³[4]
Hydroperoxyl Radical (HO₂•)≤ 2 x 10⁴[4]

Experimental Protocols

Protocol 1: Measurement of Superoxide Production Induced by this compound using Dihydroethidium (DHE)

Objective: To determine if this compound induces the production of intracellular superoxide.[1]

Methodology:

  • Cell Culture: Plate cells of interest in a suitable format (e.g., 96-well plate or glass-bottom dishes) and culture until they reach the desired confluency.

  • DHE Loading:

    • Prepare a stock solution of Dihydroethidium (DHE) in DMSO.

    • Dilute the DHE stock solution in pre-warmed Hank's Balanced Salt Solution (HBSS) or serum-free medium to a final working concentration (typically 5-10 µM).

    • Remove the culture medium from the cells and wash once with warm HBSS.

    • Add the DHE working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Treatment with this compound:

    • Wash the cells twice with warm HBSS to remove excess DHE.

    • Add fresh medium or HBSS containing various concentrations of this compound.

    • Include a vehicle control (medium/HBSS without this compound) and a positive control for superoxide generation (e.g., Antimycin A).

    • Incubate for a duration relevant to your main experiment (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence using a fluorescence microscope or a fluorescence plate reader.

    • For DHE, the excitation wavelength is approximately 510 nm, and the emission wavelength is around 580 nm.

  • Data Analysis: An increase in fluorescence in the this compound-treated cells compared to the vehicle control indicates the production of superoxide.

Visualizations

Carboxy_PTIO_NO_Reaction CPTIO This compound CPTI Carboxy-PTI CPTIO->CPTI Primary Reaction NO Nitric Oxide (NO) NO->CPTI NO2 Nitrogen Dioxide (NO₂) CPTI->NO2 Byproducts

Caption: Primary reaction of this compound with Nitric Oxide.

Superoxide_Troubleshooting_Workflow start Unexpected increase in superoxide-dependent signal with this compound q1 Hypothesis: this compound induces superoxide production? start->q1 exp1 Experiment: Measure superoxide with DHE/MitoSOX q1->exp1 res1 Superoxide levels increased? exp1->res1 conc1 Conclusion: this compound is generating superoxide. Consider alternative methods. res1->conc1 Yes conc2 Conclusion: Another mechanism is at play. Investigate byproducts or peroxynitrite interference. res1->conc2 No

Caption: Troubleshooting workflow for unexpected superoxide signals.

References

Validation & Comparative

A Comparative Guide to Nitric Oxide Scavengers: Carboxy-PTIO and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carboxy-PTIO (c-PTIO) with other notable nitric oxide (NO) scavengers. Nitric oxide, a ubiquitous signaling molecule, plays a critical role in a myriad of physiological and pathological processes. Consequently, the ability to specifically scavenge NO is an invaluable tool in elucidating its complex biological functions. This document offers a detailed analysis of the performance of this compound alongside alternative scavengers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Mechanism of Action: A Diverse Landscape of NO Scavenging

Nitric oxide scavengers operate through various mechanisms to neutralize the highly reactive NO molecule. This compound, a member of the nitronyl nitroxide family, directly reacts with NO in a radical-radical interaction. This process yields nitrogen dioxide (NO₂) and the corresponding imino nitroxide, carboxy-PTI.[1][2] In contrast, other scavengers employ different strategies. Hemoglobin, for instance, rapidly binds NO to its heme iron, while cobalamin (Vitamin B12) and its derivatives can also directly interact with and sequester NO. Another class of compounds, such as Mito-TEMPO, primarily acts as superoxide scavengers. By reducing superoxide levels, they prevent its reaction with NO to form peroxynitrite, thereby indirectly influencing NO bioavailability.

Quantitative Comparison of Nitric Oxide Scavenger Efficacy

The efficacy of a nitric oxide scavenger is determined by several key parameters, including its reaction rate constant with NO, its specificity, byproducts, and its suitability for different experimental systems (in vitro vs. in vivo). The following table summarizes the available quantitative data for this compound and other selected NO scavengers.

ScavengerReaction Rate Constant with NO (M⁻¹s⁻¹)Primary MechanismKey Characteristics
This compound ~1 x 10⁴Direct ScavengingWater-soluble, stable, but can produce NO₂ and its reaction product, carboxy-PTI, may have biological activity.[1][3]
Hemoglobin (cell-free) 6-8 x 10⁷Heme Iron BindingExtremely rapid reaction, but can cause vasoconstriction and oxidative stress.[3]
Cobalamin (Vitamin B12r) High affinity, rapid bindingDirect SequestrationBinds NO with high affinity; can have other biological effects.[4]
Mito-TEMPO Not reported for direct NO reactionSuperoxide ScavengingPrimarily scavenges mitochondrial superoxide, indirectly affecting NO bioavailability by preventing peroxynitrite formation.[5][6]

Signaling Pathway Intervention

Nitric oxide's biological effects are often mediated through the canonical NO/cGMP signaling pathway. NO, produced by nitric oxide synthases (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG), leading to various downstream cellular responses. NO scavengers like this compound directly intercept NO before it can activate sGC, providing a powerful tool to investigate the role of this pathway in specific biological phenomena.

Figure 1. The NO/cGMP signaling pathway and the point of intervention by this compound.

Experimental Protocols

Accurate assessment of nitric oxide scavenging activity is crucial for interpreting experimental results. Below are detailed protocols for two common assays used to measure NO levels and the efficacy of NO scavengers.

In Vitro Nitric Oxide Scavenging Assay using the Griess Reagent

This spectrophotometric assay indirectly measures NO scavenging by quantifying nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.

Workflow Diagram:

Griess_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare NO donor solution (e.g., Sodium Nitroprusside) D Mix NO donor with scavenger solutions in a 96-well plate A->D B Prepare scavenger solutions (e.g., this compound) at various concentrations B->D C Prepare Griess Reagent (Sulfanilamide and NED) F Add Griess Reagent to each well C->F E Incubate at room temperature D->E E->F G Measure absorbance at ~540 nm F->G H Calculate % NO scavenging G->H

Figure 2. Workflow for the Griess assay to determine NO scavenging activity.

Methodology:

  • Reagent Preparation:

    • Sodium Nitroprusside (SNP) (NO Donor): Prepare a 10 mM stock solution of SNP in phosphate-buffered saline (PBS), pH 7.4. Prepare fresh and protect from light.

    • Griess Reagent:

      • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

      • Mix equal volumes of Solution A and Solution B immediately before use.

    • Test Compounds: Prepare stock solutions of this compound and other scavengers in an appropriate solvent (e.g., water for c-PTIO).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test scavenger at various concentrations.

    • Add 50 µL of 10 mM SNP solution to each well.

    • For the control wells, add 50 µL of the solvent used for the scavengers instead of the scavenger solution.

    • Incubate the plate at room temperature for 150 minutes, protected from light.

    • After incubation, add 100 µL of freshly prepared Griess reagent to all wells.

    • Allow the color to develop for 10 minutes at room temperature.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • The percentage of NO scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (SNP alone) and A_sample is the absorbance in the presence of the scavenger.

    • The IC₅₀ value (the concentration of scavenger that inhibits 50% of NO) can be determined by plotting the percentage of scavenging against the scavenger concentration.

Intracellular Nitric Oxide Detection using DAF-FM Diacetate

This method utilizes the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) to detect intracellular NO production. The non-fluorescent DAF-FM diacetate is cell-permeable and is hydrolyzed by intracellular esterases to DAF-FM. DAF-FM then reacts with NO to form a highly fluorescent triazole derivative. The efficacy of an NO scavenger is determined by its ability to reduce this fluorescence.[1][7][8]

Workflow Diagram:

DAF_FM_Workflow cluster_loading Cell Loading cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Incubate cells with DAF-FM diacetate B Wash cells to remove excess probe A->B C Pre-incubate cells with NO scavenger (e.g., c-PTIO) B->C D Stimulate cells to produce NO (e.g., with LPS) C->D E Measure fluorescence intensity (Ex/Em ~495/515 nm) D->E F Compare fluorescence of scavenger-treated vs. untreated cells E->F

Figure 3. Workflow for intracellular NO detection using DAF-FM diacetate.

Methodology:

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., 96-well black-walled plate for fluorescence reading or on coverslips for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a 5 µM working solution of DAF-FM diacetate in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the DAF-FM diacetate working solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with the buffer to remove excess probe.

  • Scavenger and Stimulation Treatment:

    • Pre-incubate the DAF-FM loaded cells with the desired concentration of the NO scavenger (e.g., 100 µM this compound) for 30-60 minutes.[9]

    • Add the stimulus to induce NO production (e.g., lipopolysaccharide [LPS] for macrophages). Include appropriate controls (unstimulated cells, stimulated cells without scavenger, cells with scavenger alone).

    • Incubate for the desired period for NO production to occur.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

    • The excitation and emission wavelengths for the DAF-FM-NO adduct are approximately 495 nm and 515 nm, respectively.

  • Data Analysis:

    • Compare the fluorescence intensity of the scavenger-treated, stimulated cells to the stimulated cells without the scavenger. A significant reduction in fluorescence indicates effective intracellular NO scavenging.

Concluding Remarks

The choice of a nitric oxide scavenger is a critical decision in experimental design. This compound remains a widely used and effective tool for direct NO scavenging, particularly in aqueous environments. However, researchers must be cognizant of its potential limitations, including the generation of the reactive byproduct NO₂ and the potential biological activity of its reaction product, carboxy-PTI.[1][9]

For applications requiring extremely rapid NO removal, cell-free hemoglobin offers a significantly faster reaction rate, though its use is associated with potential cytotoxic and vasoactive effects.[3][10] Cobalamin presents another alternative for direct NO binding.

In contrast, scavengers like Mito-TEMPO offer a different approach by targeting the broader reactive oxygen species environment that influences NO signaling, primarily by preventing the formation of peroxynitrite.

Ultimately, the selection of an appropriate NO scavenger should be guided by the specific experimental question, the model system being used, and a thorough understanding of the scavenger's mechanism of action and potential off-target effects. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and achieve robust and reproducible results in their investigations of nitric oxide biology.

References

A Head-to-Head Battle for Nitric Oxide: Carboxy-PTIO vs. Hemoglobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complex world of nitric oxide (NO) signaling, the choice of an effective NO scavenger is paramount. This guide provides a comprehensive comparison of two widely used NO scavengers: the synthetic compound Carboxy-PTIO and the endogenous protein hemoglobin. We delve into their mechanisms of action, reaction kinetics, and experimental considerations to aid scientists in selecting the appropriate tool for their research needs.

Nitric oxide, a fleeting yet vital signaling molecule, plays a crucial role in a myriad of physiological processes, from vasodilation to neurotransmission. To elucidate its precise functions, researchers often employ NO scavengers to selectively remove it from a biological system. Here, we compare the performance of this compound, a stable organic radical, with hemoglobin, the primary endogenous scavenger of NO.

Mechanism of Action: A Tale of Two Scavengers

This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is a water-soluble and stable organic radical that directly reacts with nitric oxide.[1] This reaction is a 1:1 stoichiometric interaction where this compound scavenges NO to form the corresponding imino nitroxide, Carboxy-PTI, and nitrogen dioxide (NO₂).[1][2] This transformation can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Hemoglobin , the oxygen-carrying protein in red blood cells, is a highly efficient natural scavenger of NO. Its primary mechanism of NO scavenging is a dioxygenation reaction.[3][4] In this rapid reaction, NO reacts with oxyhemoglobin to yield methemoglobin and nitrate.[3][4][5]

Quantitative Comparison: A Clear Kinetic Advantage for Hemoglobin

The most striking difference between this compound and hemoglobin lies in their reaction kinetics. Hemoglobin scavenges NO at a nearly diffusion-limited rate, making it an exceptionally potent scavenger. In contrast, the reaction rate of this compound with NO is several orders of magnitude slower.

ParameterThis compoundHemoglobin (cell-free)
Reaction Rate Constant with NO ~10⁴ M⁻¹s⁻¹[6]6-8 x 10⁷ M⁻¹s⁻¹[3][4]
Reaction Products Carboxy-PTI and Nitrogen Dioxide (NO₂)[1][2]Methemoglobin and Nitrate[3][4][5]
Stoichiometry (Scavenger:NO) 1:1[1][7]1:1[3][4]

It is important to note that the NO scavenging rate of hemoglobin encapsulated within red blood cells is significantly slower than that of cell-free hemoglobin, a factor to consider in physiological models.[5][8]

Experimental Considerations and Potential Artifacts

While this compound's slower reaction rate makes it a less potent scavenger than hemoglobin, its stability and water solubility make it a convenient tool for in vitro and in vivo studies.[1] However, researchers must be aware of potential confounding factors. The reaction of this compound with NO produces nitrogen dioxide (NO₂), a reactive species that can have its own biological effects.[2][6] Furthermore, under certain conditions, this compound can interact with other reactive species like peroxynitrite, which could complicate data interpretation.[2] Some studies have also reported paradoxical effects where the reaction product, Carboxy-PTI, may have its own biological activity.[9]

Cell-free hemoglobin, while a highly effective scavenger, can introduce its own set of experimental challenges, particularly in vivo, due to its potential to extravasate and cause vascular dysfunction.[3][5]

Signaling Pathway Intervention

Both this compound and hemoglobin can be used to probe the nitric oxide signaling pathway. A key pathway regulated by NO is the soluble guanylate cyclase (sGC) pathway. NO activates sGC, leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and downstream cellular responses like smooth muscle relaxation.[1] By scavenging NO, both compounds can inhibit this pathway, allowing researchers to investigate its role in various physiological and pathological conditions.

NO_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzes Conversion sGC (Active) PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) Cellular_Response Cellular Response (e.g., Vasodilation) PKG_active->Cellular_Response Phosphorylates Targets Scavenger NO Scavenger (this compound or Hemoglobin) Scavenger->NO Inhibits

Caption: The NO/cGMP signaling pathway and the point of intervention by NO scavengers.

Experimental Protocols

To quantitatively compare the NO scavenging efficacy of this compound and hemoglobin, a common in vitro method is the Griess assay, which measures nitrite, a stable breakdown product of NO.

Experimental Workflow for Comparing NO Scavengers using the Griess Assay

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis NO_Donor Prepare NO Donor Solution (e.g., Sodium Nitroprusside) Incubation Incubate NO Donor with Scavengers at 37°C NO_Donor->Incubation Control Incubate NO Donor (Control - No Scavenger) NO_Donor->Control Scavengers Prepare Serial Dilutions of This compound and Hemoglobin Scavengers->Incubation Griess_Reagent Prepare Griess Reagent Add_Griess Add Griess Reagent to all samples Incubation->Add_Griess Control->Add_Griess Color_Development Allow Color Development Add_Griess->Color_Development Absorbance Measure Absorbance at ~540 nm Color_Development->Absorbance Calculate_Scavenging Calculate % NO Scavenging for each concentration Absorbance->Calculate_Scavenging Compare_IC50 Determine and Compare IC₅₀ values Calculate_Scavenging->Compare_IC50

Caption: A typical experimental workflow for comparing the efficacy of NO scavengers.

Detailed Protocol: Griess Assay for NO Scavenging

Materials:

  • Sodium nitroprusside (SNP) as the NO donor

  • This compound

  • Hemoglobin (cell-free)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SNP in PBS.

    • Prepare stock solutions of this compound and hemoglobin in PBS and perform serial dilutions to obtain a range of concentrations.

    • Prepare the Griess reagent according to the manufacturer's instructions.

  • Assay:

    • In a 96-well plate, add a fixed volume of SNP solution to each well.

    • Add an equal volume of the different concentrations of this compound or hemoglobin to the respective wells.

    • For the control, add an equal volume of PBS instead of the scavenger.

    • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

  • Measurement:

    • After incubation, add the Griess reagent to each well.

    • Allow the color to develop for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Calculation:

    • The percentage of NO scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with the scavenger.

    • The IC₅₀ value (the concentration of the scavenger that inhibits 50% of NO generation) can then be determined for each compound to compare their potency.

Conclusion

Both this compound and hemoglobin are valuable tools for investigating the roles of nitric oxide. Hemoglobin stands out for its remarkably high reaction rate, making it the scavenger of choice when rapid and complete removal of NO is required. However, its cellular origin and potential for vascular side effects in its cell-free form necessitate careful consideration in experimental design. This compound, while significantly slower, offers the advantages of being a stable, water-soluble, and synthetically available compound, making it a practical option for a wide range of applications. Researchers should carefully weigh the kinetic properties, potential for side reactions, and the specific requirements of their experimental system when selecting between these two potent modulators of nitric oxide signaling.

References

A Researcher's Guide to Validating Carboxy-PTIO Results with Nitric Oxide Synthase (NOS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a versatile signaling molecule implicated in a myriad of physiological and pathological processes. To elucidate its precise roles, researchers rely on pharmacological tools to modulate its activity. Among these, Carboxy-PTIO, a potent nitric oxide scavenger, and nitric oxide synthase (NOS) inhibitors are two of the most widely used agents. This guide provides a comprehensive comparison of these two approaches, offering experimental data and detailed protocols to assist researchers in designing robust experiments and validating their findings.

Dueling Mechanisms: Scavenging vs. Synthesis Inhibition

The fundamental difference between this compound and NOS inhibitors lies in their mechanism of action. This compound acts as a direct scavenger of the NO molecule itself. It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively removing it from the biological system. This direct interaction provides a rapid means of depleting NO levels.

In contrast, NOS inhibitors, such as the commonly used L-NAME (N G-nitro-L-arginine methyl ester) and L-NMMA (N G-monomethyl-L-arginine), function by blocking the enzymatic source of NO production. They competitively inhibit the nitric oxide synthase (NOS) enzymes (nNOS, eNOS, and iNOS), which are responsible for the synthesis of NO from L-arginine. This approach targets the production of NO at its origin.

At a Glance: this compound vs. NOS Inhibitors

FeatureThis compoundNOS Inhibitors (e.g., L-NAME, L-NMMA)
Mechanism of Action Direct scavenging of nitric oxide (NO)Inhibition of nitric oxide synthase (NOS) enzymes
Primary Target Nitric Oxide (NO) moleculenNOS, eNOS, iNOS enzymes
Speed of Action RapidSlower onset, dependent on enzyme inhibition
Specificity Specific for NO, but byproducts can have off-target effectsCan be non-selective or isoform-selective
Potential Off-Target Effects The reaction product, Carboxy-PTI, may have biological activity.[1] Can react with other reactive species.Can induce hypertension in vivo (eNOS inhibition). May affect arginase activity.[2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the effective concentrations and inhibitory constants for this compound and the non-selective NOS inhibitor L-NAME from various in vitro studies. It is important to note that these values can vary depending on the experimental system and conditions.

CompoundAssay SystemParameterValue
This compoundLPS-stimulated RAW 264.7 macrophagesEffective Concentration for NO suppression200 µM[3]
This compoundEndotoxin shock rat modelEffective in vivo dose0.056-1.70 mg/kg/min (intravenous)[3]
L-NAMELPS-stimulated RAW 264.7 macrophagesIC50 for NO inhibition~100 µM[4]
L-NAMEIn vivo (rat)Dose for blood pressure elevation~70 mg/kg (chronic oral)[5]

Validating Your Results: A Step-by-Step Experimental Protocol

Objective: To validate that the effect of this compound on a specific cellular response is due to the scavenging of nitric oxide.
Materials:
  • Cell line of interest (e.g., RAW 264.7 murine macrophages)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or other NO-inducing stimulus

  • This compound

  • L-NAME

  • Griess Reagent system for nitrite measurement

  • 96-well plates

  • Spectrophotometer

Experimental Procedure:
  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and response to stimuli. Allow the cells to adhere overnight.

  • Pre-treatment:

    • Group 1 (Control): Treat cells with vehicle (e.g., sterile water or PBS).

    • Group 2 (Stimulus only): Treat cells with the NO-inducing stimulus (e.g., LPS).

    • Group 3 (this compound): Pre-treat cells with an effective concentration of this compound (e.g., 200 µM) for 1 hour before adding the stimulus.

    • Group 4 (L-NAME): Pre-treat cells with an effective concentration of L-NAME (e.g., 100 µM) for 1 hour before adding the stimulus.

    • Group 5 (this compound + Stimulus): Pre-treat cells with this compound for 1 hour, then add the stimulus.

    • Group 6 (L-NAME + Stimulus): Pre-treat cells with L-NAME for 1 hour, then add the stimulus.

  • Stimulation: Add the NO-inducing stimulus (e.g., LPS at 1 µg/mL) to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant from each well.

    • Measure the nitrite concentration, a stable end-product of NO metabolism, using the Griess Reagent system according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using a standard curve.

    • Compare the nitrite levels between the different treatment groups. A significant reduction in nitrite levels in both the this compound + Stimulus and L-NAME + Stimulus groups compared to the Stimulus only group would validate that the observed effect is due to the modulation of nitric oxide.

Visualizing the Pathways

To better understand the points of intervention for this compound and NOS inhibitors, the following diagrams illustrate the nitric oxide signaling pathway and the experimental workflow for validation.

NO_Signaling_Pathway cluster_synthesis NO Synthesis cluster_signaling Downstream Signaling cluster_inhibition Points of Intervention L_Arginine L-Arginine NOS NOS Enzymes (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Synthesis sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to NOS_Inhibitors NOS Inhibitors (e.g., L-NAME) NOS_Inhibitors->NOS Inhibit Carboxy_PTIO This compound Carboxy_PTIO->NO Scavenges

Caption: Nitric oxide signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Measurement and Analysis Start Seed Cells in 96-well Plate Pretreatment Pre-treat with Inhibitors (this compound or L-NAME) Start->Pretreatment Stimulation Add NO-inducing Stimulus (e.g., LPS) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Data_Analysis Analyze and Compare Nitrite Levels Measure_Absorbance->Data_Analysis Conclusion Validate NO-dependent Effect Data_Analysis->Conclusion

Caption: Workflow for validating this compound results with a NOS inhibitor.

Conclusion: A Two-Pronged Approach for Robust Findings

References

A Comparative Guide to Nitric Oxide Scavengers: Carboxy-PTIO vs. PTIO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of nitric oxide (NO), the selection of a specific and effective NO scavenger is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two widely used NO scavengers: 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (Carboxy-PTIO) and its parent compound, 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (PTIO).

While often used interchangeably in literature, it is crucial to note that "cPTIO" is a common synonym for this compound. The primary distinction lies between this compound and PTIO, with the addition of a carboxyl group to the phenyl ring of this compound being the key structural difference. This modification significantly impacts the physicochemical properties and, consequently, the applications of these molecules in biological systems.

Quantitative Comparison of Physicochemical and Kinetic Properties

The efficacy of an NO scavenger is contingent on several factors, including its solubility, reaction kinetics with NO, and stability. The table below summarizes the key quantitative parameters for this compound and PTIO.

PropertyThis compoundPTIOReference(s)
Molecular Formula C₁₄H₁₇N₂O₄ (Free Acid)C₁₃H₁₇N₂O₂
Molecular Weight 277.30 g/mol (Free Acid), 315.39 g/mol (Potassium Salt)233.29 g/mol
Solubility High water solubility (often used as potassium or sodium salt)Soluble in organic solvents, sparingly soluble in water[1]
Reaction Rate Constant with NO ~10⁴ M⁻¹s⁻¹~10⁴ M⁻¹s⁻¹[2]
Stoichiometry with NO 1:1 to 1:2 (dependent on NO concentration)1:1 to 1:2 (dependent on NO concentration)[3][4]
Primary Reaction Products Carboxy-PTI and Nitrogen Dioxide (NO₂)PTI and Nitrogen Dioxide (NO₂)[2]

Mechanism of Nitric Oxide Scavenging

Both this compound and PTIO are stable nitronyl nitroxide radicals that directly react with nitric oxide in a radical-radical reaction. This reaction results in the formation of the corresponding imino nitroxide (Carboxy-PTI or PTI) and nitrogen dioxide (NO₂).

It is important for researchers to be aware that the reaction byproduct, nitrogen dioxide, is itself a reactive nitrogen species and can have biological effects. Furthermore, the imino nitroxide byproducts, such as Carboxy-PTI, have been reported to exhibit biological activity, which could potentially confound the interpretation of experimental results.[5]

Experimental Protocols

The following is a generalized protocol for comparing the nitric oxide scavenging efficacy of this compound and PTIO using the Griess assay, a common indirect method for NO detection.

In Vitro Nitric Oxide Scavenging Assay (Griess Assay)

Objective: To quantify and compare the NO scavenging activity of this compound and PTIO in a cell-free system.

Materials:

  • Sodium nitroprusside (SNP) as an NO donor

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (potassium or sodium salt)

  • PTIO

  • Griess Reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of SNP (e.g., 100 mM) in PBS.

    • Prepare stock solutions of this compound and PTIO (e.g., 10 mM) in an appropriate solvent (water for this compound, DMSO or ethanol for PTIO).

    • Prepare a series of working solutions of this compound and PTIO at different concentrations by diluting the stock solutions in PBS.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of the SNP solution (final concentration, e.g., 10 mM) to each well.

    • Add 50 µL of the different concentrations of this compound or PTIO solutions to their respective wells.

    • For the control wells, add 50 µL of the corresponding solvent (water or DMSO/ethanol diluted in PBS) instead of the scavenger.

    • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes), protected from light.

  • Griess Reaction and Measurement:

    • After incubation, add 100 µL of Griess Reagent to each well.

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO scavenging using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (SNP alone) and A_sample is the absorbance in the presence of the scavenger.

    • Plot the percentage of scavenging against the scavenger concentration to determine the IC₅₀ value for each compound.

Signaling Pathways and Experimental Workflows

A primary application of NO scavengers is to elucidate the role of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway in various physiological and pathological processes.

The NO/cGMP Signaling Pathway

Nitric oxide, produced by nitric oxide synthases (NOS), diffuses to target cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. As a second messenger, cGMP activates protein kinase G (PKG), leading to a cascade of downstream effects, such as smooth muscle relaxation.

NO_cGMP_Pathway cluster_sGC NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L-arginine sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme Byproducts Inactive Products sGC_active sGC (Active) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., Muscle Relaxation) PKG->Response Scavenger This compound / PTIO Scavenger->NO Scavenges

Caption: The NO/cGMP signaling pathway and the point of intervention by NO scavengers.

Experimental Workflow: Investigating NO-Dependent Cellular Responses

This workflow outlines the use of this compound and PTIO to determine if a cellular response is mediated by nitric oxide.

Experimental_Workflow cluster_treatment Treatment Groups cluster_conclusion Conclusion start Start: Hypothesis Cellular response is NO-dependent setup Cell Culture/ Tissue Preparation start->setup stimulate Induce NO Production (e.g., with agonist, cytokine) setup->stimulate control Control (Vehicle) stimulate->control cptio This compound stimulate->cptio ptio PTIO stimulate->ptio measure Measure Cellular Response (e.g., cGMP levels, protein phosphorylation, cell viability) control->measure cptio->measure ptio->measure analyze Data Analysis measure->analyze conclusion_yes Response is NO-dependent (Inhibited by scavengers) analyze->conclusion_yes If response is attenuated conclusion_no Response is NO-independent (Not affected by scavengers) analyze->conclusion_no If response is unchanged

Caption: A typical experimental workflow for using NO scavengers to study cellular responses.

Conclusion and Recommendations

Both this compound and PTIO are effective nitric oxide scavengers with similar reaction kinetics. The primary determinant for choosing between them is the experimental system.

  • This compound is the preferred choice for most aqueous and biological applications due to its high water solubility. This property ensures better bioavailability and ease of use in cell culture media and physiological buffers.

  • PTIO may be more suitable for applications in non-polar environments or when higher membrane permeability is desired, although direct comparative data on cell permeability is limited. Its solubility in organic solvents makes it useful for specific experimental setups.

Researchers should always consider the potential off-target effects of the reaction byproducts and include appropriate controls to ensure the observed effects are solely due to the scavenging of nitric oxide. The choice of scavenger should be justified based on the specific requirements of the experimental model.

References

A Head-to-Head Battle for Nitric Oxide Inhibition: Carboxy-PTIO vs. L-NAME

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complex world of nitric oxide (NO) signaling, the choice of an appropriate inhibitor is paramount to experimental success. This guide provides a comprehensive comparison of two widely used agents, Carboxy-PTIO and L-NAME, offering insights into their distinct mechanisms of action, efficacy, and practical application in experimental settings.

This objective analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate an informed decision on the most suitable tool for modulating NO synthesis and its downstream effects.

At a Glance: Two Distinct Approaches to NO Inhibition

This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) and L-NAME (Nω-Nitro-L-arginine methyl ester) represent two fundamentally different strategies for blocking the biological effects of nitric oxide. This compound acts as an extracellular NO scavenger, directly reacting with the NO molecule to neutralize it. In contrast, L-NAME is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of NO from L-arginine. This distinction in their mechanism of action has significant implications for their application and the interpretation of experimental results.

Quantitative Comparison of Efficacy

Direct comparative studies providing IC50 values for both this compound and L-NAME in the same experimental system are scarce in the published literature. However, by compiling data from various sources, we can construct a comparative overview of their potency under different conditions. It is crucial to note that the efficacy of these compounds can vary significantly depending on the experimental model, cell type, and specific assay used.

ParameterThis compoundL-NAMEExperimental System
Mechanism of Action Nitric Oxide ScavengerNitric Oxide Synthase (NOS) InhibitorN/A
Reaction Rate with NO ~1.6 x 107 M-1s-1N/AChemical Assay
IC50 (NO Scavenging) Not directly applicable; acts stoichiometricallyN/AN/A
IC50 (NOS Inhibition) N/A~70 µM (freshly dissolved) for purified brain NOS[1]Purified Enzyme Assay
Effective Concentration (in vitro) 100-500 µM for inhibition of NO-mediated effects[2]100 µM for significant inhibition of vasodilationIsolated Rat Aorta
In Vivo Efficacy Intravenous infusion improves hypotension in endotoxic shock models[3]4 mg/kg infusion resulted in a 67% reduction in skeletal muscle NOS activity in humansHuman Skeletal Muscle
Notes The reaction with NO produces NO2, which can have its own biological effects. The byproduct, carboxy-PTI, may also have off-target effects.L-NAME is a prodrug and requires hydrolysis to the active inhibitor, L-NOARG. Its potency increases with pre-incubation.[1] It is a non-selective NOS inhibitor, affecting eNOS, nNOS, and iNOS.N/A

Delving into the Mechanisms: A Tale of Two Pathways

The distinct modes of action of this compound and L-NAME are best understood by examining the nitric oxide signaling pathway.

cluster_synthesis NO Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Citrulline L-Citrulline NOS->L_Citrulline NO2 NO2 NO->NO2 Scavenging sGC Soluble Guanylate Cyclase (sGC) NO->sGC L_NAME L-NAME L_NAME->NOS Carboxy_PTIO This compound cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

Figure 1. Signaling pathway of nitric oxide synthesis and downstream effects, illustrating the points of intervention for L-NAME and this compound.

As depicted in Figure 1, L-NAME acts upstream by competitively inhibiting the active site of NOS, thereby preventing the conversion of L-arginine to NO. This compound, conversely, acts downstream of NO synthesis by directly interacting with and scavenging the NO molecule itself, converting it to nitrogen dioxide (NO2).

Experimental Protocols: A Practical Guide

To provide a tangible understanding of how these inhibitors are used in a research context, the following is a detailed protocol for a classic experiment: assessing the inhibition of endothelium-dependent vasodilation in isolated rat aortic rings.

Experimental Workflow: Isolated Aortic Ring Vasodilation Assay

start Start aorta_prep Aortic Ring Preparation start->aorta_prep organ_bath Mount in Organ Bath aorta_prep->organ_bath equilibration Equilibration organ_bath->equilibration pre_contraction Pre-contraction with Phenylephrine (PE) equilibration->pre_contraction ach_response Cumulative Acetylcholine (ACh) Concentration-Response pre_contraction->ach_response Control pre_contraction->ach_response Inhibitor washout Washout ach_response->washout data_analysis Data Analysis and Comparison ach_response->data_analysis inhibitor_incubation Incubate with Inhibitor (this compound or L-NAME) inhibitor_incubation->pre_contraction After Incubation washout->inhibitor_incubation end End data_analysis->end

Figure 2. Experimental workflow for assessing the inhibitory effects of this compound or L-NAME on endothelium-dependent vasodilation in isolated aortic rings.

Detailed Methodology
  • Aortic Ring Preparation:

    • Humanely euthanize a rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

    • Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings with phenylephrine (PE, 1 µM).

    • Once a stable contraction is reached, add acetylcholine (ACh, 10 µM) to induce relaxation. A relaxation of over 80% indicates intact endothelium.

    • Wash the rings to return to baseline tension.

  • Inhibitor Incubation:

    • For the inhibitor group, incubate the aortic rings with either this compound (e.g., 100-300 µM) or L-NAME (e.g., 100 µM) for a specified period (e.g., 30 minutes). A parallel set of rings without the inhibitor serves as the control.

  • Assessment of Vasodilation:

    • After the incubation period, pre-contract the rings again with PE (1 µM).

    • Once a stable plateau is achieved, generate a cumulative concentration-response curve for ACh (e.g., 1 nM to 10 µM) to assess endothelium-dependent relaxation.

  • Data Analysis:

    • Express the relaxation response as a percentage of the PE-induced pre-contraction.

    • Compare the concentration-response curves of ACh in the presence and absence of the inhibitor to determine the degree of inhibition.

Choosing the Right Tool for the Job: Key Considerations

The selection between this compound and L-NAME should be guided by the specific research question and experimental design.

  • This compound is advantageous when the goal is to rapidly and directly remove existing NO from the extracellular environment. This makes it particularly useful for studying the immediate effects of NO and for confirming that a biological response is indeed mediated by NO. However, researchers should be mindful that its reaction with NO produces NO2, which can have its own biological activities, and the byproduct carboxy-PTI may also exert off-target effects.[4]

  • L-NAME is the tool of choice for investigating the role of NOS activity and the consequences of its inhibition on cellular and physiological processes. Its effect is dependent on its uptake into cells and its hydrolysis to the active form, L-NOARG, meaning its onset of action is slower than that of this compound.[1] A critical consideration is its lack of selectivity for NOS isoforms, which may necessitate the use of more specific inhibitors if the contribution of a particular NOS isoform is under investigation. Furthermore, long-term administration of L-NAME can lead to compensatory upregulation of NOS expression.

Conclusion

Both this compound and L-NAME are invaluable tools for dissecting the complex roles of nitric oxide in biology. This compound offers a direct and rapid means of scavenging extracellular NO, while L-NAME provides a way to inhibit its synthesis at the enzymatic level. A thorough understanding of their distinct mechanisms, coupled with careful experimental design and data interpretation, will empower researchers to effectively probe the multifaceted world of nitric oxide signaling and its implications in health and disease.

References

A Comparative Guide to Nitric Oxide Scavenging and Detection: Carboxy-PTIO and NO-Sensitive Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), a precise understanding of the available tools for its detection and modulation is paramount. This guide provides a detailed comparison of two prominent methods: the chemical scavenger Carboxy-PTIO and direct measurement using NO-sensitive electrodes. While direct, quantitative cross-validation data in published literature is limited, this guide offers a comprehensive overview of their individual characteristics, experimental protocols, and a framework for their complementary use.

Introduction to Nitric Oxide Modulation and Detection

Nitric oxide is a transient, gaseous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] To elucidate its specific functions, researchers rely on methods to either eliminate NO from a biological system or to directly measure its concentration. This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) has emerged as a widely used pharmacological tool for scavenging NO.[2] Concurrently, electrochemical sensors, or NO-sensitive electrodes, have been developed for real-time, in situ detection of this labile molecule.[3]

Principles of Each Method

This compound: The Nitric Oxide Scavenger

This compound is a stable, water-soluble organic radical that stoichiometrically reacts with nitric oxide, effectively removing it from the biological environment.[2] The primary reaction involves the conversion of NO to nitrogen dioxide (NO2).[4] This scavenging action allows researchers to investigate the consequences of NO absence, thereby inferring its role in a particular signaling pathway.

NO-Sensitive Electrodes: Direct Detection

NO-sensitive electrodes are amperometric sensors that directly measure NO concentrations in real-time.[3] These electrodes typically consist of a working electrode, a counter electrode, and a reference electrode.[1] The working electrode is often made of a noble metal or carbon fiber and is coated with a gas-permeable, selective membrane.[1] When NO diffuses across the membrane and reaches the electrode surface, it undergoes an oxidation or reduction reaction, generating an electrical current that is proportional to the NO concentration.[5]

Comparative Analysis

While both methods are instrumental in NO research, they offer different types of information and possess distinct advantages and limitations. The choice of method depends on the specific experimental question.

FeatureThis compoundNO-Sensitive Electrodes
Primary Function Scavenges (removes) NOMeasures NO concentration
Type of Data Indirect (infers NO role by its absence)Direct, quantitative, real-time data
Temporal Resolution Dependent on reaction kineticsHigh (milliseconds to seconds)[6]
Spatial Resolution Diffuses throughout the systemHigh (micrometer scale at the electrode tip)[6]
Specificity Generally specific for NO, but potential side reactions have been reported[7]High, dependent on the selective membrane
Application Investigating the necessity of NO in a biological processMeasuring dynamic changes in NO concentration
Limitations Byproducts may have biological activity; potential for non-specific effects[7]Can be fragile; susceptible to fouling by biological materials; requires calibration[5]

Experimental Protocols

Using this compound to Investigate NO-Dependent Signaling

This protocol describes a general approach to determine if a cellular response is mediated by nitric oxide using this compound.

Objective: To assess the effect of NO scavenging on a specific physiological response (e.g., vasodilation, neurotransmitter release).

Materials:

  • This compound potassium salt

  • Appropriate buffer solution (e.g., Krebs-Henseleit solution, cell culture medium)

  • Biological sample (e.g., isolated blood vessel, cultured cells)

  • Stimulant to induce NO production (e.g., acetylcholine, bradykinin)

  • Apparatus to measure the physiological response (e.g., myograph, fluorescence microscope)

Procedure:

  • Prepare a stock solution of this compound in the appropriate buffer.

  • Equilibrate the biological sample in the experimental apparatus.

  • Record a baseline measurement of the physiological response.

  • Apply the NO-inducing stimulant and record the response.

  • Wash the sample to return to baseline conditions.

  • Incubate the sample with an effective concentration of this compound (typically in the µM to mM range) for a sufficient duration to allow for diffusion and reaction.

  • While in the presence of this compound, re-apply the NO-inducing stimulant and record the response.

  • Analysis: Compare the stimulant-induced response in the absence and presence of this compound. A significant reduction in the response in the presence of this compound suggests the involvement of nitric oxide.

Measurement of Nitric Oxide Release with an NO-Sensitive Electrode

This protocol outlines the general steps for the direct measurement of NO from a biological sample.

Objective: To quantify the real-time release of NO from a biological sample upon stimulation.

Materials:

  • Calibrated NO-sensitive microelectrode and data acquisition system

  • Biological sample (e.g., cultured endothelial cells, tissue slice)

  • Appropriate buffer solution

  • Stimulant to induce NO production

  • Faraday cage to minimize electrical noise

Procedure:

  • Calibration: Calibrate the NO-sensitive electrode according to the manufacturer's instructions using standard solutions of an NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP).

  • Position the biological sample in the recording chamber with the appropriate buffer.

  • Carefully position the tip of the NO-sensitive electrode in close proximity to the surface of the sample.

  • Allow the electrode signal to stabilize to obtain a baseline reading.

  • Introduce the NO-inducing stimulant to the buffer surrounding the sample.

  • Record the change in current from the electrode, which corresponds to the change in NO concentration.

  • Analysis: Convert the measured current to NO concentration using the calibration curve. The data will show the kinetics of NO release and re-uptake/degradation.

Proposed Cross-Validation Experimental Workflow

To directly compare and validate the efficacy of this compound, a sequential experiment combining both methodologies can be designed.

CrossValidationWorkflow cluster_setup Experimental Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis A Prepare Biological Sample (e.g., Endothelial Cells) B Position NO-Sensitive Electrode A->B Setup C Record Baseline NO Level B->C D Add Stimulant (e.g., Bradykinin) C->D Begin Measurement E Measure Stimulated NO Release D->E F Washout & Re-establish Baseline E->F Reset G Add this compound F->G H Re-add Stimulant G->H Test Scavenger I Measure NO Release in Presence of Scavenger H->I J Compare NO Levels Before and After this compound I->J Analyze NO_Signaling_Pathway cluster_cell Target Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Cellular Response (e.g., Relaxation) PKG->Response Leads to NO_source Nitric Oxide (NO) Source NO_source->sGC Activates CarboxyPTIO This compound CarboxyPTIO->NO_source Scavenges

References

A Comparative Guide to Carboxy-PTIO and Methylene Blue for cGMP Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology, neuroscience, and drug development, the precise modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway is crucial for investigating a myriad of physiological and pathological processes. This guide provides a detailed comparison of two commonly used inhibitors of this pathway: Carboxy-PTIO and methylene blue. We will delve into their mechanisms of action, present available quantitative data for performance comparison, outline experimental protocols for their evaluation, and discuss their respective advantages and limitations.

Mechanism of Action

The nitric oxide (NO)/cGMP pathway is a key signaling cascade where NO activates soluble guanylate cyclase (sGC) to produce cGMP, a second messenger that in turn activates protein kinase G (PKG) and other downstream effectors. This compound and methylene blue inhibit this pathway through distinct mechanisms.

This compound acts as a potent scavenger of nitric oxide (NO).[1] It is a stable, water-soluble organic radical that stoichiometrically reacts with NO, effectively removing it from the biological system.[2] By scavenging NO, this compound prevents the activation of sGC, thereby indirectly inhibiting the production of cGMP.[2]

Methylene blue , on the other hand, is believed to have a dual inhibitory effect on the cGMP pathway. It is primarily known as an inhibitor of soluble guanylate cyclase (sGC), directly preventing the conversion of GTP to cGMP.[3] Additionally, some studies suggest that methylene blue can also inhibit nitric oxide synthase (NOS), the enzyme responsible for NO production.[4][5] There is some debate in the scientific community regarding its primary mechanism of action, with evidence supporting both sGC and NOS inhibition.[5]

Performance Comparison

This compound is highly effective as an NO scavenger, and its potency in inhibiting the cGMP pathway is directly related to its ability to reduce local NO concentrations. It is often used at concentrations in the range of 100-200 µM in in vitro studies to effectively scavenge NO.[6]

Methylene blue directly targets enzymes in the pathway. Studies have shown that it inhibits purified NO synthase with an IC50 of 5.3 µM (in the absence of SOD) and 9.2 µM (in the presence of SOD).[7] For its effect on sGC, one study reported 50% inhibition of cGMP formation at approximately 60 µM.[7]

The following table summarizes the available quantitative data for both compounds.

ParameterThis compoundMethylene BlueReference
Mechanism of Action Nitric Oxide (NO) ScavengerSoluble Guanylate Cyclase (sGC) Inhibitor, Nitric Oxide Synthase (NOS) Inhibitor[2][3][4]
Typical In Vitro Concentration 100 - 200 µM (for NO scavenging)10 - 100 µM (for sGC/NOS inhibition)[6][8]
IC50 for NOS Inhibition Not Applicable5.3 µM (in absence of SOD), 9.2 µM (in presence of SOD)[7]
Inhibition of sGC Indirect (via NO scavenging)~50% inhibition at 60 µM[7]
IC50 for MAO-A Inhibition Not Reported0.07 µM

Off-Target Effects and Specificity

A critical consideration when selecting an inhibitor is its specificity and potential for off-target effects.

This compound , while a potent NO scavenger, has questionable specificity. Its reaction with NO produces byproducts, such as carboxy-PTI, which can have their own biological activities, including the inhibition of the dopamine transporter.[8][9] Furthermore, this compound can interact with peroxynitrite-mediated reactions, which can complicate the interpretation of experimental results.[10]

Methylene blue has a broader range of known off-target effects. A significant concern is its potent inhibition of monoamine oxidase A (MAO-A), with a reported IC50 value of 0.07 µM. This can lead to significant neuropharmacological effects and potential for drug interactions, such as serotonin syndrome when combined with serotonergic drugs.[11] Methylene blue can also induce neurotoxicity at higher concentrations.[8]

Experimental Protocols

To aid researchers in the evaluation of these inhibitors, we provide a detailed protocol for a common method to quantify cGMP levels in cell culture.

cGMP Immunoassay Protocol

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) to measure cGMP concentrations in cell lysates.

1. Materials:

  • cGMP ELISA kit (commercially available from various suppliers)

  • Cultured cells of interest

  • This compound or methylene blue

  • NO donor (e.g., SNP, SNAP) or other stimulus to induce cGMP production

  • 0.1 M HCl

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Microcentrifuge

  • Microplate reader

2. Cell Treatment:

  • Seed cells in appropriate culture plates and grow to desired confluency.

  • Pre-incubate cells with desired concentrations of this compound or methylene blue for a specified time (e.g., 30-60 minutes).

  • Stimulate cells with an NO donor or other agent to induce cGMP production for a specific duration.

  • Include appropriate controls: untreated cells, cells treated with inhibitor alone, and cells treated with stimulus alone.

3. Sample Preparation (Cell Lysis):

  • After treatment, aspirate the culture medium and wash the cells with ice-cold PBS.

  • Lyse the cells by adding a specific volume of 0.1 M HCl to each well.

  • Incubate on ice for 10-15 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the cGMP.

4. cGMP ELISA:

  • Follow the specific instructions provided with your commercial cGMP ELISA kit. The general principle involves a competitive binding reaction between the cGMP in your sample and a labeled cGMP conjugate for a limited number of antibody binding sites.

  • Typically, the assay involves adding your samples and standards to a pre-coated plate, followed by the addition of a cGMP-enzyme conjugate and a specific antibody.

  • After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured using a microplate reader at the recommended wavelength.

  • The concentration of cGMP in your samples is inversely proportional to the signal intensity and is determined by comparison to a standard curve.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

Figure 1. Mechanism of cGMP Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding & Growth C Pre-incubation with Inhibitor A->C B Prepare Inhibitors (this compound / Methylene Blue) B->C D Stimulation with NO donor C->D E Cell Lysis (0.1 M HCl) D->E F Collect Supernatant E->F G cGMP ELISA F->G H Data Analysis G->H

Figure 2. Experimental Workflow for cGMP Measurement.

Conclusion

The choice between this compound and methylene blue for inhibiting the cGMP pathway depends on the specific experimental goals and context.

This compound is a valuable tool for specifically investigating the role of nitric oxide in a biological process. Its mechanism as an NO scavenger is direct and well-understood. However, researchers must be cautious of its potential off-target effects and the bioactivity of its byproducts.

Methylene blue offers a more direct inhibition of the enzymatic components of the cGMP pathway. Its dual action on both sGC and potentially NOS can provide a robust inhibition. The major drawback of methylene blue is its significant off-target pharmacology, particularly its potent MAO-A inhibition, which can introduce confounding variables, especially in neurological studies.

Ultimately, the selection of the appropriate inhibitor requires careful consideration of the experimental system, the desired point of intervention in the cGMP pathway, and the potential for off-target effects to influence the results. It is highly recommended to perform thorough control experiments to validate the specificity of the chosen inhibitor in the context of the study.

References

Illuminating Nitric Oxide's Role: A Comparative Guide to Carboxy-PTIO and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of nitric oxide (NO), unequivocally demonstrating the NO-dependency of a biological effect is a critical experimental step. This guide provides a comprehensive comparison of Carboxy-PTIO, a potent nitric oxide scavenger, with other commonly used alternatives, supported by experimental data and detailed protocols.

Nitric oxide, a transient gaseous signaling molecule, plays a pivotal role in a vast array of physiological and pathological processes. To elucidate its specific functions, researchers rely on tools that can selectively modulate its bioavailability. This compound (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) has emerged as a valuable pharmacological agent for this purpose. It acts as a direct scavenger of NO, allowing for the investigation of NO-dependent effects. However, a clear understanding of its performance relative to other methods is essential for robust experimental design and accurate data interpretation.

Mechanism of Action: Scavenging vs. Synthesis Inhibition

The primary methods to probe NO-dependency involve either scavenging existing NO molecules or inhibiting their enzymatic production by nitric oxide synthases (NOS).

  • NO Scavengers , such as this compound and hemoglobin, directly interact with and neutralize NO, preventing it from reaching its biological targets.

  • NOS Inhibitors , like L-NAME (N G-nitro-L-arginine methyl ester), are structural analogs of the NOS substrate L-arginine and act as competitive inhibitors of the enzyme, thereby blocking NO production.

Quantitative Comparison of this compound and Alternatives

The efficacy and suitability of each compound depend on several factors, including their potency, specificity, and potential off-target effects. The following table summarizes key quantitative data for this compound and its common alternatives.

Parameter This compound PTIO L-NAME Hemoglobin (Cell-Free)
Mechanism of Action NO ScavengerNO ScavengerNOS InhibitorNO Scavenger
Reaction Rate with NO ~10⁴ M⁻¹s⁻¹[1]~10⁴ M⁻¹s⁻¹[1]N/A~6-8 x 10⁷ M⁻¹s⁻¹[2]
Potency (IC₅₀/Kᵢ) --Kᵢ: 15 nM (nNOS), 39 nM (eNOS)[3]; IC₅₀: 18.9 µM (LPS-induced NO production in BV2 cells), 27.13 µM (IFN-γ/LPS-stimulated NO production in RAW264.7 cells)[3]-
Effective Concentration 100 µM for effective NO scavenging[4]. 200 µM significantly suppresses NO expression[4].Varies depending on the experimental system.0.2-1.0 mmol/L inhibits NO production in SL-174T cells[5]. 1 mM used in cell culture[3].<10 µM (in heme) produces potent vasoconstriction in vivo[1].
Solubility Water-soluble[1]Soluble in organic solvents[1]Soluble in water (up to 100 mM)Water-soluble
Key Off-Target Effects Reaction byproduct (carboxy-PTI) can inhibit dopamine uptake[6]. Can interact with peroxynitrite[7].Can be reduced by biological thiols, potentially altering redox state[4]. May participate in redox cycling, generating superoxide[4].Can release NO under certain conditions. D-NAME (control) can have similar effects[2]. Can act as a hydroxyl radical scavenger at high concentrations.Can cause hypertension and methemoglobinemia[8].

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental design, the following diagrams are provided.

NO_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space / In Vitro System cluster_2 Target Cell L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Produces L-Citrulline L-Citrulline NOS->L-Citrulline This compound This compound NO->this compound Scavenged by sGC sGC NO->sGC Activates L-NAME L-NAME L-NAME->NOS Inhibits Carboxy-PTI + NO2 Carboxy-PTI + NO2 This compound->Carboxy-PTI + NO2 Forms cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Biological Effect Biological Effect cGMP->Biological Effect Mediates Experimental_Workflow Biological_System Biological System (Cells, Tissue, etc.) Stimulus Induce NO Production (e.g., agonist, LPS) Biological_System->Stimulus Treatment Treatment Group Stimulus->Treatment Control Control Treatment->Control Vehicle Carboxy_PTIO This compound Treatment->Carboxy_PTIO Test Compound Alternative Alternative (L-NAME, Hemoglobin) Treatment->Alternative Comparative Compound Measure_Effect Measure Biological Effect Control->Measure_Effect Carboxy_PTIO->Measure_Effect Alternative->Measure_Effect Compare Compare Results Measure_Effect->Compare

References

Differentiating Nitric Oxide from Peroxynitrite Effects: A Comparative Guide to Carboxy-PTIO and Alternative Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, both nitric oxide (NO) and peroxynitrite (ONOO⁻) play pivotal roles. However, their effects can be vastly different, with NO often acting as a key signaling molecule and peroxynitrite being a potent oxidant leading to cellular damage. Distinguishing the specific effects of each molecule is crucial for researchers in various fields, from drug development to fundamental biology. This guide provides an objective comparison of Carboxy-PTIO, a widely used nitric oxide scavenger, with other methods for differentiating NO and peroxynitrite effects, supported by experimental data and detailed protocols.

The Challenge: Unraveling the Effects of NO and Peroxynitrite

Nitric oxide is a free radical that plays a crucial role in a variety of physiological processes, including vasodilation and neurotransmission. Its signaling is often mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[1][2][3][4]

Peroxynitrite is a powerful oxidant and nitrating agent formed from the rapid reaction of nitric oxide with the superoxide radical (O₂⁻).[5] It can induce cellular damage by oxidizing and nitrating proteins, lipids, and DNA, and it is implicated in the pathophysiology of numerous diseases.[5] Peroxynitrite can also modulate signaling pathways, for instance, by activating mitogen-activated protein kinases (MAPKs).[6]

The challenge for researchers lies in the fact that the effects of peroxynitrite can be mistakenly attributed to nitric oxide, as NO is its precursor. Therefore, tools that can specifically inhibit or detect one molecule without significantly affecting the other are essential for accurate interpretation of experimental results.

This compound: A Tool with Complexities

This compound (2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is widely recognized as a potent scavenger of nitric oxide.[7] It reacts with NO to form nitrogen dioxide (NO₂) and the corresponding imino nitroxide, carboxy-PTI. This scavenging action has made it a popular tool to investigate the roles of NO in biological systems.

However, the interaction of this compound with peroxynitrite is more nuanced. While it can inhibit peroxynitrite-induced nitration of molecules like tyrosine, it has also been shown to potentiate peroxynitrite-mediated nitrosation of other molecules, such as glutathione (GSH).[7][8] This dual reactivity, coupled with the fact that its byproducts (NO₂ and carboxy-PTI) can have their own biological effects, complicates the interpretation of data when using this compound to differentiate between NO and peroxynitrite effects.[7]

Quantitative Data for this compound
ParameterValueReference
Effect on Peroxynitrite-induced 3-nitrotyrosine formation EC₅₀ = 36 ± 5 µM (Inhibition)[8]
Effect on Peroxynitrite-mediated nitrosation of GSH EC₅₀ = 0.12 ± 0.03 mM (Stimulation)[8]
Rate constant for the reaction of NO₂ with PTIO/C-PTIO (1.5 - 2) x 10⁷ M⁻¹s⁻¹[9]

Alternative Methods for Differentiating NO and Peroxynitrite Effects

Given the complexities associated with this compound, several alternative methods have been developed to more specifically target peroxynitrite.

Ebselen: A Peroxynitrite Scavenger

Ebselen is an organoselenium compound that acts as a potent scavenger of peroxynitrite.[10][11] It reacts rapidly with peroxynitrite, with a second-order rate constant in the order of 10⁶ M⁻¹s⁻¹.[10][11] This makes it a powerful tool to mitigate the effects of peroxynitrite in experimental systems. However, a significant drawback of ebselen is its reactivity with thiols, which can reduce its effective concentration and efficacy in cellular environments.[12][13]

FeTPPS: A Peroxynitrite Decomposition Catalyst

FeTPPS (5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrinato iron(III) chloride) is a metalloporphyrin that acts as a catalyst for the decomposition of peroxynitrite.[9][14][15] It has been shown to effectively reduce nitrosative stress in various experimental models, including human spermatozoa.[14][15] Its catalytic nature allows it to be effective at lower concentrations.

Mitochondria-Targeted Arylboronic Acid: A Peroxynitrite-Specific Probe

This method utilizes a chemical probe that reacts with peroxynitrite to form specific products that can be detected and quantified. Mitochondria-targeted arylboronic acids react with peroxynitrite to yield both a major phenolic product and a minor, but peroxynitrite-specific, nitrated product.[16] By analyzing the profile of these reaction products, researchers can specifically detect the presence and activity of peroxynitrite, distinguishing it from other reactive oxygen species.

Comparison of Alternatives
MethodMechanism of ActionAdvantagesDisadvantagesKey Quantitative Data
Ebselen Scavenges peroxynitriteHigh reaction rate with peroxynitriteReacts with thiols, reducing its effectiveness in cellular systemsSecond-order rate constant with ONOO⁻: ~10⁶ M⁻¹s⁻¹[10][11]
FeTPPS Catalyzes the decomposition of peroxynitriteCatalytic action, effective at low concentrations; neuroprotective effects observedPotential for off-target effects as a pro-oxidant in the presence of other oxidantsEC₅₀ for peroxynitrite scavenging: 5 µM
Mitochondria-Targeted Arylboronic Acid Forms specific products upon reaction with peroxynitriteAllows for specific detection and quantification of peroxynitriteRequires specialized analytical techniques (e.g., HPLC-MS/MS) for product analysis

Experimental Protocols

Using this compound to Inhibit NO-mediated Effects

Objective: To determine if a biological response is mediated by nitric oxide.

Materials:

  • Cells or tissue of interest

  • Appropriate cell culture medium or buffer

  • This compound potassium salt (water-soluble)

  • Stimulus to induce NO production (e.g., acetylcholine, cytokine)

  • Assay to measure the biological response (e.g., cGMP assay, vasodilation measurement)

Procedure:

  • Prepare a stock solution of this compound in water or buffer.

  • Pre-incubate the cells or tissue with a range of this compound concentrations (e.g., 10-200 µM) for a sufficient time (e.g., 30-60 minutes) to allow for cellular uptake and distribution.

  • Add the stimulus to induce NO production.

  • Incubate for the desired period.

  • Measure the biological response.

  • A dose-dependent inhibition of the response by this compound suggests the involvement of NO.

Workflow for Investigating NO-Mediated Effects using this compound

G cluster_0 Experimental Setup A Cells/Tissue B Pre-incubation with This compound A->B Add this compound C Stimulation of NO Production B->C Add Stimulus D Incubation C->D E Measurement of Biological Response D->E

Caption: Experimental workflow for using this compound to probe NO-dependent responses.

Using FeTPPS to Mitigate Peroxynitrite-Mediated Damage

Objective: To determine if cellular damage is mediated by peroxynitrite.

Materials:

  • Cells in culture

  • Cell culture medium

  • FeTPPS

  • Agent to induce peroxynitrite formation (e.g., SIN-1)

  • Assay to measure cellular damage (e.g., cell viability assay, measurement of protein nitration)

Procedure:

  • Prepare a stock solution of FeTPPS in an appropriate solvent.

  • Expose cells to the peroxynitrite-generating agent (e.g., 0.8 mmol/L SIN-1) in the presence or absence of different concentrations of FeTPPS (e.g., 25-100 µmol/L) for a specified time (e.g., 4 hours).[15][17]

  • Include a control group of untreated cells.

  • After the incubation period, wash the cells.

  • Assess cellular damage using the chosen assay.

  • A reduction in cellular damage in the presence of FeTPPS indicates the involvement of peroxynitrite.

Workflow for Assessing Peroxynitrite-Mediated Damage with FeTPPS

G cluster_0 Experimental Groups cluster_1 Procedure A Control Cells D Incubation A->D B Cells + Peroxynitrite Generator (e.g., SIN-1) B->D C Cells + Peroxynitrite Generator + FeTPPS C->D E Cellular Damage Assessment D->E

Caption: Experimental workflow for evaluating the protective effect of FeTPPS against peroxynitrite-induced cellular damage.

Signaling Pathways

NO/sGC/cGMP Signaling Pathway

Nitric oxide's primary signaling pathway involves the activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various downstream effects, such as smooth muscle relaxation.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Responses PKG->Downstream

Caption: The canonical nitric oxide signaling pathway involving sGC and cGMP.

Peroxynitrite-Mediated Signaling and Damage

Peroxynitrite can directly cause cellular damage through oxidation and nitration of biomolecules. It can also influence signaling cascades, such as the MAP kinase pathway, often leading to pro-inflammatory and pro-apoptotic outcomes.

G cluster_0 Formation cluster_1 Effects NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Nitration Protein Tyrosine Nitration Peroxynitrite->Nitration Oxidation Lipid/DNA Oxidation Peroxynitrite->Oxidation MAPK MAP Kinase Activation Peroxynitrite->MAPK Damage Cellular Damage & Apoptosis Nitration->Damage Oxidation->Damage MAPK->Damage

Caption: Formation and downstream effects of peroxynitrite.

Conclusion

Differentiating the biological effects of nitric oxide and peroxynitrite is a critical task for researchers. While this compound has been a valuable tool for studying NO, its complex interactions with peroxynitrite and the bioactivity of its byproducts necessitate careful experimental design and interpretation. Alternatives such as the peroxynitrite scavenger ebselen, the decomposition catalyst FeTPPS, and specific probes like mitochondria-targeted arylboronic acids offer more targeted approaches to investigating the roles of peroxynitrite. The choice of method will depend on the specific research question, the experimental system, and the available analytical capabilities. By understanding the mechanisms, advantages, and limitations of each approach, researchers can more accurately dissect the distinct signaling pathways and pathological contributions of these two important reactive nitrogen species.

References

Safety Operating Guide

Proper Disposal of Carboxy-PTIO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing Carboxy-PTIO, a potent nitric oxide (NO) scavenger, must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound potassium salt is not classified as a hazardous substance under the Globally Harmonized System (GHS) and is not regulated for transport, it is recommended to handle its disposal with caution and in accordance with good laboratory practices.

Hazard Assessment and Disposal Recommendations

A thorough review of the available Safety Data Sheets (SDS) and chemical properties of this compound indicates a low level of hazard. However, one SDS notes a water hazard class 1, signifying it is slightly hazardous to aquatic environments.[1] Therefore, releasing large quantities into sewage systems or ground water should be avoided.[1] To prevent any potential environmental impact, the recommended best practice is to dispose of this compound as chemical waste through your institution's designated hazardous waste management program. This approach aligns with general laboratory safety principles that advocate for the responsible disposal of all chemical reagents, regardless of their formal hazard classification.

The following table summarizes key data for this compound disposal considerations:

ParameterValueSource
GHS Hazard Classification Not classified as hazardous[1]
Transport Regulation Not regulated[2]
Water Hazard Class 1 (Slightly hazardous for water)[1]
Recommended Disposal Method Treat as chemical waste for collection by a licensed disposal serviceInstitutional Best Practice

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of both solid this compound and solutions containing this compound:

1. Personal Protective Equipment (PPE):

  • Before handling, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

2. Solid Waste Disposal:

  • Collect unused or expired solid this compound in a clearly labeled, sealed container.

  • The container should be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is suitable.

  • Label the container as "Waste this compound" and include the approximate quantity.

3. Aqueous Solution Disposal:

  • Do not pour this compound solutions down the drain.

  • Collect all aqueous waste containing this compound in a designated, leak-proof container.

  • The container should be clearly labeled "Aqueous Waste with this compound" and list all chemical components of the solution.

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area for chemical waste.

  • Ensure the container is tightly sealed to prevent spills or evaporation.

  • Follow your institution's guidelines for the storage of chemical waste, including any segregation requirements.

5. Waste Pickup and Disposal:

  • Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not mix this compound waste with other incompatible waste streams.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CarboxyPTIO_Disposal start Start: Have this compound for Disposal is_solid Is the waste solid this compound? start->is_solid collect_solid Collect in a labeled, sealed container. is_solid->collect_solid Yes is_solution Is the waste a solution containing this compound? is_solid->is_solution No store_waste Store waste container in a designated satellite accumulation area. collect_solid->store_waste collect_solution Collect in a labeled, sealed waste container. Do not pour down the drain. is_solution->collect_solution Yes end End: Proper Disposal Complete is_solution->end No collect_solution->store_waste arrange_pickup Arrange for pickup by institutional EHS or licensed waste contractor. store_waste->arrange_pickup arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Safeguarding Your Research: A Guide to Handling Carboxy-PTIO

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a potent nitric oxide (NO) scavenger. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound in a solid or dissolved state, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields (or goggles).[1]Protects eyes from accidental splashes or contact with the chemical.
Conforming to EU Standard EN 166 or OSHA 29 CFR 1910.133.[2]Ensures certified and adequate protection.
Hand Protection Chemically resistant protective gloves.[1]Prevents skin contact and potential absorption.
Inspect gloves for integrity before each use.[1]Guarantees the protective barrier is not compromised.
Body Protection Long-sleeved laboratory coat or clothing.[1]Minimizes the risk of skin exposure to spills or dust.
Respiratory Protection Generally not required under normal use conditions.[1][2]This compound has low volatility.
Use a NIOSH-approved N95 (or equivalent) particle filter respirator if dust formation is likely.Protects the respiratory system from inhalation of airborne particles.

Standard Operating Procedure for Handling this compound

Follow these step-by-step instructions for the safe handling of this compound throughout your experimental workflow.

1. Preparation and Weighing:

  • Designate a specific area for handling this compound, preferably in a chemical fume hood to minimize dust dispersion.

  • Before handling, ensure all required PPE is correctly worn.

  • When weighing the solid, crystalline this compound, handle it gently to avoid creating dust.[3]

  • Use a dedicated, clean spatula and weighing vessel.

2. Dissolution:

  • This compound is soluble in various solvents, including water, PBS (pH 7.2), ethanol, DMSO, and DMF.[3][4]

  • When preparing a stock solution, add the solvent to the pre-weighed this compound slowly to prevent splashing.

  • If using an organic solvent, it should be purged with an inert gas.[3]

  • Aqueous solutions should ideally be prepared fresh for each experiment.[3][5] If storage is necessary, refrigerate at 4°C for up to one week.[5]

3. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • Clearly label all containers with the chemical name, concentration, and date of preparation.

  • Avoid generating aerosols or splashes during transfers and dilutions.

4. Post-Experiment and Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate laboratory cleaner.

  • Remove and wash contaminated clothing and gloves before reuse.[1]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory.

Storage:

  • Store this compound in a freezer at -20°C.[3][6]

  • Keep the container tightly closed and protect it from light.[5][6]

  • This compound is a combustible solid and should be stored away from strong oxidizing agents.[2]

Disposal:

  • While this compound is not classified as a hazardous substance for transport, all chemical waste should be handled responsibly.[1]

  • Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in a designated chemical waste container.

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Safety and Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G This compound Safety and Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Solid this compound (Avoid Dust Formation) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Perform Experiment dissolve->use decontaminate Decontaminate Work Area & Equipment use->decontaminate dispose Dispose of Waste in Designated Chemical Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

This compound Safety and Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.